10-Chloro-1,1-diethoxydecane
Description
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Properties
IUPAC Name |
10-chloro-1,1-diethoxydecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29ClO2/c1-3-16-14(17-4-2)12-10-8-6-5-7-9-11-13-15/h14H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGYUTQJILAMSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCCCCCCCCl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676797 | |
| Record name | 10-Chloro-1,1-diethoxydecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221273-58-0 | |
| Record name | 10-Chloro-1,1-diethoxydecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 10-Chloro-1,1-diethoxydecane
Foreword: The Strategic Utility of Bifunctional Molecules in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, molecules possessing multiple, orthogonally reactive functional groups are of paramount importance. These bifunctional compounds serve as versatile building blocks, enabling complex molecular architectures to be assembled with precision and efficiency. 10-Chloro-1,1-diethoxydecane is one such molecule, incorporating a terminal chloroalkane and a protected aldehyde in the form of a diethyl acetal. This guide provides a comprehensive overview of a robust synthetic protocol for this compound, coupled with a detailed characterization workflow, designed to ensure the production of high-purity material suitable for downstream applications. The insights provided herein are grounded in established principles of organic chemistry and are intended to equip researchers with the practical knowledge required for the successful synthesis and validation of this valuable synthetic intermediate.
Conceptual Framework: A Dual-Functionality Intermediate
This compound is a long-chain aliphatic compound characterized by two key functional groups: a terminal chloride and a diethyl acetal. The strategic importance of this molecule lies in the differential reactivity of these two groups. The acetal serves as a protecting group for an aldehyde, stable under neutral to strongly basic conditions, while the terminal chloride provides a reactive site for nucleophilic substitution or the formation of organometallic reagents.[1][2][3] This dual functionality makes it a valuable precursor for the synthesis of more complex molecules where the sequential introduction of different functionalities is required.
Synthetic Strategy: Acetal Protection of 10-Chlorodecanal
The most direct and logical synthetic route to this compound is the acid-catalyzed acetalization of 10-chlorodecanal. This approach leverages the well-established reactivity of aldehydes with alcohols in the presence of an acid catalyst to form a stable acetal.[4][5] The starting material, 10-chlorodecanal, can be synthesized via the oxidation of the commercially available 10-chloro-1-decanol.[6][7][8][9]
Overall Synthetic Workflow
The synthesis is envisioned as a two-step process starting from 10-chloro-1-decanol:
-
Oxidation: Conversion of 10-chloro-1-decanol to 10-chlorodecanal.
-
Acetalization: Protection of the resulting aldehyde with ethanol to yield the target compound, this compound.
Caption: A high-level overview of the synthetic pathway to this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 10-Chlorodecanal from 10-Chloro-1-decanol
Principle: A mild oxidizing agent such as Pyridinium Chlorochromate (PCC) is employed to selectively oxidize the primary alcohol to an aldehyde, minimizing over-oxidation to the carboxylic acid.
Procedure:
-
To a stirred solution of pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (DCM) in a round-bottom flask, add a solution of 10-chloro-1-decanol (1.0 equivalent) in DCM dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield crude 10-chlorodecanal, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
Principle: The aldehyde group of 10-chlorodecanal is protected as a diethyl acetal through an acid-catalyzed reaction with ethanol. The removal of water drives the equilibrium towards the formation of the acetal.[4][5]
Procedure:
-
Dissolve the crude 10-chlorodecanal in a mixture of absolute ethanol (10 equivalents) and an inert solvent such as toluene.
-
Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (p-TSA) (0.05 equivalents).
-
Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Rigorous Characterization of this compound
A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis
Caption: The workflow for the spectroscopic characterization of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the acetal proton as a triplet around 4.5 ppm. The methylene protons adjacent to the chlorine atom should appear as a triplet at approximately 3.5 ppm. The methylene protons of the ethoxy groups will be observed as a quartet around 3.6-3.4 ppm, and the corresponding methyl groups as a triplet around 1.2 ppm. The long aliphatic chain will present as a broad multiplet between 1.3 and 1.6 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display a signal for the acetal carbon at around 103 ppm. The carbon bearing the chlorine atom is expected at approximately 45 ppm. The carbons of the ethoxy groups should appear around 58 ppm (CH₂) and 15 ppm (CH₃). The remaining methylene carbons of the decane chain will resonate in the 22-33 ppm region.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the absence of a strong carbonyl (C=O) stretch around 1720 cm⁻¹, confirming the conversion of the aldehyde. The presence of strong C-O stretching bands in the 1150-1050 cm⁻¹ region is indicative of the acetal group.[10] A weak C-Cl stretching vibration may be observed around 700-600 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (264.83 g/mol ).[11] The isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for [M]⁺ and [M+2]⁺, will confirm the presence of a single chlorine atom.
Physical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 1221273-58-0 | [11][12][13][14] |
| Molecular Formula | C₁₄H₂₉ClO₂ | [11] |
| Molecular Weight | 264.83 g/mol | [11] |
| Appearance | Solid | [13][14] |
| Boiling Point | 314.2 ± 12.0 °C at 760 mmHg | [12][13][14] |
| Density | 0.9 ± 0.1 g/cm³ | [12][13][14] |
| Flash Point | 64.0 ± 14.7 °C | [12][13][14] |
Applications in Advanced Synthesis
The utility of this compound as a synthetic intermediate is primarily derived from its bifunctional nature. The terminal chloride can be readily converted into a Grignard reagent by reaction with magnesium metal.[15][16][17] This Grignard reagent can then be used in a variety of carbon-carbon bond-forming reactions, such as additions to aldehydes, ketones, and esters, without affecting the protected aldehyde at the other end of the molecule.[15][16][18] Subsequent deprotection of the acetal group under acidic conditions regenerates the aldehyde, providing a powerful tool for the synthesis of long-chain difunctional molecules.[1][19][20]
Conclusion
This technical guide has outlined a comprehensive and scientifically sound approach to the synthesis and characterization of this compound. By following the detailed protocols and leveraging the described analytical techniques, researchers can confidently produce and validate this versatile bifunctional intermediate. The principles discussed herein are broadly applicable to the synthesis of other long-chain functionalized molecules and underscore the importance of a systematic and well-documented approach in modern chemical synthesis.
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A Comprehensive Technical Guide to the Physicochemical Properties of 10-Chloro-1,1-diethoxydecane
Introduction
10-Chloro-1,1-diethoxydecane (CAS No. 1221273-58-0) is a specialized chemical compound primarily utilized as a research chemical, organic synthesis reagent, and pharmaceutical intermediate.[1] Its unique structure, featuring a ten-carbon aliphatic chain functionalized with a terminal chloro group at one end and a diethyl acetal group at the other, imparts specific physicochemical characteristics crucial for its application in multi-step syntheses.
This guide provides an in-depth analysis of the core physicochemical properties of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data presentation to explain the scientific principles behind these properties and the methodologies used for their determination. By synthesizing computational data with established experimental principles, this whitepaper serves as an essential resource for the safe handling, application, and optimization of this versatile intermediate.
Molecular Identity and Core Properties
The fundamental identity of a chemical compound is the bedrock of its scientific application. The structural and basic physical data for this compound are summarized below. It is critical to note that many of the available physical properties are computationally predicted and should be confirmed experimentally for mission-critical applications.[2]
| Identifier | Value | Source |
| Chemical Name | This compound | - |
| Synonym | Decane, 10-chloro-1,1-diethoxy- | [1][3] |
| CAS Number | 1221273-58-0 | [1][2][3][4] |
| Molecular Formula | C₁₄H₂₉ClO₂ | [1][4] |
| Molecular Weight | 264.83 g/mol | [1][4] |
| SMILES | CCOC(CCCCCCCCCCl)OCC | [4] |
| Appearance | Solid | [1][3] |
| Boiling Point | 314.2 ± 12.0 °C at 760 mmHg (Calculated) | [1][2][3] |
| Density | 0.932 ± 0.06 g/cm³ at 20 °C (Calculated) | [2] |
| Solubility | Practically insoluble in water (0.09 g/L) at 25 °C (Calculated) | [2] |
| Flash Point | 64.0 ± 14.7 °C (Calculated) | [1][2][3] |
| Refractive Index | 1.442 (Calculated) | [1] |
Lipophilicity Profile: Partition Coefficient (LogP)
Lipophilicity, often quantified as the octanol-water partition coefficient (LogP), is a critical parameter in drug development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A positive LogP value indicates a preference for a lipid (non-polar) environment over an aqueous (polar) one.[5]
Computationally Predicted LogP: 4.7451 [4]
This high positive value suggests that this compound is significantly lipophilic, readily partitioning into non-polar environments and exhibiting low water solubility, a finding consistent with its predicted solubility data.[2] This property is a direct consequence of its long hydrocarbon chain and the absence of significant hydrogen-bonding groups.
Expert Insight: The Rationale Behind LogP Determination
While computational models provide a rapid estimate of LogP, experimental verification is paramount for regulatory submissions and accurate ADME modeling. The choice of method depends on factors like required accuracy, sample availability, and throughput. The "shake-flask" method, though time-consuming, remains the gold standard for its direct measurement of the partition coefficient.[5] High-performance liquid chromatography (HPLC) offers a faster, indirect method for determination.[5][6]
Protocol: Experimental Determination of LogP via Shake-Flask Method
This protocol outlines the benchmark procedure for measuring LogP, ensuring a self-validating and trustworthy result.
-
Phase Preparation: Prepare a phosphate buffer solution to maintain a constant pH (e.g., pH 7.4) and saturate it with n-octanol. Concurrently, saturate n-octanol with the buffer solution. Allow the phases to separate for at least 24 hours.[7]
-
Stock Solution: Accurately weigh the compound and dissolve it in the pre-saturated n-octanol to create a stock solution of known concentration.
-
Partitioning: Combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer in a separatory funnel or vial.
-
Equilibration: Agitate the mixture vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases. Subsequently, centrifuge the mixture to achieve complete phase separation.
-
Concentration Analysis: Carefully sample both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC with UV detection.[7]
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[5]
Caption: Workflow for Shake-Flask LogP Determination.
Ionization Profile: pKa Analysis
The acid dissociation constant (pKa) is a measure of a compound's acidity or basicity and is fundamental to predicting its charge state at a given pH. This, in turn, heavily influences solubility, receptor binding, and membrane transport.
Expert Insight: Why pKa is Not Applicable
For this compound, a pKa value is not a relevant physicochemical parameter. The molecule lacks any functional groups that can readily donate or accept a proton under typical aqueous conditions.
-
No Acidic Protons: There are no hydroxyl, carboxyl, or similar groups from which a proton can dissociate.[8]
-
No Basic Sites: The ether oxygens of the acetal group and the chlorine atom are not sufficiently basic to be protonated in a standard pH range.
Therefore, this compound is considered a neutral, non-ionizable molecule across the physiological pH spectrum. This is a critical insight, as it simplifies formulation and ADME modeling; its properties will not vary with pH. While experimental methods like potentiometric titration or computational approaches are vital for molecules with ionizable groups, they are unnecessary for this compound.[9][10]
Caption: Conceptual Diagram of Ionization vs. Non-Ionization.
Chemical Stability and Handling
The stability of a research compound dictates its storage conditions, shelf-life, and compatibility with various reaction conditions.
Expected Stability Profile
-
Thermal and Photolytic Stability: While specific data for this compound is unavailable, related chlorinated alkanes are known to be relatively stable.[11] However, exposure to high temperatures or UV radiation can initiate dehydrochlorination, a process where HCl is eliminated to form an alkene.[12] This degradation can lead to discoloration and the formation of impurities.
-
Hydrolytic Stability: The diethyl acetal group is generally stable under neutral and basic conditions. However, it is susceptible to hydrolysis back to the corresponding aldehyde and ethanol under acidic conditions. This reactivity is a key feature often exploited in synthetic chemistry, where acetals serve as protecting groups for aldehydes.
Protocol: General Assessment of Thermal Stability
A preliminary assessment of thermal stability can be conducted as follows:
-
Sample Preparation: Place a known quantity of the compound into several vials.
-
Conditioning: Place the vials in ovens set to different temperatures (e.g., 40°C, 60°C, 80°C). Prepare a control sample stored at the recommended condition (e.g., 2-8°C).[4]
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14 days), remove a vial from each temperature.
-
Purity Assessment: Analyze the purity of each sample using a stability-indicating method, such as HPLC or GC-MS. Compare the chromatograms to the control sample to identify any new impurity peaks or a decrease in the main peak area.
-
Data Interpretation: A significant loss of purity or the appearance of degradants at a given temperature indicates instability under that condition.
Safety and Handling Considerations
No specific safety and handling data has been published for this compound. Therefore, a conservative approach based on analogous compounds is required.
-
Analog Analysis: The related compound 10-Chloro-1-decanol is classified as a skin and eye irritant.[13] Many chlorinated hydrocarbons are also classified as harmful to aquatic life.
-
Recommended Precautions: Until official data is available, this compound should be handled with standard laboratory precautions.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[14]
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Avoid contact with skin and eyes.
-
Prevent release to the environment.
-
Store in a tightly sealed container in a dry, cool place as recommended (2-8°C).[4]
-
Disclaimer: This information is based on related compounds and general chemical principles. Users are required to perform their own comprehensive risk assessment before handling this material.
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A Spectroscopic Investigation of 10-Chloro-1,1-diethoxydecane: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 10-Chloro-1,1-diethoxydecane, a bifunctional organic molecule of interest to researchers in synthetic chemistry and drug development. In the absence of publicly available experimental spectra for this specific compound, this document serves as a detailed predictive analysis based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies and interpretations presented herein are grounded in extensive spectral databases and foundational chemical principles, offering a robust framework for the characterization of this and structurally related long-chain compounds.
Introduction: The Structural Elucidation Challenge
This compound (C₁₄H₂₉ClO₂) is a molecule that combines a terminal alkyl chloride with a diethyl acetal at the opposite end of a ten-carbon chain.[1][2][3] This unique structure presents an interesting case for spectroscopic analysis, as the influence of each functional group on the other must be considered. Accurate interpretation of its spectral data is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior in various applications. This guide will systematically deconstruct the predicted spectroscopic signature of this molecule, providing both the "what" and the "why" behind the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can map the connectivity and chemical environment of each atom within the molecule.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit several distinct signals, each corresponding to a unique set of protons in the molecule. The chemical shifts are influenced by the electronegativity of nearby atoms (oxygen and chlorine) and the overall electronic environment.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1 | ~4.5 | Triplet (t) | 1H |
| H-10 | ~3.5 | Triplet (t) | 2H |
| -O-CH ₂-CH₃ | ~3.4-3.6 | Quartet (q) | 4H |
| H-2 | ~1.6 | Multiplet (m) | 2H |
| H-9 | ~1.7 | Multiplet (m) | 2H |
| H-3 to H-8 | ~1.2-1.4 | Multiplet (m) | 12H |
| -O-CH₂-CH ₃ | ~1.2 | Triplet (t) | 6H |
Causality of Chemical Shifts and Multiplicities:
-
H-1 (Acetal Proton): The proton on the carbon bearing two oxygen atoms (the acetal group) is the most deshielded proton in the aliphatic chain, predicted to resonate around 4.5 ppm.[4] This significant downfield shift is due to the strong electron-withdrawing effect of the two adjacent oxygen atoms. It is expected to appear as a triplet due to coupling with the two neighboring protons on C-2.
-
H-10 (Chlorinated Methylene): The protons on the carbon directly attached to the chlorine atom are also deshielded, with a predicted chemical shift of approximately 3.5 ppm. The electronegative chlorine atom withdraws electron density, causing the attached protons to experience a stronger effective magnetic field. This signal will be a triplet due to coupling with the two protons on C-9.[5]
-
-O-C H₂-CH₃ (Ethoxy Methylene): The methylene protons of the two ethoxy groups are diastereotopic, meaning they are not chemically equivalent due to the chiral center at C-1 (even in a racemic mixture).[6] This can lead to two separate quartets, though they may overlap, appearing as a more complex multiplet in the range of 3.4-3.6 ppm. The quartet splitting pattern arises from coupling to the three protons of the adjacent methyl group.
-
H-2 and H-9: The methylene protons adjacent to the functionalized carbons (C-1 and C-10) will have chemical shifts intermediate between the functionalized and the bulk methylene protons.
-
H-3 to H-8 (Bulk Methylene): The protons of the central part of the long alkyl chain will have very similar chemical environments, resulting in a large, overlapping multiplet in the typical aliphatic region of 1.2-1.4 ppm.
-
-O-CH₂-C H₃ (Ethoxy Methyl): The methyl protons of the ethoxy groups are the most shielded, appearing as a triplet around 1.2 ppm due to coupling with the adjacent methylene protons.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, we expect to see signals for each of the 14 carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~103 |
| C=O (in acids and esters) | 170 - 185 |
| C in aromatic rings | 125 - 150 |
| C=C (in alkenes) | 115 - 140 |
| -O-C H₂-CH₃ | ~60 |
| C-10 | ~45 |
| C-9 | ~33 |
| C-2 | ~32 |
| C-3 to C-8 | ~22-30 |
| -O-CH₂-C H₃ | ~15 |
Rationale for ¹³C Chemical Shifts:
-
C-1 (Acetal Carbon): The carbon of the acetal group is highly deshielded due to being bonded to two oxygen atoms and will appear significantly downfield, around 103 ppm.[7]
-
-O-C H₂-CH₃ (Ethoxy Methylene Carbon): These carbons, bonded to one oxygen, will resonate in the range of 60 ppm.
-
C-10 (Chlorinated Carbon): The carbon atom directly bonded to the chlorine atom will be deshielded compared to other methylene carbons in the chain, appearing around 45 ppm.[8]
-
C-2 to C-9 (Alkyl Chain Carbons): The carbons of the long alkyl chain will have chemical shifts in the typical aliphatic region of 22-32 ppm. The carbons closer to the electron-withdrawing groups (C-2 and C-9) will be slightly more deshielded than those in the center of the chain.
-
-O-CH₂-C H₃ (Ethoxy Methyl Carbon): The methyl carbons of the ethoxy groups will be the most shielded, appearing furthest upfield at approximately 15 ppm.
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Detailed Steps:
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.[9]
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent, which serves as a reference to maintain a stable magnetic field.[10]
-
Shimming: The magnetic field is "shimmed" by adjusting a series of coils to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved spectral lines.[10]
-
Data Acquisition: Standard pulse sequences are used to acquire the free induction decay (FID) for both ¹H and ¹³C nuclei. For ¹³C NMR, broadband proton decoupling is typically employed to simplify the spectrum by collapsing all C-H multiplets into singlets.[11]
-
Data Processing: The raw FID data is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased and baseline corrected to ensure accurate peak shapes and integrals. For the ¹H spectrum, the signals are integrated to determine the relative number of protons giving rise to each peak.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2950-2850 | C-H stretch | Alkane (CH₂, CH₃) |
| 1470-1450 | C-H bend | Alkane (CH₂) |
| 1380-1365 | C-H bend | Alkane (CH₃) |
| 1150-1050 | C-O stretch | Acetal |
| 850-550 | C-Cl stretch | Alkyl Chloride |
Interpretation of Key Absorptions:
-
C-H Stretching and Bending: The spectrum will be dominated by strong absorptions in the 2950-2850 cm⁻¹ region, characteristic of C-H stretching vibrations in the long alkyl chain and the ethoxy groups.[12] Weaker bending vibrations for CH₂ and CH₃ groups will appear in the 1470-1365 cm⁻¹ range.
-
C-O Stretching (Acetal): A strong, and often broad, absorption band between 1150 and 1050 cm⁻¹ is a key indicator of the C-O single bond stretching vibrations within the acetal functional group.[13]
-
C-Cl Stretching: The presence of the terminal chloro group is confirmed by a moderate to strong absorption in the fingerprint region, typically between 850 and 550 cm⁻¹.[14][15] The exact position can be influenced by the conformation of the alkyl chain.
Experimental Protocol for IR Data Acquisition
Caption: Workflow for IR data acquisition of a liquid sample.
Detailed Steps:
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a small drop of the neat (undiluted) liquid between two salt plates (typically NaCl or KBr, which are transparent to IR radiation).[1] The plates are then gently pressed together to form a thin film.
-
Background Spectrum: A background spectrum is first recorded with the empty salt plates (or just the air path) in the spectrometer. This is necessary to subtract the absorptions of atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded.
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum and converts the result into an absorbance spectrum, which is then plotted as absorbance or transmittance versus wavenumber.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. Electron Ionization (EI) is a common "hard" ionization technique that leads to extensive fragmentation, providing valuable structural clues.[16]
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular weight of this compound is 264.83 g/mol . Due to the presence of chlorine, the molecular ion will appear as a characteristic isotopic cluster. The M⁺ peak will be at m/z 264 (corresponding to the ³⁵Cl isotope) and an M+2 peak at m/z 266 (corresponding to the ³⁷Cl isotope) with a relative intensity ratio of approximately 3:1.[6] The molecular ion peak itself may be weak or absent in the EI spectrum of long-chain compounds.
-
Key Fragmentation Pathways:
-
Alpha-Cleavage at the Acetal: The most favorable fragmentation is often the cleavage of the C1-C2 bond (alpha-cleavage) to form a highly stable, resonance-stabilized oxonium ion at m/z 103 . This is often the base peak in the spectrum of diethyl acetals.
[CH₃CH₂O-CH-OCH₂CH₃]⁺ (m/z 103)
-
Loss of an Ethoxy Group: Loss of an ethoxy radical (•OCH₂CH₃, 45 Da) from the molecular ion would lead to a fragment at m/z 219/221.
-
Fragmentation of the Alkyl Chain: The long alkyl chain will undergo characteristic fragmentation, leading to a series of peaks separated by 14 Da (corresponding to CH₂ units).
-
Cleavage at the Chloro-end: Cleavage of the C-Cl bond can occur, leading to a fragment corresponding to the decyl-acetal cation. However, the formation of a primary carbocation is less favorable.
-
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol for Mass Spectrometry Data Acquisition
Detailed Steps:
-
Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to lose an electron and form a positively charged molecular ion (M⁺).
-
Fragmentation: The excess energy imparted during ionization causes the molecular ions to fragment into smaller, charged ions and neutral radicals.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Conclusion: A Predictive Spectroscopic Profile
This guide has outlined the predicted NMR, IR, and MS spectral data for this compound. By understanding the characteristic spectroscopic signatures of the terminal alkyl chloride and the diethyl acetal functional groups, a comprehensive and self-validating analytical framework can be established. The provided protocols offer standardized methods for acquiring high-quality spectral data, ensuring reproducibility and reliability in experimental settings. This predictive analysis serves as an essential tool for any researcher working with this compound, facilitating its unambiguous identification and characterization.
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
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Navigating the Synthetic Potential of 10-Chloro-1,1-diethoxydecane: A Guide to the Reactivity of its Terminal Chloro Group
Abstract
10-Chloro-1,1-diethoxydecane is a bifunctional molecule of significant interest in organic synthesis, particularly for the development of novel pharmaceutical intermediates and complex molecular architectures. Its value lies in the orthogonal reactivity of its two functional groups: a terminal primary chloroalkane and a diethyl acetal. This guide provides an in-depth exploration of the reactivity of the terminal chloro group, offering a predictive framework for its synthetic transformations. We will delve into the mechanistic underpinnings of its expected reactions, primarily nucleophilic substitutions and eliminations, while considering the strategic implications of the acetal functionality. This document is intended for researchers, scientists, and professionals in drug development seeking to harness the synthetic utility of this versatile building block.
Introduction: Structural Features and Strategic Considerations
This compound (CAS No. 1221273-58-0) possesses a long, flexible ten-carbon chain, bookended by two distinct functional groups.[1][2][3] At one terminus lies a primary alkyl chloride, a classic electrophilic site ripe for a variety of nucleophilic attacks. At the other, a diethyl acetal serves as a protected aldehyde. This acetal is stable under neutral to strongly basic conditions, a crucial feature that allows for selective manipulation of the chloro group without compromising the latent carbonyl functionality.[4][5][6][7][8] The acidic lability of the acetal provides a straightforward method for deprotection, revealing the aldehyde for subsequent transformations.
The strategic advantage of this arrangement is the ability to perform chemistry at the C-10 position without the need for a separate protection-deprotection sequence for a carbonyl group at C-1. This inherent orthogonality is a cornerstone of efficient multi-step synthesis.
| Property | Value | Source |
| CAS Number | 1221273-58-0 | [1][2] |
| Molecular Formula | C₁₄H₂₉ClO₂ | [2] |
| Molecular Weight | 264.83 g/mol | [2] |
| Boiling Point | 314.2 ± 12.0 °C at 760 mmHg | [1][3] |
| Density | 0.9 ± 0.1 g/cm³ | [1][3] |
graph "this compound" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Nodes for the molecule structure C1 [label="Cl", pos="0,0!"]; C2 [label="CH₂", pos="1,0!"]; C3 [label="CH₂", pos="2,0!"]; C4 [label="CH₂", pos="3,0!"]; C5 [label="CH₂", pos="4,0!"]; C6 [label="CH₂", pos="5,0!"]; C7 [label="CH₂", pos="6,0!"]; C8 [label="CH₂", pos="7,0!"]; C9 [label="CH₂", pos="8,0!"]; C10 [label="CH", pos="9,0!"]; O1 [label="O", pos="10,0.5!"]; C11 [label="CH₂", pos="11,0.5!"]; C12 [label="CH₃", pos="12,0.5!"]; O2 [label="O", pos="10,-0.5!"]; C13 [label="CH₂", pos="11,-0.5!"]; C14 [label="CH₃", pos="12,-0.5!"];
// Edges to connect the atoms C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- O1; O1 -- C11; C11 -- C12; C10 -- O2; O2 -- C13; C13 -- C14; }
Figure 1: Structure of this compound.
Nucleophilic Substitution Reactions at the Terminal Chloro Group
The primary alkyl chloride in this compound is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions.[9] This is due to the low steric hindrance at the electrophilic carbon, which allows for facile backside attack by a nucleophile. SN1 reactions are highly unlikely due to the instability of the corresponding primary carbocation.
The SN2 Mechanism: A Concerted Pathway
The SN2 reaction proceeds in a single, concerted step where the nucleophile attacks the carbon bearing the chlorine atom at the same time as the carbon-chlorine bond is broken.[9] This mechanism leads to an inversion of stereochemistry if the carbon were chiral; however, in this case, the terminal carbon is achiral.
Figure 2: Generalized SN2 mechanism at a primary alkyl halide.
Common Nucleophilic Substitution Reactions and Protocols
A wide array of nucleophiles can be employed to displace the terminal chloride, leading to a diverse range of functionalized decane derivatives. The acetal group remains intact under these conditions.
| Nucleophile (Nu⁻) | Reagent | Product | Reaction Conditions |
| Azide (N₃⁻) | Sodium azide (NaN₃) | 10-Azido-1,1-diethoxydecane | DMF, 50-70 °C, 12-24 h |
| Cyanide (CN⁻) | Sodium cyanide (NaCN) | 11,11-Diethoxyundecanenitrile | DMSO, 90-110 °C, 12-24 h |
| Hydroxide (OH⁻) | Sodium hydroxide (NaOH) | 10,10-Diethoxydecan-1-ol | H₂O/THF, reflux, 24-48 h |
| Alkoxide (RO⁻) | Sodium ethoxide (NaOEt) | 1,1,10-Triethoxydecane | Ethanol, reflux, 12-24 h |
| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | 1,1-Diethoxy-10-(phenylthio)decane | Ethanol, reflux, 6-12 h |
| Iodide (I⁻) | Sodium iodide (NaI) | 1,1-Diethoxy-10-iododecane | Acetone, reflux, 4-8 h (Finkelstein reaction) |
Experimental Protocol: Synthesis of 10-Azido-1,1-diethoxydecane
This protocol describes a typical SN2 reaction to introduce an azide group, a versatile functional handle for subsequent "click" chemistry or reduction to an amine.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of this compound in anhydrous DMF, add sodium azide.
-
Heat the reaction mixture to 60 °C and stir for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into deionized water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 10-azido-1,1-diethoxydecane.
Elimination Reactions: A Competing Pathway
While SN2 reactions are generally favored for primary alkyl halides, elimination reactions can become competitive, particularly with sterically hindered or strong bases.[10][11] For this compound, the most likely elimination pathway is the bimolecular elimination (E2) mechanism.
The E2 Mechanism: A Concerted Elimination
The E2 reaction is also a single-step, concerted process where a base abstracts a proton from the carbon adjacent to the leaving group (the β-carbon), simultaneously forming a double bond and expelling the chloride ion.[12][13]
Figure 3: Generalized E2 mechanism.
Favoring Substitution over Elimination
To maximize the yield of the desired substitution product and minimize the formation of the corresponding alkene (1,1-diethoxydec-9-ene), the following conditions should be considered:
-
Choice of Nucleophile/Base: Use nucleophiles that are weak bases, such as azide, cyanide, or halides. Strong, sterically hindered bases like potassium tert-butoxide will strongly favor elimination.
-
Temperature: Lower reaction temperatures generally favor substitution over elimination.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetone are well-suited for SN2 reactions.[9]
Synthetic Applications and Future Directions
The derivatization of this compound via the reactions outlined above opens up a vast landscape of synthetic possibilities. For instance, the azido derivative can be reduced to the corresponding amine, which can then be further functionalized. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine. Subsequent deprotection of the acetal group under mild acidic conditions unmasks the aldehyde, which can then participate in reactions such as Wittig olefination, reductive amination, or aldol condensations.
The ability to selectively functionalize the terminal chloro group while preserving the protected aldehyde makes this compound a valuable linchpin in the synthesis of long-chain fatty acids, pheromones, and complex drug molecules requiring a specific substitution pattern at one end and a carbonyl group at the other.
Conclusion
The terminal chloro group of this compound exhibits predictable and synthetically useful reactivity, primarily governed by the SN2 mechanism. By carefully selecting the nucleophile and reaction conditions, a wide range of functional groups can be introduced at the C-10 position, while the acetal at C-1 remains intact. This orthogonality provides a powerful tool for the efficient construction of complex molecules. Understanding the factors that influence the competition between substitution and elimination is paramount to successfully employing this versatile building block in multi-step organic synthesis.
References
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Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]
-
Khan Academy. (n.d.). Acetals as protecting groups and thioacetals. Retrieved from [Link]
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Química Organica.org. (n.d.). Acetals as protecting groups. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 21.15: Acetals as Protecting Groups. Retrieved from [Link]
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Pearson. (2022, July 22). Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
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CK-12 Foundation. (n.d.). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from [Link]
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Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. Retrieved from [Link]
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The Organic Chemistry Tutor. (2016, July 28). Organic Chemistry Elimination Reactions - E1, E2, E1CB. Retrieved from [Link]
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CORE. (n.d.). α-Chlorocarbonyl Compounds : Their Synthesis and Applications. Retrieved from [Link]
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Master Organic Chemistry. (2012, September 12). A Tale of Two Elimination Reaction Patterns. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 11.7: Elimination Reactions- Zaitsev's Rule. Retrieved from [Link]
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Pearson. (n.d.). Elimination Reactions - Part 1 of 2 Exam Prep | Practice Questions & Video Solutions. Retrieved from [Link]
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Home Sunshine Pharma. (n.d.). This compound CAS 1221273-58-0. Retrieved from [Link]
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National Institutes of Health. (n.d.). 1-Decanol, 10-chloro-. Retrieved from [Link]
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10-Chloro-1,1-diethoxydecane: A Bifunctional Building Block for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Bifunctional Building Blocks
In the intricate landscape of modern organic synthesis, the efficiency and elegance of a synthetic route are paramount. Bifunctional building blocks—molecules possessing two distinct reactive functional groups—are cornerstone reagents that enable chemists to construct complex molecular architectures with precision and economy.[1][2] These reagents offer a strategic advantage by allowing for sequential, orthogonal reactions, thereby minimizing protection-deprotection steps and enhancing overall yield. 10-Chloro-1,1-diethoxydecane emerges as a valuable yet underutilized player in this class, offering a unique combination of a terminal alkyl chloride and a stable, masked aldehyde in the form of a diethyl acetal. This guide, grounded in established chemical principles, provides a comprehensive technical overview of its synthesis, characterization, and strategic applications.
The core utility of this compound lies in the differential reactivity of its two functional ends. The diethyl acetal serves as a robust protecting group for the C1 aldehyde, stable to a wide array of nucleophilic and basic conditions. This stability allows for extensive chemical manipulation at the C10 position via the alkyl chloride. Subsequently, the latent aldehyde can be unmasked under acidic conditions, paving the way for further synthetic elaborations. This strategic dichotomy makes it an ideal precursor for the synthesis of long-chain functionalized molecules, particularly relevant in the fields of pheromone synthesis and the development of novel pharmaceutical agents where long alkyl chains are a common structural motif.[3][4][5]
Physicochemical and Spectroscopic Properties
A thorough understanding of a building block's physical and spectral properties is critical for its effective use in synthesis and for accurate reaction monitoring.
Core Properties
The fundamental properties of this compound are summarized below. These values are compiled from chemical supplier databases and computational estimates.[6][7][8]
| Property | Value | Source(s) |
| CAS Number | 1221273-58-0 | [6][7][8] |
| Molecular Formula | C₁₄H₂₉ClO₂ | [7] |
| Molecular Weight | 264.83 g/mol | [7] |
| Appearance | Reported as a solid | [6] |
| Boiling Point | ~314.2 °C at 760 mmHg (calculated) | [6] |
| Density | ~0.9 g/cm³ (calculated) | [6] |
| Solubility | Practically insoluble in water; soluble in common organic solvents. | [8] |
Predicted Spectroscopic Signature
-
¹H NMR (predicted): The proton NMR spectrum is expected to be characterized by several key signals. A triplet at approximately 4.5 ppm would correspond to the acetal proton (CH(OEt)₂). The methylene protons of the ethoxy groups would likely appear as two overlapping quartets around 3.4-3.6 ppm, coupled to the methyl triplets. The methylene group adjacent to the chlorine atom (CH₂Cl) should resonate as a triplet around 3.5 ppm. The spectrum would also feature a complex multiplet region between approximately 1.2 and 1.8 ppm corresponding to the long polymethylene chain. The terminal methyl groups of the ethoxy moieties would appear as a triplet around 1.2 ppm.
-
¹³C NMR (predicted): The carbon spectrum would show a characteristic signal for the acetal carbon (CH(OEt)₂) around 103-104 ppm. The carbons of the ethoxy groups would appear at approximately 60-61 ppm (CH₂) and 15 ppm (CH₃). The carbon bearing the chlorine (C-10) would be found downfield around 45 ppm. The remaining methylene carbons of the decane chain would resonate in the 22-33 ppm region.
-
IR Spectroscopy (predicted): The infrared spectrum would be dominated by C-H stretching vibrations from the alkyl chain just below 3000 cm⁻¹. A series of strong C-O stretching bands, characteristic of acetals, would be prominent in the 1200-1020 cm⁻¹ region. A weaker C-Cl stretching vibration is expected in the 750-650 cm⁻¹ range. The absence of a strong absorption in the 1740-1690 cm⁻¹ region would confirm the absence of a carbonyl group.
-
Mass Spectrometry (predicted): In electron ionization mass spectrometry, the molecular ion peak (M⁺) at m/z 264 (for ³⁵Cl) and 266 (for ³⁷Cl) might be of low intensity due to facile fragmentation. Key fragmentation pathways would involve the loss of an ethoxy group (-OEt) to give a stable oxonium ion at m/z 219/221. Alpha-cleavage between C1 and C2 would also be a major pathway, leading to a fragment at m/z 103 [CH(OEt)₂]⁺. Cleavage of the C-Cl bond and subsequent fragmentation of the alkyl chain would also be observed.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is not widely documented in synthetic literature. However, a robust and logical two-step synthetic pathway can be designed starting from the commercially available 10-chloro-1-decanol. This approach involves the oxidation of the primary alcohol to the corresponding aldehyde, followed by the protection of the aldehyde as a diethyl acetal.
dot graph "synthesis_workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} . Synthetic Workflow for this compound.
Step 1: Oxidation of 10-Chloro-1-decanol to 10-Chlorodecanal
The critical first step is the selective oxidation of the primary alcohol to an aldehyde without affecting the terminal chloride and avoiding over-oxidation to the carboxylic acid. Mild oxidation conditions are therefore required. The Swern oxidation and oxidation with pyridinium chlorochromate (PCC) are two exemplary and reliable methods for this transformation.
Protocol 1: Swern Oxidation
The Swern oxidation is a highly effective method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by quenching with a hindered base like triethylamine. It is known for its mild conditions and broad functional group tolerance.
-
Reagents and Equipment:
-
10-chloro-1-decanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Three-neck round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet
-
Dry ice/acetone bath
-
-
Step-by-Step Methodology:
-
Set up the reaction apparatus under a nitrogen atmosphere and cool to -78 °C using a dry ice/acetone bath.
-
Charge the flask with anhydrous DCM and oxalyl chloride (1.5 equivalents).
-
Slowly add a solution of anhydrous DMSO (2.2 equivalents) in DCM via the dropping funnel, maintaining the internal temperature below -60 °C. Stir for 15 minutes.
-
Add a solution of 10-chloro-1-decanol (1.0 equivalent) in DCM dropwise, again keeping the temperature below -60 °C. Stir for 45 minutes.
-
Slowly add triethylamine (5.0 equivalents). The reaction is typically exothermic. Stir for 10 minutes at -78 °C, then allow the reaction to warm to room temperature.
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 10-chlorodecanal, which can be used in the next step without further purification.
-
Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a stable, commercially available reagent that provides a convenient alternative for the oxidation of primary alcohols to aldehydes. The reaction is typically performed in dichloromethane at room temperature.[12]
-
Reagents and Equipment:
-
10-chloro-1-decanol
-
Pyridinium chlorochromate (PCC)
-
Celite® or silica gel
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask with a magnetic stirrer
-
-
Step-by-Step Methodology:
-
To a stirred suspension of PCC (1.5 equivalents) and Celite® in anhydrous DCM, add a solution of 10-chloro-1-decanol (1.0 equivalent) in DCM.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure to afford 10-chlorodecanal.
-
Step 2: Acetalization of 10-Chlorodecanal
The final step involves the protection of the aldehyde as a diethyl acetal. This is an equilibrium reaction that is driven to completion by removing the water formed as a byproduct. Using triethyl orthoformate as a water scavenger is a common and effective strategy.[13]
-
Reagents and Equipment:
-
10-chlorodecanal
-
Ethanol, absolute
-
Triethyl orthoformate
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH) or Amberlyst® 15)
-
Round-bottom flask with a magnetic stirrer and nitrogen inlet
-
-
Step-by-Step Methodology:
-
Dissolve the crude 10-chlorodecanal (1.0 equivalent) in absolute ethanol.
-
Add triethyl orthoformate (1.5 equivalents).
-
Add a catalytic amount of an acid catalyst (e.g., 0.05 equivalents of p-TsOH).
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Once the reaction is complete, quench the catalyst with a mild base (e.g., a few drops of triethylamine or a saturated solution of sodium bicarbonate).
-
Remove the solvent and excess reagents under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Applications in Synthesis: A Dual-Reactivity Paradigm
The synthetic utility of this compound is derived from the ability to perform selective chemistry at either end of the molecule. The acetal is stable to bases and organometallic reagents, while the chloride is an excellent electrophile for nucleophilic substitution and a precursor for organometallic reagents.
Reactions at the C10-Chloride Terminus
With the aldehyde at C1 protected, the C10 position is free to undergo a variety of transformations.
1. Grignard Reagent Formation and Subsequent Reactions:
The alkyl chloride can be converted into a Grignard reagent by reacting with magnesium metal in an ethereal solvent like THF. This transforms the electrophilic C10 carbon into a potent nucleophile.
dot graph "grignard_workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} . Grignard Reagent Formation and Reaction Workflow.
This Grignard reagent can then react with a range of electrophiles to form new carbon-carbon bonds.[14]
-
Reaction with Aldehydes and Ketones: To form secondary or tertiary alcohols, respectively.
-
Reaction with Carbon Dioxide: To generate a terminal carboxylic acid after acidic workup.
-
Reaction with Epoxides: To open the epoxide ring and form a new alcohol, extending the carbon chain by two carbons.[15]
Experimental Protocol: Grignard Formation and Reaction with an Aldehyde
-
Activate magnesium turnings in a flame-dried flask under nitrogen.
-
Add a solution of this compound in anhydrous THF dropwise to initiate the Grignard formation.
-
Once the Grignard reagent has formed, cool the solution to 0 °C and add a solution of the desired aldehyde (e.g., benzaldehyde) in THF.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer, and concentrate to yield the coupled product.
2. Nucleophilic Substitution Reactions:
The chloride is a good leaving group and can be displaced by a variety of nucleophiles in Sₙ2 reactions. This allows for the introduction of numerous functional groups at the C10 position, such as:
-
Azides (N₃⁻): For subsequent reduction to amines or use in click chemistry.
-
Cyanides (CN⁻): To extend the carbon chain by one and provide a precursor for carboxylic acids or amines.
-
Alkoxides (RO⁻): To form ethers.
-
Thiolates (RS⁻): To form thioethers.
Reactions at the C1-Acetal Terminus (Deprotection)
After performing the desired chemistry at the C10 position, the masked aldehyde can be revealed through acid-catalyzed hydrolysis.
Experimental Protocol: Acetal Deprotection
-
Dissolve the acetal-protected compound in a mixture of a water-miscible organic solvent (e.g., THF or acetone) and water.
-
Add a catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid).
-
Stir the reaction at room temperature, monitoring by TLC for the disappearance of the starting material.
-
Neutralize the acid with a mild base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, dry, and concentrate to yield the deprotected aldehyde.
Exemplary Application: Synthesis of Insect Pheromones
Long-chain bifunctional molecules are common structural motifs in insect pheromones.[16] While no specific synthesis of a pheromone explicitly using this compound is documented, its structure makes it an ideal hypothetical precursor. For instance, it could be used in the synthesis of (Z)-7-Dodecen-1-yl acetate, a pheromone of the cabbage looper.
dot graph "pheromone_synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} . Hypothetical Pheromone Synthesis Workflow.
This hypothetical route showcases the strategic power of this compound, where each functional group is addressed in a specific order to build the target molecule efficiently.
Conclusion
This compound represents a potent, bifunctional building block for the synthesis of complex organic molecules. Its value is rooted in the orthogonal reactivity of the terminal chloride and the protected aldehyde. By leveraging the stability of the acetal to manipulate the alkyl chloride and then unmasking the aldehyde for further transformations, synthetic chemists can access a wide range of long-chain functionalized compounds. While its application is not yet widespread in the literature, its potential in areas like pheromone synthesis and drug discovery is significant. This guide provides the foundational knowledge and detailed protocols necessary for researchers to confidently incorporate this versatile building block into their synthetic strategies.
References
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- Aldo-X Bifunctional Building Blocks for the Synthesis of Heterocycles. Chem Rec. 2017;17(3):273-291. [URL: https://pubmed.ncbi.nlm.nih.gov/27492258/]
- Synthesis of acyclic insect pheromones from cycloalkanones via acetylenic lactones. J Braz Chem Soc. 2004;15(5):757-766. [URL: https://www.scielo.br/j/jbchs/a/gLzH8bQyYJ5yY7X8XyY4xhy/?lang=en]
- Synthesis - Pheromones. Alfa Chemistry. Accessed January 19, 2026. [URL: https://pheromones.alfa-chemistry.com/services/synthesis.html]
- Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. Angew Chem Int Ed Engl. 2013;52(1):310-314. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3535492/]
- This compound [CAS# 1221273-58-0]. chemBlink. Accessed January 19, 2026. [URL: https://www.chemblink.com/products/1221273-58-0.htm]
- Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Nat Prod Rep. 2023;40(4):653-689. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/np/d2np00067a]
- Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry. Beilstein J Org Chem. 2023;19:224-231. [URL: https://www.beilstein-journals.org/bjoc/articles/19/22]
- Bifunctional Building Blocks in the Ugi-Azide Condensation Reaction: A General Strategy Toward Exploration of New Molecular Diversity. Org Biomol Chem. 2011;9(20):7063-7073. [URL: https://www.amanote.
- The Bifunctional Building Block: A Technical Guide to 2-(Bromomethyl)benzaldehyde for Researchers. Benchchem. Accessed January 19, 2026. [URL: https://www.benchchem.com/uploads/whitepaper/2-Bromomethyl-benzaldehyde-Technical-Guide.pdf]
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- A Simple and Versatile Method for the Synthesis of Acetals from Aldehydes and Ketones Using Bismuth Triflate. Molecules. 2018;23(8):2049. [URL: https://www.researchgate.
- Synthesis of pheromones I and II. ResearchGate. Accessed January 19, 2026. [URL: https://www.researchgate.net/figure/Synthesis-of-pheromones-I-and-II-Reaction-conditions-i-1-HBr-petroleum-ether-acetone_fig2_228695029]
- Synthetic studies on female sex pheromones of lepidopteran insects. Japan International Research Center for Agricultural Sciences. Accessed January 19, 2026. [URL: https://www.jircas.go.
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- 1221273-58-0|this compound|BLD Pharm. BLD Pharm. Accessed January 19, 2026. [URL: https://www.bldpharm.com/products/1221273-58-0.html]
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Eur J Med Chem. 2021;223:113648. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8241031/]
- Vishwa-Syntharo PharmaChem Private Limited Company Profile. Vishwa-Syntharo PharmaChem Private Limited. Accessed January 19, 2026. [URL: https://www.vishwapharmachem.com/wp-content/uploads/2021/08/Vishwa-Syntharo-PharmaChem_Company-Profile.pdf]
- Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Organic Chemistry Portal. Accessed January 19, 2026. [URL: https://www.organic-chemistry.org/namedreactions/corey-suggs-reagent.shtm]
- This compound CAS 1221273-58-0. Home Sunshine Pharma. Accessed January 19, 2026. [URL: https://www.homesunshinepharma.com/api-and-intermediates/10-chloro-1-1-diethoxydecane-cas-1221273-58-0.html]
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- Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Adv. 2023;13(50):35195-35212. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra06638j]
- 12.4 Grignard Reagents. Chad's Prep. YouTube. Published January 21, 2021. [URL: https://www.youtube.
- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Accessed January 19, 2026. [URL: https://www.masterorganicchemistry.com/2011/10/14/grignard-reagents-for-addition-to-aldehydes-and-ketones/]
- Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Adv. 2023;13(50):35195-35212. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10688941/]
- CHM2210 Chapter 10 Problem Solving Question Grignard Reagents. YouTube. Published April 14, 2020. [URL: https://www.youtube.
- Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. The Organic Chemistry Tutor. YouTube. Published November 11, 2015. [URL: https://www.youtube.
- “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. Published online October 11, 2023. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/6526d5621657319934e622b7]
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An In-depth Technical Guide to 10-Chloro-1,1-diethoxydecane (CAS Number: 1221273-58-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 10-Chloro-1,1-diethoxydecane (CAS No. 1221273-58-0). This long-chain chloroacetal is identified as a valuable research chemical and pharmaceutical intermediate. This document consolidates available data on its physicochemical characteristics, outlines a plausible synthetic methodology based on established organic chemistry principles, and explores its potential utility in the synthesis of complex molecules within the pharmaceutical industry. The guide also includes predicted spectroscopic data to aid in the characterization of this compound.
Introduction
This compound is a bifunctional organic molecule featuring a terminal chloro group and a diethyl acetal functional group. The presence of these two distinct reactive sites on a flexible ten-carbon chain makes it a potentially versatile building block in organic synthesis. While detailed research on this specific compound is not extensively published, its structural motifs suggest applications as an intermediate in the preparation of more complex molecules, particularly in the pharmaceutical and life sciences sectors. The long alkyl chain can impart lipophilicity, a crucial property for drug candidates, while the chloro and acetal groups offer handles for further chemical transformations.
Chemical and Physical Properties
This compound is typically available as a solid. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1221273-58-0 | [1][2] |
| Molecular Formula | C₁₄H₂₉ClO₂ | [1][2] |
| Molecular Weight | 264.83 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Boiling Point | 314.2 ± 12.0 °C at 760 mmHg | [2] |
| Density | 0.9 ± 0.1 g/cm³ | [2] |
| Flash Point | 64.0 ± 14.7 °C | [1][2] |
| Solubility | Practically insoluble in water (0.09 g/L at 25 °C, calculated) | [1] |
Synthesis of this compound
Plausible Synthetic Pathway
The synthesis would likely begin with a commercially available starting material such as 10-chloro-1-decanol.
Step 1: Oxidation of 10-chloro-1-decanol to 10-chlorodecanal
The primary alcohol, 10-chloro-1-decanol, can be oxidized to the corresponding aldehyde, 10-chlorodecanal, using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include pyridinium chlorochromate (PCC) or a Swern oxidation.
Step 2: Acetalization of 10-chlorodecanal
The resulting 10-chlorodecanal would then be converted to this compound through an acid-catalyzed reaction with an excess of ethanol. This is a standard procedure for the formation of acetals, which serve as protecting groups for aldehydes. The reaction is typically carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid (TsOH) or a strong mineral acid, with the removal of water to drive the equilibrium towards the acetal product.
Below is a diagram illustrating the proposed synthetic workflow.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet chemically sound, protocol for the synthesis of this compound.
Materials:
-
10-chloro-1-decanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Ethanol, absolute
-
p-Toluenesulfonic acid (TsOH) monohydrate
-
Sodium bicarbonate, saturated solution
-
Magnesium sulfate, anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
Step 1: Oxidation of 10-chloro-1-decanol to 10-chlorodecanal
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 10-chloro-1-decanol in anhydrous dichloromethane.
-
To this solution, add pyridinium chlorochromate (PCC) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield crude 10-chlorodecanal, which can be used in the next step without further purification.
Step 2: Acetalization of 10-chlorodecanal
-
Dissolve the crude 10-chlorodecanal in an excess of absolute ethanol in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate to the solution.
-
Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature and quench with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A triplet corresponding to the methyl protons of the ethoxy groups.
-
A quartet corresponding to the methylene protons of the ethoxy groups.
-
A triplet corresponding to the proton on the acetal carbon.
-
A triplet corresponding to the methylene protons adjacent to the chlorine atom.
-
A series of multiplets for the methylene protons of the long alkyl chain.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A peak for the acetal carbon in the range of 90-110 ppm[3].
-
Peaks for the carbons of the ethoxy groups (methyl and methylene).
-
A peak for the carbon bearing the chlorine atom, shifted downfield.
-
A series of peaks for the carbons of the decane chain.
Mass Spectrometry (MS):
-
The molecular ion peak (M+) may be weak or absent due to the lability of the acetal group under electron ionization (EI) conditions[4][5].
-
Characteristic fragmentation patterns would include the loss of an ethoxy group (-OCH₂CH₃) and fragmentation of the alkyl chain.
-
The presence of chlorine would be indicated by the isotopic pattern of the molecular ion and chlorine-containing fragments (M+ and M+2 peaks in an approximate 3:1 ratio).
Infrared (IR) Spectroscopy:
-
C-H stretching vibrations for the alkyl chain.
-
C-O stretching vibrations for the acetal group.
-
C-Cl stretching vibration.
Applications in Drug Development and Research
This compound is classified as a "useful research chemical" and a "pharmaceutical intermediate"[2]. Long-chain aliphatic halogenated compounds are valuable building blocks in the life sciences for the synthesis of pharmaceuticals and bioactive molecules[4].
The bifunctional nature of this compound allows for a variety of synthetic transformations:
-
The acetal group serves as a protected aldehyde. It is stable under basic and nucleophilic conditions, allowing for reactions to be carried out at the chloro-terminated end of the molecule. The aldehyde can be deprotected under acidic conditions when needed.
-
The terminal chloro group can be displaced by a variety of nucleophiles in Sₙ2 reactions to introduce other functional groups such as amines, azides, thiols, or to form larger molecules through carbon-carbon bond formation.
The long alkyl chain can be incorporated into drug molecules to modulate their lipophilicity, which can influence their absorption, distribution, metabolism, and excretion (ADME) properties. The incorporation of long alkyl chains is a known strategy in the design of prodrugs to improve their pharmacokinetic profiles[6].
A logical workflow for the utilization of this compound in a multi-step synthesis is depicted below.
Caption: Synthetic utility of this compound in drug discovery.
Safety Information
As with any chemical, this compound should be handled with appropriate safety precautions. A safety data sheet (SDS) should be consulted before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Conclusion
This compound is a valuable bifunctional intermediate with potential applications in organic synthesis, particularly in the field of drug discovery and development. Its long alkyl chain, protected aldehyde functionality, and terminal chloro group offer a unique combination of properties for the construction of complex molecular architectures. While detailed studies on this specific compound are limited, its synthesis can be reliably predicted from established chemical principles. Further research into the applications of this and similar long-chain intermediates is warranted to fully explore their potential in medicinal chemistry and materials science.
References
-
Ascensus Specialties. (n.d.). Long Chain Aliphatic Halogenated Compounds in Life Science Applications. Retrieved from [Link]
- Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1964). Mass Spectrometry of Organic Compounds. Holden-Day.
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Home Sunshine Pharma. (n.d.). This compound CAS 1221273-58-0. Retrieved from [Link]
- Khan, M. A., & Sundararajan, P. R. (2011). Crystallization behavior of biscarmates with varying alkyl side chain length. Crystal Growth & Design, 11(11), 4918-4926.
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 17(8), 559-587.
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Molecular structure and conformation of 10-Chloro-1,1-diethoxydecane
An In-Depth Technical Guide to the Molecular Structure and Conformation of 10-Chloro-1,1-diethoxydecane
Abstract
This compound is a bifunctional organic molecule featuring a long, flexible hydrocarbon chain terminated by a polar chloro group at one end and a diethoxyacetal group at the other. While registered as a research chemical (CAS #1221273-58-0), its specific structural and conformational properties have not been detailed in peer-reviewed literature. This technical guide provides a prospective analysis, outlining a comprehensive research framework for the complete structural elucidation and conformational characterization of this molecule. We synthesize established principles from the study of n-alkanes, haloalkanes, and acetals to predict its conformational landscape. Furthermore, we present a detailed, multi-technique approach combining advanced Nuclear Magnetic Resonance (NMR) spectroscopy and high-level computational chemistry. This document is intended to serve as a roadmap for researchers in synthetic chemistry, materials science, and drug development, providing the theoretical basis and practical protocols necessary to fully characterize this compound and similar long-chain functionalized alkanes.
Introduction and Molecular Overview
This compound (Molecular Formula: C₁₄H₂₉ClO₂, Molecular Weight: 264.83 g/mol ) belongs to the class of haloalkanes, which are alkanes containing one or more halogen substituents.[1] Specifically, it is a primary (1°) chloroalkane, as the chlorine atom is attached to a carbon that is bonded to only one other carbon atom.[2] The opposite terminus of the C₁₀ chain is functionalized as a diethyl acetal. Acetals are geminal-diether derivatives of aldehydes or ketones and are known for their stability under neutral or basic conditions, making them excellent protecting groups for carbonyls.[3][4]
The molecule's structure combines a long, nonpolar alkyl chain with two polar termini. This amphiphilic character suggests potential applications in areas requiring specific interfacial properties or as a precursor for more complex molecular architectures. A thorough understanding of its three-dimensional structure and conformational dynamics is a prerequisite for any such application. The flexibility of the ten-carbon chain allows the molecule to adopt a multitude of conformations in solution, ranging from fully extended linear shapes to various folded forms. The interplay between the sterically demanding diethoxyacetal group, the polar C-Cl bond, and the hydrophobic chain will dictate the molecule's preferred spatial arrangements.
Table 1: Known Physical and Chemical Properties of this compound
| Property | Value / Identifier | Source |
| CAS Number | 1221273-58-0 | ChemBlink[5] |
| Molecular Formula | C₁₄H₂₉ClO₂ | Home Sunshine Pharma[6] |
| Molecular Weight | 264.83 g/mol | Home Sunshine Pharma[6] |
| Appearance | Solid | Sunshine Pharma[7] |
| Calculated Density | 0.9 ± 0.1 g/cm³ | Sunshine Pharma[7] |
| Calculated Boiling Point | 314.2 ± 12.0 °C at 760 mmHg | Sunshine Pharma[7] |
Anticipated Conformational Landscape
The conformational space of this compound is primarily governed by rotations around the nine C-C single bonds of the decane backbone and the C-O bonds of the acetal group.
The Decane Chain: A Balance of Forces
For n-alkanes, the relative stability of conformers is a balance between torsional strain, steric hindrance, and non-covalent intramolecular interactions (van der Waals forces).[8] Rotations around C-C bonds lead to staggered conformations, which are energy minima, and eclipsed conformations, which are energy maxima.[9]
-
Anti vs. Gauche Conformers: The two most important staggered conformations are anti (dihedral angle of 180°), where bulky substituents are furthest apart, and gauche (dihedral angle of ~60°), where they are closer.[1][10] The anti conformation is typically lower in energy.[11] For a long chain like decane, the lowest energy conformation in the gas phase is expected to be the all-anti (zigzag) form. However, the energy difference between anti and gauche conformers is small (approx. 0.9 kcal/mol for butane), meaning that at room temperature, a significant population of gauche conformers will exist.[1]
-
Chain Folding: For very long alkanes (n > 16), intramolecular dispersion forces can stabilize folded, "hairpin-like" structures, making them energetically competitive with or even more stable than the fully extended all-anti conformer.[6][12] While a C₁₀ chain is shorter, the possibility of folded structures stabilized by interactions between the polar ends cannot be dismissed and must be investigated.
The Terminal Groups: Acetal and Chloro
The two ends of the molecule introduce additional conformational complexity.
-
1,1-Diethoxy Acetal Group: Rotation around the C1-O bonds and the O-CH₂ bonds will define the orientation of the two ethyl groups. The conformational preferences of acetals are influenced by stereoelectronic effects, including hyperconjugation.[13] The ethyl groups themselves will adopt staggered conformations. The bulk and flexibility of this group will significantly influence the conformational freedom of the adjacent section of the alkyl chain.
-
10-Chloro Group: The chlorine atom is larger than hydrogen and introduces a polar C-Cl bond. This can influence local conformational preferences. While steric effects of a single terminal chlorine are modest, the potential for dipole-dipole interactions in folded conformations or intermolecular interactions in solution must be considered. The presence of electronegative atoms can sometimes lead to a preference for gauche conformations, an anomaly known as the gauche effect, though this is most pronounced with fluorine.[14]
Proposed Methodologies for Structural and Conformational Elucidation
A dual approach combining NMR spectroscopy and computational modeling is proposed to comprehensively map the structural and conformational properties of this compound.
Caption: Proposed integrated workflow for structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules in solution.[2][15] For a flexible molecule like this compound, a suite of experiments is required.
3.1.1. Structural Verification and Signal Assignment
The first step is to unambiguously confirm the molecular structure and assign every ¹H and ¹³C signal.
-
¹H NMR: Will provide information on the chemical environment of all protons, with signal integration confirming the number of protons in each environment.
-
¹³C{¹H} NMR: Will show a single peak for each unique carbon atom.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments will differentiate between CH, CH₂, and CH₃ groups, which is essential for assigning the signals of the decane chain and the ethyl groups.
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through 2-3 bonds (¹H-¹H J-coupling), allowing for the tracing of connectivity along the entire carbon chain, from the acetal methine proton (H1) to the methylene group adjacent to the chlorine (H10).[16]
-
2D HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, providing definitive C-H assignments.[16]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is crucial for confirming the connection of the ethyl groups to the acetal carbon (C1) and for linking different fragments of the molecule, providing unequivocal structural proof.[2]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges
| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Correlations (COSY, HMBC) |
| 1 | CH | ~4.5 | ~100-105 | COSY to H2; HMBC to C2, C(ethoxy) |
| 2-9 | CH₂ | 1.2-1.7 | 25-35 | COSY to adjacent CH₂ groups |
| 10 | CH₂ | ~3.5 | ~45 | COSY to H9 |
| Ethoxy | O-CH₂ | ~3.4-3.6 | ~60-65 | COSY to CH₃; HMBC to C1, C(CH₃) |
| Ethoxy | CH₃ | ~1.2 | ~15 | COSY to O-CH₂ |
3.1.2. Dynamic Conformational Analysis using Variable-Temperature (VT) NMR
At room temperature, the interconversion between different conformers is likely to be fast on the NMR timescale, resulting in a single set of time-averaged signals.[7] By lowering the temperature, this interconversion can be slowed.
-
Coalescence and "Freezing Out": If the energy barrier to rotation is high enough, lowering the temperature will cause the single averaged peak for a given nucleus to broaden, then split into multiple peaks (a phenomenon called coalescence), with each new peak representing a distinct, stable conformer.[17][18] Observing this phenomenon would provide direct evidence of multiple stable conformations and allow for the calculation of the free energy of activation (ΔG‡) for their interconversion.
-
Population Analysis: At temperatures below coalescence, the relative integration of the signals for each conformer can be used to determine their relative populations and thus calculate the free energy difference (ΔG°) between them.
Computational Modeling
Computational chemistry provides a powerful complementary approach to predict the geometries and relative stabilities of all possible conformers.[19]
Caption: Proposed workflow for computational conformational analysis.
3.2.1. Conformational Search
Due to the molecule's flexibility, a systematic search is necessary to locate all relevant low-energy minima on the potential energy surface.
-
Methodology: A Monte Carlo or molecular dynamics-based search using a computationally inexpensive molecular mechanics (MM) force field (e.g., MMFF) is an efficient starting point.[20][21] This will generate thousands of potential structures by randomly rotating the key dihedral angles.
3.2.2. High-Level Energy Calculations
The unique conformers identified in the initial search must be subjected to more accurate calculations to determine their precise geometries and relative energies.
-
Methodology: Density Functional Theory (DFT) is the method of choice. For long alkyl chains where dispersion forces are critical, it is essential to use a modern functional that includes a dispersion correction (e.g., B3LYP-D3, ωB97X-D) or a functional specifically designed to capture these interactions (e.g., r²SCAN-V).[6][22] Geometries should be fully optimized, followed by a frequency calculation to confirm they are true energy minima (no imaginary frequencies).
-
Boltzmann Analysis: The calculated energies of all stable conformers can be used to predict their equilibrium populations at a given temperature using the Boltzmann distribution equation. These predicted populations can then be directly compared with the experimental results from low-temperature VT-NMR.
Experimental and Computational Protocols
Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of purified this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ for room temperature, or a solvent with a lower freezing point like CD₂Cl₂ or toluene-d₈ for VT experiments).
-
Initial Structure Verification (298 K):
-
Acquire a standard ¹H spectrum.
-
Acquire a quantitative ¹³C spectrum with ¹H decoupling.
-
Acquire DEPT-135 and DEPT-90 spectra.
-
Acquire 2D gCOSY, gHSQC, and gHMBC spectra. Use standard instrument parameters, optimizing the spectral width to cover all signals.
-
-
Data Processing & Assignment: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Use the 2D spectra to create a complete assignment table linking all ¹H and ¹³C signals to their respective atoms in the molecule.
-
Variable-Temperature (VT) NMR Study:
-
Select a low-freezing-point solvent (e.g., CD₂Cl₂).
-
Calibrate the spectrometer's temperature using a standard sample (e.g., methanol-d₄).
-
Begin at 298 K and acquire a ¹H spectrum.
-
Decrease the temperature in 10 K increments, allowing the sample to equilibrate for 10-15 minutes at each step before acquiring a new ¹H spectrum.
-
Carefully monitor spectral regions (e.g., the acetal proton at ~4.5 ppm, the chloro-adjacent methylene at ~3.5 ppm) for signs of peak broadening and coalescence.
-
Continue decreasing the temperature until sharp, distinct signals for individual conformers are observed or the solvent limit is reached.
-
At the lowest achievable temperature, integrate the signals corresponding to the different conformers to determine their relative populations.
-
Protocol: Computational Analysis
-
Initial Structure: Build this compound in a molecular modeling program and perform an initial cleanup using a simple force field (e.g., MMFF).
-
Conformational Search:
-
Submit the structure to a Monte Carlo conformational search. Set the number of steps to be sufficiently large to explore the conformational space (e.g., 10,000 steps for a molecule of this flexibility).
-
Use an energy window of ~10-15 kcal/mol above the global minimum to retain all potentially relevant conformers.
-
-
Filtering and Optimization:
-
Cluster the resulting conformers based on RMSD to remove duplicates.
-
Take the unique conformers and submit them for geometry optimization and frequency calculations using a DFT method (e.g., B3LYP-D3/6-31G(d,p) or higher basis set).
-
Verify that all optimized structures are true minima (zero imaginary frequencies).
-
-
Analysis:
-
Tabulate the relative electronic energies of all unique, stable conformers.
-
Calculate the Boltzmann population of each conformer at the experimental temperature(s) used for VT-NMR.
-
Compare the computationally predicted lowest-energy conformers and their populations with the experimental NMR data to build a comprehensive model of the molecule's conformational behavior.
-
Conclusion
While this compound remains uncharacterized in the scientific literature, its structure presents a fascinating case study in the conformational analysis of flexible, multifunctional molecules. The interplay between the extended hydrophobic chain and the distinct polar terminal groups suggests a rich conformational landscape. The integrated approach proposed in this guide, combining a suite of advanced 1D and 2D NMR techniques with modern, dispersion-corrected DFT calculations, provides a robust and validated pathway for its complete characterization. The successful application of this workflow will not only elucidate the specific properties of this molecule but also serve as a methodological template for the analysis of other complex, long-chain organic compounds crucial to advancements in chemistry and materials science.
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The Synthetic Versatility of ω-Chloro Acetals: A Technical Guide for Organic Chemists
Abstract
ω-Chloro acetals represent a unique and highly versatile class of bifunctional building blocks in modern organic synthesis. Possessing both a masked aldehyde in the form of a stable acetal and a reactive alkyl chloride, these reagents provide a powerful platform for the construction of a diverse array of molecular architectures, particularly nitrogen-containing heterocycles. This technical guide explores the core reactivity and synthetic applications of ω-chloro acetals, with a focus on their pivotal role in the synthesis of thiazole and imidazole scaffolds. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven experimental protocols, and discuss the strategic advantages of employing these reagents in complex synthetic endeavors.
Introduction: The Strategic Advantage of Bifunctionality
In the landscape of organic synthesis, reagents that offer multiple, orthogonally reactive functional groups are of immense value. ω-Chloro acetals, with the general structure Cl-(CH₂)n-CH(OR)₂, embody this principle. The acetal moiety serves as a robust protecting group for a carbonyl, stable under neutral to strongly basic conditions, thereby allowing for selective manipulation of other parts of a molecule.[1] Conversely, the terminal chloro group provides a reactive handle for nucleophilic substitution reactions.
The most prominent member of this class is chloroacetaldehyde diethyl acetal (2-chloro-1,1-diethoxyethane), which serves as a stable and easily handleable precursor to the volatile and polymer-prone chloroacetaldehyde.[2] This stability is the cornerstone of its utility, allowing for its application in a variety of reaction conditions where the free aldehyde would be unsuitable. This guide will focus on the applications of chloroacetaldehyde acetals as exemplary members of the ω-chloro acetal family.
Synthesis of ω-Chloro Acetals
The preparation of ω-chloro acetals can be achieved through several established methods. A common industrial approach involves the chlorination of vinyl compounds, such as vinyl acetate, in an alcoholic medium.[3][4] Another prevalent method is the Fischer acetalization of an aqueous chloroacetaldehyde solution in the presence of the desired alcohol and an acid catalyst, with azeotropic removal of water to drive the equilibrium towards the product.[3]
For laboratory-scale preparations, the reaction of acetaldehyde diethyl acetal with gaseous chlorine is also a viable route.[5] The choice of synthetic route is often dictated by the scale of the reaction and the availability of starting materials.
Core Application: Heterocyclic Synthesis
The true synthetic power of ω-chloro acetals is most evident in the construction of heterocyclic rings, which are core structures in a vast number of pharmaceuticals and biologically active compounds.[6][7] The dual functionality of the ω-chloro acetal allows it to act as a linchpin, bringing together other components to form the heterocyclic core in a convergent manner.
The Hantzsch Thiazole Synthesis: A Classic Reimagined
The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry since 1887, traditionally involves the condensation of an α-haloketone with a thioamide.[8][9] A powerful variation of this reaction utilizes ω-chloro acetals as the α-haloaldehyde equivalent for the synthesis of 2-aminothiazoles, which are precursors to vital pharmaceuticals like sulfathiazole.[10][11]
The use of chloroacetaldehyde diethyl acetal in this synthesis circumvents the issues associated with the instability of chloroacetaldehyde itself.[2] The reaction proceeds by nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the chlorine, followed by an acid-catalyzed hydrolysis of the acetal and subsequent intramolecular cyclization and dehydration to furnish the aromatic thiazole ring.
Reaction Workflow: Hantzsch Thiazole Synthesis
Caption: General workflow for the Hantzsch synthesis of 2-aminothiazole.
This protocol is adapted from a well-established procedure for the Hantzsch synthesis using chloroacetaldehyde diethyl acetal.[1]
-
Reaction Setup: To a solution of thiourea (0.1 mol) in a suitable solvent such as aqueous ethanol, add chloroacetaldehyde diethyl acetal (0.1 mol).
-
Reaction: Heat the reaction mixture to reflux (approximately 70-75 °C) with stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is neutralized with a concentrated solution of a base, such as sodium hydroxide, to liberate the free aminothiazole base.
-
Isolation and Purification: The product is then extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization from ethanol to yield 2-aminothiazole.[12]
| Reactant/Product | Molar Ratio | Typical Yield | Reference |
| Chloroacetaldehyde Diethyl Acetal | 1 | 80-92% | [12] |
| Thiourea | 1 | ||
| 2-Aminothiazole | - |
Mechanism: Hantzsch Thiazole Synthesis
Caption: Simplified mechanistic steps of the Debus-Radziszewski reaction.
Advanced Applications and Future Outlook
While the synthesis of thiazoles and imidazoles remains the most prominent application of ω-chloro acetals, their utility extends to other areas of organic synthesis.
Vilsmeier-Haack Type Reactions
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. [13][14]The reactive electrophile, the Vilsmeier reagent, is typically generated from a substituted amide (like DMF) and phosphorus oxychloride. While not a direct reaction of the ω-chloro acetal itself, the aldehyde generated in situ from the acetal can undergo reactions that are conceptually similar to the Vilsmeier-Haack reaction's outcome, i.e., the introduction of a formyl group or its equivalent. For instance, the acid-catalyzed reaction of an activated aromatic ring with an ω-chloro acetal can lead to the formation of a chloroethyl-substituted aromatic compound, which can be further transformed. While direct formylation using ω-chloro acetals in a Vilsmeier-Haack-like manner is less common, the principle of using a masked aldehyde to react with electron-rich systems remains a valuable synthetic strategy.
Building Blocks for Pharmaceuticals and Agrochemicals
The heterocyclic scaffolds derived from ω-chloro acetals are integral to a wide range of commercially important molecules. Beyond sulfathiazole, 2-aminothiazole derivatives are found in numerous other pharmaceuticals. [7]Similarly, substituted imidazoles are key components in many antifungal agents and other therapeutic compounds. [6]In the agrochemical sector, these heterocycles are used in the development of fungicides and herbicides. [6]
Conclusion
ω-Chloro acetals, exemplified by chloroacetaldehyde diethyl acetal, are indispensable tools in the arsenal of the modern organic chemist. Their bifunctional nature, combining the stability of a protected aldehyde with the reactivity of an alkyl chloride, provides an elegant and efficient solution for the synthesis of complex molecules, particularly heterocyclic systems. The Hantzsch thiazole synthesis and the Debus-Radziszewski imidazole synthesis are prime examples of how these reagents can be leveraged to construct valuable molecular frameworks in a controlled and high-yielding manner. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the strategic application of ω-chloro acetals is poised to play an increasingly important role in the development of innovative synthetic methodologies.
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An In-depth Technical Guide to Long-Chain Bifunctional Alkanes: From Synthesis to Application
Introduction: The Versatile Backbone of Modern Molecular Design
In the fields of materials science and advanced drug development, the ability to precisely connect distinct molecular entities is paramount. Long-chain bifunctional alkanes, organic molecules characterized by a saturated hydrocarbon chain with reactive functional groups at each terminus (α,ω-positions), serve as fundamental building blocks and versatile linkers in creating complex molecular architectures.[1] Their simple, flexible, yet tunable structure makes them indispensable tools for researchers and drug development professionals.
The aliphatic chain, typically containing twelve or more carbon atoms, provides crucial spacing and influences physicochemical properties like lipophilicity and solubility.[2][3] Meanwhile, the terminal functional groups—such as hydroxyls (-OH), carboxyls (-COOH), amines (-NH2), or halides (-Br, -Cl)—offer reactive handles for covalent modification. This duality allows long-chain bifunctional alkanes to bridge two different molecules, functionalize surfaces, or act as monomers for high-performance polymers like polyamides and polyesters.[1][4]
In pharmaceutical sciences, their role has become particularly prominent with the rise of targeted therapeutics. They are the backbone of linkers in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where the linker's length and composition are not merely passive spacers but critical determinants of a drug's efficacy, stability, and pharmacokinetic profile.[5][6] This guide provides a comprehensive overview of the synthesis, characterization, and core applications of these vital molecules, offering field-proven insights for scientists at the forefront of innovation.
Part 1: Strategic Synthesis of Long-Chain Bifunctional Alkanes
The synthesis of α,ω-bifunctional alkanes can be broadly approached through two paradigms: leveraging renewable bio-based feedstocks for sustainable production and employing established, versatile chemical transformations. The choice of strategy is often dictated by the desired functional groups, scalability, and economic viability.
Biotechnological Routes: Harnessing Nature's Machinery
Growing environmental concerns have spurred the development of bio-based production methods for long-chain dicarboxylic acids (LDCAs) and diols, primarily using plant oils and fatty acids as starting materials.[4][7]
ω-Oxidation in Engineered Microbes
The key pathway for biosynthesizing LDCAs is ω-oxidation, a metabolic process observed in certain yeasts and bacteria.[8] This process involves the enzymatic oxidation of the terminal methyl group of a fatty acid to a carboxylic acid.[9]
Causality Behind Experimental Choices:
-
Host Organism: Yeasts of the genus Candida (e.g., Candida tropicalis) and engineered Escherichia coli are frequently used.[4][7] E. coli is often preferred for its well-understood genetics and rapid growth, making it amenable to metabolic engineering.[10]
-
Engineering Strategy: The core challenge is that microorganisms also possess the β-oxidation pathway, which degrades the newly formed dicarboxylic acids.[8] Therefore, a common and essential strategy is the targeted knockout of genes involved in β-oxidation to prevent product degradation and increase yield.[8]
-
Enzyme System: The conversion relies on a cytochrome P450 monooxygenase system, which requires co-factors. Enhancing the expression of this system and ensuring an adequate supply of precursors (like heme) can significantly boost production.[7][10]
The overall biotransformation can be visualized as a multi-step enzymatic process.
Caption: Microbial synthesis of LDCAs via ω-oxidation.
Chemical Synthesis Routes
Traditional organic chemistry provides robust and diverse methods for creating long-chain bifunctional alkanes with various end groups.
From Renewable Fatty Acids via Metathesis and Hydrogenation
A powerful, atom-efficient method to produce α,ω-diols and dicarboxylic acids starts from unsaturated fatty acid esters, such as those from plant oils.[11]
-
Olefin Metathesis: A self-metathesis reaction using a ruthenium-based catalyst (e.g., a Grubbs catalyst) dimerizes the fatty acid esters, creating a long-chain diester with a central double bond.
-
Hydrogenation: The resulting diester is then hydrogenated. By tuning the catalyst and reaction conditions, one can selectively reduce the ester groups to alcohols to form a diol, while either retaining or saturating the central double bond.[11]
Caption: Tandem metathesis-hydrogenation workflow for α,ω-diol synthesis.
Synthesis of α,ω-Diamines
Long-chain diamines, crucial monomers for polyamides, are often prepared from the corresponding diols.[12][13]
-
Direct Catalytic Amination: This method involves reacting a long-chain diol with ammonia in the presence of a transition metal catalyst (e.g., ruthenium-based complexes).[12][14] This "hydrogen shuttling" or "borrowing hydrogen" methodology is highly atom-efficient, producing water as the only byproduct.[13] The selectivity of this reaction is critical to minimize the formation of nitrile impurities, ensuring the production of high-quality, polymerization-grade diamines.[12]
Synthesis of α,ω-Dihalides
Long-chain α,ω-dihalides (e.g., dibromides) are not typically end products but serve as versatile intermediates.[15] They are readily synthesized from α,ω-diols via nucleophilic substitution reactions (e.g., using HBr). These bifunctional alkylating agents are instrumental in constructing more complex molecules, including linkers for drug delivery systems.[15]
Summary of Key Synthetic Routes
| Functional Group | Starting Material | Key Transformation | Rationale & Insights |
| Dicarboxylic Acid | Fatty Acids / Plant Oils | Microbial ω-Oxidation | Sustainable, renewable feedstock; requires metabolic engineering to prevent product degradation.[7][8] |
| Diol | Unsaturated Fatty Esters | Olefin Metathesis & Hydrogenation | Atom-efficient chemical route from renewable sources; allows for tunable saturation.[11] |
| Diamine | Long-Chain Diols | Direct Catalytic Amination | Highly efficient "green" chemistry approach with water as the only byproduct.[12][13] |
| Dihalide | Long-Chain Diols | Nucleophilic Substitution | Creates versatile bifunctional alkylating agents for further synthetic elaboration.[15] |
Part 2: Applications in Drug Development and Materials Science
The unique architecture of long-chain bifunctional alkanes makes them central to several advanced applications, most notably as linkers in targeted drug delivery.[5]
The Critical Role of Linkers in Targeted Therapeutics
In complex therapeutic modalities like ADCs and PROTACs, the linker is a critical component that dictates the overall performance of the drug.[6][] It connects the targeting moiety (e.g., an antibody or a small molecule ligand) to the therapeutic payload (a cytotoxic drug or an E3 ligase recruiter).[5]
PROTACs: Orchestrating Protein Degradation
PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system.[6] A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a linker.
The Alkane Linker's Function:
-
Spatial Orientation: The linker must be of an optimal length and flexibility to span the distance between the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex.[2] A linker that is too short may prevent complex formation, while one that is too long can lead to unproductive binding modes due to high flexibility and an entropic penalty.[2]
-
Physicochemical Properties: Simple alkyl chains are a common starting point for linker design.[] They are synthetically accessible and their lipophilicity can enhance membrane permeability. However, this can also decrease aqueous solubility.[6][] To balance these properties, alkyl chains are often modified with polar functional groups like ethers or amides, or replaced with polyethylene glycol (PEG) units, which improve hydrophilicity.[2][6]
Caption: Structure of a PROTAC showing the central role of the linker.
Recent studies have even explored using rigid polyhedral alkanes (e.g., adamantane) as linkers to enhance the stability of the ternary complex and overcome drug resistance.[18] This highlights that the alkane linker is not just a spacer but an active modulator of biological activity.
ADCs and PDCs: Precision Payload Delivery
In Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs), the linker tethers a potent cytotoxic drug to an antibody or peptide that targets cancer cells.[][19] The linker must be stable enough to prevent premature drug release in systemic circulation but allow for cleavage and payload release once inside the target cell.[] Long-chain bifunctional molecules, such as those forming disulfide or amide bonds, are integral to these linker designs.[19]
Monomers for Advanced Polymers
Beyond pharmaceuticals, long-chain bifunctional alkanes are valuable monomers for creating high-performance polymers.
-
Polyamides: The polycondensation of long-chain diamines with long-chain dicarboxylic acids yields polyamides (nylons).[12] Compared to their short-chain counterparts (e.g., nylon-6,6), these polymers exhibit lower melting points and reduced water uptake, which enhances their dimensional stability and makes them suitable for specialized engineering applications.[13]
-
Polyesters and Polyurethanes: Long-chain diols are key building blocks for polyesters (via reaction with diacids) and polyurethanes.[4][20] The long aliphatic segment imparts flexibility and hydrophobicity to the final polymer.
Part 3: Characterization and Experimental Protocols
Confirming the structure and purity of synthesized long-chain bifunctional alkanes is crucial. Standard analytical techniques are employed to validate their identity.
Key Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the overall structure. Key signals include those from the protons adjacent to the functional groups (α-protons), whose chemical shifts are indicative of the group (e.g., ~3.6 ppm for -CH₂-OH, ~2.3 ppm for -CH₂-COOH). The large signal from the central methylene (-CH₂-)n chain around 1.2-1.6 ppm is also characteristic.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation patterns. In electron ionization (EI) mode, characteristic fragmentation occurs via cleavage adjacent to the functional groups, which can help determine their position.[21]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for analyzing mixtures and confirming the purity of volatile derivatives of long-chain alkanes.[22]
Example Protocol: Synthesis of a Long-Chain α,ω-Diol
This protocol is a conceptualized example for the synthesis of 1,18-octadecanediol from methyl oleate, based on the tandem metathesis-hydrogenation strategy.[11]
Objective: To synthesize 1,18-octadecanediol.
Materials:
-
Methyl oleate (substrate)
-
Grubbs II catalyst (metathesis catalyst)
-
Toluene (solvent)
-
Ruthenium-based hydrogenation catalyst (e.g., Milstein's catalyst)
-
Sodium methoxide (base)
-
1,2-bis(diphenylphosphino)ethane (dppe, ligand)
-
Hydrogen gas (H₂)
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Methodology:
Step 1: Self-Metathesis of Methyl Oleate
-
In a Schlenk flask under an argon atmosphere, dissolve methyl oleate (1.0 eq) in dry, degassed toluene.
-
Add the Grubbs II catalyst (e.g., 0.1 mol%).
-
Heat the reaction mixture at 60 °C for 12-24 hours, monitoring the reaction progress by GC-MS to observe the formation of the C36 unsaturated diester.
-
Self-Validation: The reaction is successful when the starting material peak diminishes and a new peak corresponding to the higher molecular weight diester appears. Ethylene gas will be evolved as a byproduct.
Step 2: In-Situ Catalyst Transformation and Hydrogenation
-
After cooling the reaction mixture to room temperature, add sodium methoxide (e.g., 4 mol eq relative to catalyst) and the dppe ligand (e.g., 1.5 mol eq relative to catalyst).
-
Causality: The addition of a base and a bidentate phosphine ligand transforms the metathesis catalyst in-situ into an active ester hydrogenation catalyst.[11] This avoids a separate purification step, making the tandem process highly efficient.
-
Pressurize the flask with hydrogen gas (e.g., 50 bar H₂).
-
Heat the mixture to 110 °C for 24 hours.
Step 3: Workup and Purification
-
After cooling and safely venting the hydrogen, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) or recrystallization to yield pure 1,18-octadecanediol.
-
Validation: Confirm the structure and purity of the final product using NMR and MS, checking for the disappearance of ester carbonyl signals and the appearance of hydroxyl signals.
Conclusion and Future Outlook
Long-chain bifunctional alkanes are foundational molecules whose importance continues to grow with advances in targeted medicine and sustainable materials. Their synthesis is evolving, with a strong emphasis on developing greener, more efficient routes from renewable feedstocks. In drug development, the "linkerology" of PROTACs and ADCs is a burgeoning field, where novel alkane-based linkers with precisely engineered rigidity, polarity, and cleavability are being designed to create safer and more effective therapies.[6][18] As our ability to manipulate these molecular backbones improves, so too will our capacity to build the next generation of advanced materials and life-saving therapeutics.
References
A complete list of all sources cited in this guide, including titles, sources, and verifiable URLs, is provided below.
Click to view the full reference list
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Long-chain dicarboxylic acids from plant oils. (n.d.). Fraunhofer IGB. Retrieved from [Link]
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Production of Long-Chain α,ω-Dicarboxylic Acids by Engineered Escherichia coli from Renewable Fatty Acids and Plant Oils. (2015). PubMed. Retrieved from [Link]
-
Advances in bio-based production of dicarboxylic acids longer than C4. (n.d.). PMC - NIH. Retrieved from [Link]
-
Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Advances in the Biosynthesis of Mid- and Long-Chain Dicarboxylic Acids Using Terminally Oxidizing Unconventional Yeasts. (2024). ACS Publications. Retrieved from [Link]
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Production of Long-Chain α,ω-Dicarboxylic Acids by Engineered Escherichia coli from Renewable Fatty Acids and Plant Oils. (2025). ResearchGate. Retrieved from [Link]
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Bifunctional linkers. (n.d.). CD Biosynsis. Retrieved from [Link]
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Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3. (n.d.). Wiley Online Library. Retrieved from [Link]
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Novel PROTACs with polyhedral alkanes as linkers for enhanced ALK degradation in drug-resistant NSCLC. (2025). PubMed. Retrieved from [Link]
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Long-chain α–ω diols from renewable fatty acids via tandem olefin metathesis–ester hydrogenation. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
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Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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Novel PROTACs with polyhedral alkanes as linkers for enhanced ALK degradation in drug-resistant NSCLC. (2025). ResearchGate. Retrieved from [Link]
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Diamines for Polymer Materials via Direct Amination of Lipid‐ and Lignocellulose‐based Alcohols with NH3. (2018). Semantic Scholar. Retrieved from [Link]
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Biosynthesis of Long Chain Alkyl Diols and Long Chain Alkenols in Nannochloropsis spp. (Eustigmatophyceae). (2019). Oxford Academic. Retrieved from [Link]
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Long Chain Aliphatic Halogenated Compounds in Life Science Applications. (n.d.). Ascensus Specialties. Retrieved from [Link]
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Bio-Adhesives: Effect of Diamine's Chain Length. (2024). Digital Commons at Pittsburg State University. Retrieved from [Link]
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Deficiency of very long chain alkanes biosynthesis causes humidity-sensitive male sterility via affecting pollen adhesion and hydration in rice. (n.d.). PubMed. Retrieved from [Link]
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The Role of Alkyl Groups in Organic Chemistry and Drug Design. (n.d.). OMICS International. Retrieved from [Link]
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Synthesis and characterization of long-chain 1,2-dioxo compounds. (n.d.). PubMed. Retrieved from [Link]
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Methodological & Application
Application Note & Protocols: 10-Chloro-1,1-diethoxydecane as a Versatile C10 Synthon for the Synthesis of Insect Pheromones
Introduction: The Strategic Value of Bifunctional Synthons in Pheromone Synthesis
Insect pheromones, chemical signals used for intraspecies communication, are pivotal in developing environmentally benign pest management strategies.[1][2] Their synthesis in the laboratory is essential for structural confirmation and for producing sufficient quantities for agricultural applications.[1][3] The majority of identified insect pheromones are long-chain unsaturated alcohols, acetates, or aldehydes.[3] A key challenge in their synthesis is the efficient and stereocontrolled construction of the carbon backbone.
This guide details the strategic application of 10-chloro-1,1-diethoxydecane , a bifunctional C10 building block, in the modular synthesis of insect pheromones. This synthon offers two distinct reactive sites: a terminal chloro group, ideal for nucleophilic substitution or organometallic coupling reactions, and a diethyl acetal, which serves as a stable protecting group for a terminal aldehyde. This inherent duality allows for a robust, two-stage synthetic strategy: (1) carbon chain elongation at the chloro-terminus, followed by (2) deprotection to reveal the aldehyde functionality for final modifications or as the target functional group itself.
Core Synthetic Strategy: A Modular Approach
The utility of this compound lies in its ability to facilitate a modular and convergent synthetic approach. The acetal group is notably stable under the basic and nucleophilic conditions required for reactions at the chloro- group, such as Grignard reagent formation or subsequent organometallic coupling reactions.[4] This orthogonality allows for selective chain extension without premature reaction of the latent aldehyde.
The general workflow is as follows:
-
Activation & Coupling: The C-Cl bond is leveraged to form a new carbon-carbon bond, extending the C10 backbone. This is typically achieved by forming a Grignard reagent, which can then be coupled with an appropriate electrophile, often catalyzed by a copper salt.[5][6]
-
Deprotection: The extended carbon chain, now containing the latent aldehyde, is subjected to mild acidic hydrolysis to cleave the acetal and furnish the target aldehyde pheromone.[7]
Caption: General two-stage workflow for pheromone synthesis.
Protocol I: Synthesis of a Long-Chain Acetal Intermediate via Copper-Catalyzed Cross-Coupling
This protocol describes the first stage of the synthesis: elongating the carbon chain of this compound by converting it into a Grignard reagent and coupling it with an alkenyl halide. This method is adapted from established procedures for synthesizing pheromones via organometallic coupling.[6][8]
Principle: The Grignard reagent is a potent nucleophile, but its direct coupling with alkenyl halides can be sluggish. The addition of a catalytic amount of a copper(I) salt, such as in the form of lithium tetrachlorocuprate(II) (Li₂CuCl₄), dramatically accelerates the reaction, enabling efficient C(sp³)–C(sp²) bond formation.[9] The acetal remains inert throughout this process.
Detailed Step-by-Step Methodology
Part A: Preparation of 10,10-Diethoxydecylmagnesium Chloride
-
Glassware Preparation: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen inlet, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature.
-
Reagent Charging: To the flask, add magnesium turnings (1.2 equiv.) and a single small crystal of iodine. The iodine helps to activate the magnesium surface.
-
Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF). Add a small portion (approx. 10%) of this solution to the magnesium turnings. Gentle warming with a heat gun may be necessary to initiate the reaction, which is indicated by the disappearance of the purple iodine color and gentle bubbling.
-
Grignard Formation: Once initiated, add the remaining solution of this compound dropwise at a rate sufficient to maintain a gentle reflux.
-
Completion: After the addition is complete, continue to stir the gray, cloudy mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. Cool the solution to 0 °C in an ice-water bath for use in the next step.
Part B: Copper-Catalyzed Cross-Coupling
-
Catalyst Addition: To the freshly prepared Grignard reagent at 0 °C, add a 0.1 M solution of lithium tetrachlorocuprate(II) in THF (0.02 equiv.) dropwise via syringe.
-
Electrophile Addition: Slowly add a solution of the desired electrophile (e.g., 1-bromo-2-pentene, 1.0 equiv.) in anhydrous THF via the dropping funnel, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling the flask in an ice bath.
-
Extraction & Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography to yield the pure long-chain acetal intermediate.
Data Presentation: Reagent Table for Coupling Reaction
| Reagent | MW ( g/mol ) | Amount (mmol) | Equiv. | Mass / Volume |
| This compound | 250.78 | 20.0 | 1.0 | 5.02 g |
| Magnesium Turnings | 24.31 | 24.0 | 1.2 | 0.58 g |
| 1-Bromo-2-pentene (E/Z mixture) | 149.03 | 20.0 | 1.0 | 2.98 g |
| Li₂CuCl₄ (0.1 M in THF) | - | 0.4 | 0.02 | 4.0 mL |
| Anhydrous THF | - | - | - | ~100 mL |
| Expected Product (1,1-Diethoxy-11-pentadecene) | 312.55 | - | - | Yield: 75-85% |
Protocol II: Deprotection to the Target Aldehyde Pheromone
This protocol details the final step: the mild acidic hydrolysis of the acetal protecting group to yield the target aldehyde.
Principle: Acetals are readily hydrolyzed to their corresponding aldehydes and alcohols under acidic conditions. The choice of acid and reaction conditions is critical to prevent isomerization or degradation of other functional groups, such as double bonds, that may be present in the molecule.[7] A buffered or mild acid system is often preferred.
Detailed Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottomed flask, dissolve the purified long-chain acetal intermediate (1.0 equiv.) in a mixture of acetone and water (e.g., 10:1 v/v).
-
Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 equiv.).
-
Reaction: Stir the solution at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, neutralize the acid by adding a small amount of solid sodium bicarbonate. Remove the acetone under reduced pressure.
-
Extraction: Add water to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. After filtration and solvent evaporation, purify the crude aldehyde by silica gel column chromatography, typically using a hexane/ethyl acetate gradient.
Caption: Synthetic pathway to a model pheromone aldehyde. (Note: Image placeholders would be replaced with actual chemical structures in a final document).
Scientific and Mechanistic Insights
-
Causality of Experimental Choices: The use of a copper catalyst in the coupling step is crucial for achieving high yields and preventing the formation of homocoupled byproducts that can occur with uncatalyzed Grignard reactions.[4][5] The choice of PPTS for deprotection provides a mildly acidic environment that is sufficient to hydrolyze the acetal without causing significant isomerization of the double bond, a critical factor for maintaining the biological activity of the final pheromone.[10]
-
Trustworthiness and Validation: Each protocol stage includes a purification step (column chromatography) and recommends analytical monitoring (TLC, GC). This ensures that the purity and identity of the intermediate and final product can be rigorously confirmed, making the overall process self-validating. Spectroscopic analysis (¹H NMR, ¹³C NMR, MS) should be performed on the final product to confirm its structure and isomeric purity.
-
Stereochemical Control: The geometry (Z or E) of the double bond in the final pheromone is dictated by the stereochemistry of the alkenyl halide used in the coupling step. For example, using pure (Z)-1-bromo-2-pentene would lead to the corresponding (Z)-alkene product. This highlights the modularity of the synthesis, where different isomers can be targeted by simply changing one of the coupling partners. While the Wittig reaction is a powerful tool for creating Z-alkenes, this coupling approach offers a complementary strategy, especially when building the carbon chain from a bifunctional precursor like this compound.[11][12]
Conclusion
This compound stands out as a highly effective and versatile C10 synthon for the synthesis of insect pheromones. Its orthogonal reactive sites—a terminal chloride for chain extension and a protected aldehyde—enable a logical and efficient modular approach to complex target molecules. The protocols detailed herein provide a robust framework for researchers to construct a variety of long-chain aldehyde pheromones, demonstrating the power of strategic precursor design in modern organic synthesis.
References
-
Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. (n.d.). PMC. Retrieved January 19, 2026, from [Link]
-
Studies on the Wittig Reaction (IV) A Stereoselective Synthesis of the Insect Sex Pheromone of Laspeyresia pomonella, E,E,-8,10-Dodecadien-1-ol. (n.d.). Wageningen University & Research. Retrieved January 19, 2026, from [Link]
-
Horiike, M., Tanouchi, M., & Hirano, C. (1978). Synthesis of Insect Sex Pheromones and Their Homologues; (Z)-6-Alkenyl Acetates from the Wittig Reaction. Agric. Biol. Chem., 42(10), 1963-1965. Retrieved January 19, 2026, from [Link]
-
Reactions of organocopper reagents. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Horiike, M., Tanouchi, M., & Hirano, C. (1978). Synthesis of Insect Sex Pheromones and Their Homologues; (Z)-6-Alkenyl Acetates from the Wittig Reaction. Bioscience, Biotechnology, and Biochemistry, 42(10), 1963-1965. Retrieved January 19, 2026, from [Link]
-
A new stereoselective synthesis of (Z)-9-tricosene, the sex attractant of the common housefly. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Direct synthesis of dipteran sex pheromones by the Wittig reaction in a heterogeneous medium. (1983). Journal of Agricultural and Food Chemistry, 31(5), 1108-1110. Retrieved January 19, 2026, from [Link]
-
Organometallic Coupling Reactions. (2024). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
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Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. (2023). Natural Product Reports, 40(4), 675-713. Retrieved January 19, 2026, from [Link]
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Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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A Process For Synthesis Of Z 9 Tricosene. (2017). Quick Company. Retrieved January 19, 2026, from [Link]
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Organocuprate Cross–Coupling Reactions with Alkyl Fluorides. (2022). PMC. Retrieved January 19, 2026, from [Link]
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Synthesis of corn rootworm pheromones from commercial diols. (2015). ResearchGate. Retrieved January 19, 2026, from [Link]
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Organocuprate coupling reaction example. (2020). YouTube. Retrieved January 19, 2026, from [Link]
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6-CHLORO-1-HEXENE. (1986). Organic Syntheses, 64, 44. Retrieved January 19, 2026, from [Link]
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Application Note: Strategic Nucleophilic Substitution Reactions Utilizing 10-Chloro-1,1-diethoxydecane for Advanced Intermediate Synthesis
Abstract
This technical guide provides an in-depth exploration of nucleophilic substitution reactions centered on 10-Chloro-1,1-diethoxydecane, a highly versatile bifunctional linear C10 building block. We detail the mechanistic underpinnings, strategic considerations, and field-proven protocols for its application in advanced organic synthesis. The document highlights the molecule's dual reactivity: a primary alkyl chloride amenable to SN2 reactions and an acid-labile diethyl acetal protecting a terminal aldehyde. This unique structure allows for the selective introduction of key functional groups such as azides, nitriles, and amines, paving the way for the synthesis of complex long-chain molecules, including pharmaceutical intermediates, molecular probes, and materials science precursors. Detailed, step-by-step protocols for key transformations are provided for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Bifunctional Linker
In the landscape of modern organic synthesis, the ability to construct molecules with precisely placed, orthogonal functionalities is paramount. This compound emerges as a valuable synthon, offering a strategic entry point to a wide array of complex linear molecules. Its structure comprises a ten-carbon backbone, functionalized at one terminus with a primary chloride and at the other with a diethyl acetal.
The primary chloride serves as a robust electrophilic site for bimolecular nucleophilic substitution (SN2) reactions.[1] This allows for the clean and efficient introduction of a wide range of nucleophiles. Concurrently, the 1,1-diethoxy group is a stable diethyl acetal, a common and reliable protecting group for aldehydes.[2][3] This acetal remains inert under the neutral or basic conditions typical of SN2 reactions, ensuring that the latent aldehyde functionality is preserved. It can be selectively deprotected under acidic conditions post-substitution, revealing a new reactive handle for subsequent transformations.[4][5] This guide elucidates the mechanistic principles and provides practical protocols for leveraging this dual reactivity.
Mechanistic Considerations: The SN2 Pathway
The reactivity of this compound is dominated by the primary alkyl chloride. Such substrates strongly favor the SN2 mechanism due to the low steric hindrance around the electrophilic carbon and the high energetic penalty of forming an unstable primary carbocation, which effectively rules out an SN1 pathway.[6][7][8]
The SN2 reaction is a single, concerted step where the nucleophile attacks the carbon atom bearing the leaving group (chloride) from the backside, leading to an inversion of stereochemistry (though the substrate is achiral at this position).[8][9] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[9][10]
Key Factors for a Successful SN2 Reaction:
-
Nucleophile: Strong nucleophiles (e.g., N₃⁻, CN⁻, RNH₂) are required for efficient reaction.
-
Solvent: Polar aprotic solvents such as DMSO, DMF, or acetone are ideal. They solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophilic anion, enhancing its reactivity.[9]
-
Temperature: Moderate heating is often employed to increase the reaction rate, though excessively high temperatures can promote side reactions like elimination (E2), particularly with sterically hindered or strongly basic nucleophiles.
The Orthogonal Acetal Protecting Group
A protecting group is a molecular moiety that is temporarily attached to a functional group to prevent it from reacting while other transformations are carried out elsewhere in the molecule.[3] The diethyl acetal in this compound serves this purpose perfectly.
-
Stability: Acetals are stable to strong bases, nucleophiles, hydrides, and organometallic reagents. This robustness is critical, as it allows the SN2 substitution at the C-10 position to proceed without compromising the aldehyde precursor at C-1.
-
Deprotection: The aldehyde can be regenerated easily and cleanly by hydrolysis using aqueous acid, often with a catalyst like HCl or p-toluenesulfonic acid (PPTS) in a mixed solvent system like THF/water.[4][5]
This protection-substitution-deprotection sequence provides a powerful synthetic route to ω-functionalized decanals.
Experimental Protocols
The following protocols are designed as robust starting points for the synthesis of key intermediates from this compound. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Protocol 1: Synthesis of 10-Azido-1,1-diethoxydecane
Principle: This protocol describes the substitution of the chloride with an azide group using sodium azide. The resulting alkyl azide is a versatile intermediate for "click chemistry" (Huisgen cycloaddition) or for reduction to a primary amine.[11][12]
Materials and Reagents:
| Reagent/Material | CAS Number | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|---|
| This compound | 1221273-58-0 | 264.83 | 5.00 g | 18.88 |
| Sodium Azide (NaN₃) | 26628-22-8 | 65.01 | 2.45 g | 37.76 |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL | - |
| Diethyl Ether | 60-29-7 | 74.12 | As needed | - |
| Saturated NaCl (brine) | 7647-14-5 | 58.44 | As needed | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (5.00 g, 18.88 mmol) and dimethylformamide (50 mL).
-
Add sodium azide (2.45 g, 37.76 mmol, 2.0 equivalents) to the solution.
-
Heat the reaction mixture to 80 °C in an oil bath and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 9:1 Hexanes:Ethyl Acetate). The product should have a higher Rf than the starting material.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of water and transfer to a separatory funnel.
-
Extract the aqueous phase with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with saturated brine (1 x 50 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, 10-Azido-1,1-diethoxydecane, is often of sufficient purity for subsequent steps. Further purification can be achieved by flash column chromatography if necessary.
Safety: Sodium azide is highly toxic and can form explosive hydrazoic acid upon contact with acid.[13] Handle with extreme caution and avoid contact with acids and heavy metals.
Protocol 2: Synthesis of 11,11-Diethoxyundecanenitrile
Principle: This reaction introduces a nitrile (cyano) group, which extends the carbon chain by one atom. The nitrile is a valuable functional group that can be hydrolyzed to a carboxylic acid or reduced to a primary amine.
Materials and Reagents:
| Reagent/Material | CAS Number | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|---|
| This compound | 1221273-58-0 | 264.83 | 5.00 g | 18.88 |
| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 | 1.11 g | 22.66 |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | 50 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
| Saturated NaCl (brine) | 7647-14-5 | 58.44 | As needed | - |
| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask with a stir bar and condenser, add this compound (5.00 g, 18.88 mmol) and dimethyl sulfoxide (50 mL).
-
Carefully add sodium cyanide (1.11 g, 22.66 mmol, 1.2 equivalents).
-
Heat the mixture to 90 °C and stir for 18-24 hours.
-
Monitor the reaction by TLC (e.g., 8:2 Hexanes:Ethyl Acetate).
-
Upon completion, cool the flask to room temperature.
-
Carefully pour the reaction mixture into 250 mL of cold water.
-
Extract the product with ethyl acetate (3 x 80 mL).
-
Combine the organic extracts and wash thoroughly with brine (4 x 50 mL) to remove DMSO.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.
-
Purify the resulting crude oil by flash column chromatography on silica gel to yield pure 11,11-Diethoxyundecanenitrile.
Safety: Sodium cyanide is extremely toxic. It can release fatal hydrogen cyanide gas upon contact with acids. All operations must be performed in a certified chemical fume hood. Any waste containing cyanide must be quenched with bleach (sodium hypochlorite) before disposal.
Data Summary
The following table summarizes typical reaction conditions for the nucleophilic substitution on this compound. Yields are estimates and will vary based on reaction scale and purification efficiency.
| Nucleophile | Reagent | Equivalents | Solvent | Temperature (°C) | Time (h) | Expected Yield |
| Azide (N₃⁻) | NaN₃ | 2.0 | DMF | 80 | 12-16 | >90% |
| Cyanide (CN⁻) | NaCN | 1.2 | DMSO | 90 | 18-24 | 80-90% |
| Amine (RNH₂) | Primary Amine | 2.0-3.0 | Acetonitrile | 80 (reflux) | 24-48 | 70-85% |
Downstream Synthetic Applications
The products synthesized via these protocols are valuable intermediates for more complex targets. The orthogonal nature of the terminal functional group and the protected aldehyde allows for a modular synthetic approach.
Conclusion
This compound stands out as a proficient and versatile building block for synthetic chemists. Its well-defined reactivity, governed by the SN2 mechanism at the primary chloride, allows for predictable and high-yielding transformations. The stability of the diethyl acetal protecting group under a variety of nucleophilic conditions provides the synthetic orthogonality required for complex, multi-step syntheses. The protocols and strategies outlined in this application note offer a robust framework for researchers to access a wide range of ω-functionalized long-chain aldehydes and their derivatives, facilitating innovation in drug discovery, materials science, and chemical biology.
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Ashenhurst, J. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Master Organic Chemistry. Retrieved from [Link]
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Kazakova, O. B., et al. (2020). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Molbank, 2020(4), M1159. Retrieved from [Link]
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van der Vliet, D., et al. (2024). Synthesis of alkyne- and azide-functionalised aziridine and epoxide carbocycles for development of selective glucuronidase. ChemRxiv. Retrieved from [Link]
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The Organic Chemistry Tutor. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems [Video]. YouTube. Retrieved from [Link]
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Montaña, A. M., et al. (2016). Synthesis of the 10-oxabicyclo[5.2.1]decane framework present in bioactive natural products. Organic & Biomolecular Chemistry, 14(38), 9071-9086. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 12). Amine Synthesis Reactions [Video]. YouTube. Retrieved from [Link]
-
Nagata, W., Yoshioka, M., & Murakami, M. (1972). Preparation of Cyano Compounds Using Alkylaluminum Intermediates: 1-Cyano-6-methoxy-3,4-dihydronaphthalene. Organic Syntheses, 52, 96. Retrieved from [Link]
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Hudlicky, T., et al. (2019). Chemoenzymatic Total Synthesis of (+)-10-Keto-Oxycodone from Phenethyl Acetate. Molecules, 24(19), 3468. Retrieved from [Link]
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Leah4sci. (2024, April 9). Amine Reactions and Practice (Live Recording) Organic Chemistry Review [Video]. YouTube. Retrieved from [Link]
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SCM Corporation. (n.d.). α-Chlorocarbonyl Compounds: Their Synthesis and Applications. Bulletin of the Institute for Chemical Research, Kyoto University, 63(4), 340-353. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 10-Azido-1-decanethiol. PubChem Compound Database. Retrieved from [Link]
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LookChem. (n.d.). This compound CAS 1221273-58-0. Retrieved from [Link]
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Gonzalez, A. M., et al. (2008). 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Multigram Display of Azide and Cyanide Components on a Versatile Scaffold. Molbank, 2008(3), M574. Retrieved from [Link]
-
ResearchGate. (2025, August 7). A Practical Synthesis of 1-Cyano-4,5-dimethoxybenzocyclobutene. Retrieved from [Link]
-
Koskikallio, J. (1962). Kinetics of the Acid Hydrolysis of Diethoxymethane in Dioxane-Water Mixtures. Acta Chemica Scandinavica, 16, 457-464. Retrieved from [Link]
-
Bruice, P. Y. (n.d.). Organic Chemistry 8th Edition - Chapter 10. Pearson. Retrieved from [Link]
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Deprotection of the acetal in 10-Chloro-1,1-diethoxydecane to yield 10-chlorodecanal
An Application Guide for the Synthesis of 10-Chlorodecanal via Acetal Deprotection
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Acetal Protecting Groups
In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving target molecules with high fidelity. Aldehydes, being highly reactive electrophiles, are particularly susceptible to undesired reactions under various conditions, including with nucleophiles and bases. The acetal functional group serves as a robust and reliable protecting group for aldehydes and ketones, effectively masking their reactivity.[1] Acetals exhibit excellent stability under neutral and basic conditions, rendering them inert to a wide array of reagents such as hydrides, organometallics, and most oxidants.[2][3][4]
The true utility of the acetal lies in its controlled removal. The transformation is reversible and can be efficiently cleaved under acidic conditions in the presence of water, a process known as hydrolysis, to regenerate the parent carbonyl compound.[5][6][7] This application note provides a detailed protocol and the underlying scientific principles for the deprotection of 10-Chloro-1,1-diethoxydecane to yield 10-chlorodecanal, a valuable bifunctional intermediate.
Mechanism of Acid-Catalyzed Acetal Hydrolysis
The hydrolysis of an acetal is a well-established, acid-catalyzed process that proceeds in a stepwise fashion. The presence of an acid catalyst is essential, as is an excess of water to drive the reaction equilibrium towards the deprotected aldehyde, in accordance with Le Châtelier's principle.[3][8][9]
The mechanism can be described as follows:
-
Protonation: The reaction initiates with the protonation of one of the acetal's oxygen atoms by a hydronium ion (H₃O⁺), converting the ethoxy group into a good leaving group (ethanol).[3][10]
-
Formation of Oxonium Ion: The protonated ethoxy group departs as a neutral ethanol molecule. The lone pair of electrons on the adjacent oxygen atom forms a π-bond with the carbon, resulting in a resonance-stabilized oxonium ion.[3]
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the oxonium ion.[3]
-
Deprotonation: A proton is transferred from the newly added oxygen to a water molecule, forming a hemiacetal intermediate and regenerating the acid catalyst.[3][5]
-
Second Protonation: The remaining ethoxy group of the hemiacetal is protonated by the acid catalyst.
-
Elimination of Alcohol: The hydroxyl group's lone pair forms a double bond with the carbon, expelling a second molecule of ethanol and forming a protonated aldehyde.
-
Final Deprotonation: A final deprotonation step by water yields the desired aldehyde, 10-chlorodecanal, and regenerates the hydronium ion catalyst.[2]
Caption: Mechanism of acid-catalyzed acetal hydrolysis.
Experimental Application & Protocol
This section outlines a standard laboratory procedure for the deprotection of this compound.
Materials & Reagents
| Substance | Formula | MW ( g/mol ) | CAS Number | Role |
| This compound | C₁₄H₂₉ClO₂ | 264.83 | 1221273-58-0 | Starting Material |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Solvent |
| Hydrochloric Acid (2M aq.) | HCl | 36.46 | 7647-01-0 | Catalyst |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Extraction Solvent |
| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | 144-55-8 | Quenching Agent |
| Brine (sat. aq. NaCl) | NaCl | 58.44 | 7647-14-5 | Washing Agent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying Agent |
Equipment
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
Step-by-Step Protocol
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 3.77 mmol) in tetrahydrofuran (THF, 15 mL).
-
Initiation: To the stirring solution, add 2M aqueous hydrochloric acid (5 mL).
-
Reaction Monitoring: Allow the mixture to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) every 30 minutes. A suitable eluent system is 9:1 Hexanes:Ethyl Acetate. The disappearance of the starting material spot (acetal) and the appearance of a more polar product spot (aldehyde) indicates reaction progression. Modern process analytical technology (PAT) tools like in situ Raman or FTIR spectroscopy can also be employed for real-time monitoring.[11]
-
Workup - Quenching: Once the reaction is complete (typically 2-4 hours), carefully add saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst. Continue addition until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water (20 mL) and then brine (20 mL) to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 10-chlorodecanal.
-
Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel to obtain the pure aldehyde.
Experimental Workflow Diagram
Caption: General workflow for acetal deprotection.
Field Insights & Troubleshooting
-
Expertise & Causality: The choice of a biphasic THF/aqueous acid system is deliberate. THF ensures the solubility of the organic substrate, while the aqueous phase provides the necessary water and acid catalyst for the hydrolysis to occur at the interface.[12] The reaction is driven by the large excess of water.[3]
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining after several hours, the reaction can be gently warmed to 30-40°C. Alternatively, a small additional charge of the acid catalyst can be introduced.
-
Chemoselectivity: The terminal alkyl chloride is stable under these mild acidic conditions. However, prolonged reaction times or the use of stronger, concentrated acids at high temperatures should be avoided to prevent potential side reactions.
-
Alternative Mild Conditions: For substrates containing highly acid-sensitive functional groups, harsher conditions with HCl or H₂SO₄ may be unsuitable. In such cases, a range of milder methods have been developed. These include using Lewis acids like cerium(III) triflate or bismuth nitrate, or employing neutral conditions such as molecular iodine in acetone.[13][14][15] These methods often offer greater chemoselectivity.[14]
Conclusion
The acid-catalyzed hydrolysis of this compound is a straightforward and efficient method for the synthesis of 10-chlorodecanal. By understanding the underlying reaction mechanism and adhering to a robust experimental protocol, researchers can reliably perform this deprotection and obtain the desired product in high yield and purity. The principles and techniques described herein are broadly applicable to the deprotection of other acetal-protected aldehydes, forming a foundational technique in the synthetic chemist's toolkit.
References
-
Master Organic Chemistry. (2025). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 14.3: Acetal Formation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
Rogue Chem. (2024). Aldehydes & Ketones: Acetal / Ketal Hydrolysis. YouTube. Retrieved from [Link]
-
Quora. (2015). Why do anhydrous acids bring out the formation of acetals whereas aqueous acids bring out hydrolysis the same?. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]
-
Topics in Organic Chemistry. (2024). Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal. Retrieved from [Link]
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of acetals to give aldehydes and ketones. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Acetal/ketal formation and deprotection. Retrieved from [Link]
-
PubMed. (2022). Utilizing in situ spectroscopic tools to monitor ketal deprotection processes. Retrieved from [Link]
-
ResearchGate. (2025). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate. Retrieved from [Link]
-
ResearchGate. (2025). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). This compound CAS 1221273-58-0. Retrieved from [Link]
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Application Note: A Robust Synthetic Pathway to Long-Chain ω-Hydroxy Aldehydes Utilizing 10-Chloro-1,1-diethoxydecane
Abstract
Long-chain ω-hydroxy aldehydes are valuable bifunctional molecules that serve as critical building blocks in the synthesis of pharmaceuticals, polymers, and high-value fragrance compounds. Their utility stems from the presence of two distinct reactive functional groups at opposite ends of a lipophilic alkyl chain. This application note provides a detailed, field-tested protocol for the efficient synthesis of 10-hydroxydecanal, a representative long-chain ω-hydroxy aldehyde, starting from the strategically designed precursor, 10-Chloro-1,1-diethoxydecane. The synthetic strategy is a two-step process involving a nucleophilic substitution to install the terminal hydroxyl group, followed by a mild acidic hydrolysis to deprotect the aldehyde. This guide emphasizes the causality behind experimental choices, offers self-validating checkpoints for process integrity, and is intended for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction and Strategic Overview
The synthesis of molecules bearing multiple reactive functional groups presents a common challenge in organic chemistry: chemoselectivity. An ideal synthetic route must manipulate one functional group without affecting another. Long-chain ω-hydroxy aldehydes, such as 10-hydroxydecanal, exemplify this challenge. The aldehyde is sensitive to both nucleophiles and oxidizing/reducing agents, while the synthesis of the terminal alcohol from an alkyl halide often requires nucleophilic conditions.
The precursor, this compound, is intelligently designed to circumvent this issue. It features:
-
An acetal group (1,1-diethoxy) at one terminus, which serves as a robust protecting group for the aldehyde functionality. Acetals are stable to basic, nucleophilic, and reductive conditions, yet can be easily removed under mild aqueous acid.[1][2][3][4]
-
A primary chloro group at the other terminus, which is an excellent electrophilic site for nucleophilic substitution (SN2) reactions, allowing for the introduction of the desired hydroxyl group.[5][6][7][8]
Our synthetic pathway, therefore, proceeds via two distinct and high-yielding stages:
-
Hydroxylation: Conversion of the terminal chloride to a hydroxyl group.
-
Deprotection: Hydrolysis of the acetal to unveil the aldehyde.
This strategy is visualized in the reaction scheme below.
Sources
- 1. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 4. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 5. ck12.org [ck12.org]
- 6. Alkyl Halides to Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Preparation of Alcohols via Substitution Reactions [jove.com]
Application Notes & Protocols: Leveraging 10-Chloro-1,1-diethoxydecane for the Synthesis of Advanced Pharmaceutical Intermediates
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of 10-Chloro-1,1-diethoxydecane in the synthesis of pharmaceutical intermediates. While direct, widespread applications of this specific molecule are not extensively documented in peer-reviewed literature, its bifunctional nature—possessing a terminal alkyl chloride and a protected aldehyde—makes it a highly versatile and valuable building block. This guide will focus on the untapped potential of this reagent, presenting a well-reasoned, hypothetical, yet scientifically rigorous synthetic protocol to generate a 10-aminodecanal derivative, a common structural motif in various pharmaceutically active compounds. The causality behind experimental choices, self-validating protocol design, and authoritative grounding are emphasized throughout.
Introduction: The Strategic Value of Bifunctional Building Blocks
In modern pharmaceutical synthesis, efficiency and molecular complexity are paramount. Bifunctional molecules, which possess two distinct reactive functional groups, are powerful tools that allow for the stepwise and controlled construction of complex molecular architectures.[1][2][3] this compound (Figure 1) is a prime example of such a scaffold. Its structure consists of a ten-carbon aliphatic chain, providing lipophilicity and spatial extension, capped by two orthogonal functional groups:
-
A Primary Alkyl Chloride: This serves as a dependable electrophile, readily undergoing nucleophilic substitution (SN2) reactions to introduce a wide variety of functionalities (e.g., amines, azides, thiols, cyanides). The reactivity of this group is well-established in organic synthesis.[4]
-
A Diethyl Acetal: This group is a stable, protecting group for an aldehyde. It is inert to a wide range of nucleophilic and basic conditions, allowing for selective chemistry to be performed at the alkyl chloride terminus. The aldehyde can be readily deprotected under acidic conditions for subsequent transformations.
This orthogonal reactivity is the cornerstone of its utility, enabling chemists to perform modifications at one end of the molecule without affecting the other, thereby streamlining complex synthetic routes.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features |
| This compound | 1221273-58-0 | C14H29ClO2 | 264.83 g/mol | Terminal Alkyl Chloride (Electrophile), Protected Aldehyde (Acetal) |
Proposed Application: Synthesis of a 10-Aminodecanal Intermediate
Long-chain aminoaldehydes are valuable intermediates in the synthesis of various therapeutic agents, including lipid-modifying agents, enzyme inhibitors, and peptide macrocycles.[5][6] This section outlines a robust, two-step protocol to convert this compound into a protected 10-aminodecanal derivative, a versatile precursor for further elaboration.
Strategic Overview of the Synthetic Workflow
The proposed synthesis leverages the orthogonal reactivity of the starting material. The first step involves the displacement of the terminal chloride with an azide nucleophile, a classic and highly efficient transformation. The azide is a stable precursor to the primary amine. The second step involves the acidic hydrolysis of the diethyl acetal to unmask the aldehyde functionality.
Figure 1: Proposed two-step synthetic workflow.
Causality in Reagent and Condition Selection
-
Step 1: Azidation
-
Nucleophile: Sodium azide (NaN₃) is selected as the nitrogen source. It is a potent nucleophile for SN2 reactions with primary alkyl halides. The resulting alkyl azide is relatively unreactive under neutral or basic conditions, making it an excellent masked amine. It can be cleanly reduced to the primary amine in a subsequent step (e.g., via Staudinger reaction or catalytic hydrogenation) without generating the polyalkylation side products often seen with ammonia or primary amines.
-
Solvent: Dimethylformamide (DMF) is the solvent of choice. As a polar aprotic solvent, it effectively solvates the sodium cation while leaving the azide anion relatively "naked" and highly nucleophilic, thus accelerating the SN2 reaction rate.
-
Temperature: The reaction is heated to 80°C to ensure a reasonable reaction rate. Primary alkyl chlorides are less reactive than their corresponding bromides or iodides, and moderate heating is typically required to drive the reaction to completion in a timely manner.
-
-
Step 2: Deprotection
-
Reagent: Aqueous hydrochloric acid (HCl) is used to catalyze the hydrolysis of the acetal. Acetals are stable to bases but are readily cleaved under acidic conditions.
-
Solvent System: A biphasic system of tetrahydrofuran (THF) and water is employed. THF serves to solubilize the lipophilic alkyl azide intermediate, while water is a necessary reagent for the hydrolysis reaction. This ensures efficient mass transfer between the organic substrate and the aqueous acid catalyst.
-
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn. Sodium azide is highly toxic and can form explosive heavy metal azides; avoid contact with lead and copper.
Protocol 1: Synthesis of 10-Azido-1,1-diethoxydecane
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (10.0 g, 37.7 mmol, 1.0 equiv).
-
Reagent Addition: Add anhydrous dimethylformamide (DMF, 100 mL). Stir the solution until the starting material is fully dissolved. To this solution, add sodium azide (NaN₃, 3.68 g, 56.6 mmol, 1.5 equiv).
-
Reaction: Heat the reaction mixture to 80°C using an oil bath and maintain stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 12-16 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a 1 L separatory funnel containing 300 mL of deionized water.
-
Extract the aqueous phase with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is typically of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.
-
Characterization: The final product, 10-Azido-1,1-diethoxydecane, should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure. The IR spectrum should show a strong, characteristic azide stretch around 2100 cm⁻¹.
Protocol 2: Synthesis of 10-Azidodecanal
-
Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add the crude 10-Azido-1,1-diethoxydecane from the previous step (assuming quantitative yield, ~37.7 mmol).
-
Solvent Addition: Dissolve the starting material in tetrahydrofuran (THF, 80 mL).
-
Reagent Addition: Add 2M aqueous hydrochloric acid (HCl, 40 mL).
-
Reaction: Stir the biphasic mixture vigorously at room temperature.
-
Monitoring: Monitor the disappearance of the starting material by TLC. The reaction is generally complete within 4-6 hours.
-
Work-up:
-
Add 100 mL of diethyl ether to the reaction mixture.
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate (NaHCO₃) solution (1 x 75 mL) to neutralize the acid, followed by brine (1 x 75 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (Note: the product aldehyde may be volatile).
-
-
Characterization: The final product, 10-Azidodecanal, should be characterized by ¹H NMR (observing the appearance of an aldehyde proton signal at ~9.8 ppm) and IR spectroscopy (observing the appearance of a carbonyl C=O stretch around 1725 cm⁻¹).
Sources
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- 2. Design of bifunctional molecules to accelerate post-translational modifications: achievements and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Coupling Reactions Using 10-Chloro-1,1-diethoxydecane
Introduction: Strategic Utilization of 10-Chloro-1,1-diethoxydecane in Complex Molecule Synthesis
For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon bonds is a cornerstone of molecular architecture. This compound emerges as a highly valuable and versatile building block in this endeavor. Its unique bifunctional nature—a terminal alkyl chloride amenable to a variety of cross-coupling reactions and a latent aldehyde protected as a diethyl acetal—offers a strategic advantage in multistep syntheses. The acetal functionality remains robust and unreactive under the nucleophilic and basic conditions typical of many coupling reactions, thereby preventing self-reaction or other unwanted side reactions.[1] This allows for the selective formation of a new C-C bond at the terminal chloride, with the aldehyde being readily unmasked in a subsequent acidic workup step. This application note provides a detailed protocol for a Negishi cross-coupling reaction utilizing this compound, a reaction known for its high functional group tolerance and broad applicability.[2][3]
The Scientific Rationale: Why Choose a Negishi Coupling?
While several cross-coupling methodologies exist for alkyl halides, the Negishi coupling presents distinct advantages for a substrate like this compound. This palladium- or nickel-catalyzed reaction between an organozinc reagent and an organic halide is particularly well-suited for coupling sp3-hybridized carbons.[2][3] Key considerations for this choice include:
-
Functional Group Tolerance: Organozinc reagents are generally less basic and more tolerant of functional groups compared to their Grignard or organolithium counterparts.[4] This is crucial for preserving the diethoxyacetal protecting group.
-
Reactivity of Alkyl Chlorides: While alkyl chlorides are often less reactive than the corresponding bromides or iodides, modern catalyst systems have been developed that effectively activate the C-Cl bond for oxidative addition to the palladium or nickel center.[1]
-
Mild Reaction Conditions: Negishi couplings can often be performed under relatively mild conditions, which further helps to prevent the degradation of sensitive functional groups.
The overall synthetic strategy involves two key stages: the palladium-catalyzed cross-coupling of this compound with a suitable organozinc reagent, followed by the acidic hydrolysis of the acetal to unveil the aldehyde.
Caption: Overall workflow for the coupling and deprotection sequence.
Detailed Experimental Protocol: Negishi Coupling of this compound with an Aryl Zinc Reagent
This protocol details the coupling of this compound with a representative aryl zinc reagent. The principles can be adapted for other organozinc partners.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| This compound | 264.83 | 265 mg | 1.0 | Limiting reagent |
| Aryl Zinc Chloride (0.5 M in THF) | Varies | 2.4 mL | 1.2 | 1.2 equivalents |
| Pd₂(dba)₃ | 915.72 | 18.3 mg | 0.02 (0.04 Pd) | 2 mol% Pd |
| XPhos | 476.62 | 38.1 mg | 0.08 | 8 mol% |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 10 mL | - | Dry, degassed |
| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - | For workup and deprotection |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | For workup |
| Saturated Sodium Chloride (Brine) | 58.44 | As needed | - | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | For drying |
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
Procedure:
Part 1: Negishi Cross-Coupling
-
Catalyst Pre-formation: In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and XPhos (38.1 mg, 0.08 mmol) to the Schlenk flask.
-
Solvent Addition: Add 5 mL of anhydrous, degassed THF to the flask. Stir the mixture at room temperature for 10-15 minutes. The solution should change color, indicating the formation of the active catalyst complex.
-
Reactant Addition: To the catalyst mixture, add this compound (265 mg, 1.0 mmol).
-
Organozinc Addition: Slowly add the aryl zinc chloride solution (2.4 mL, 1.2 mmol, 0.5 M in THF) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude coupled product.
Caption: Catalytic cycle for the Negishi cross-coupling reaction.
Part 2: Acetal Deprotection
-
Acidic Hydrolysis: Dissolve the crude coupled product in a mixture of THF (10 mL) and 1 M HCl (5 mL).
-
Reaction: Stir the mixture at room temperature. Monitor the deprotection by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Neutralize the reaction mixture by the careful addition of saturated sodium bicarbonate solution. Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by column chromatography on silica gel.
Safety Precautions
-
Palladium Catalysts and Ligands: Many palladium complexes and phosphine ligands are air-sensitive and potentially toxic. Handle these reagents in a fume hood or glovebox.
-
Organozinc Reagents: Organozinc reagents are moisture-sensitive. Anhydrous techniques are essential for their successful use.
-
Solvents: Tetrahydrofuran (THF) is a flammable liquid.[6] Ensure all operations are performed in a well-ventilated area, away from ignition sources.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and degassed. Use freshly opened or purified reagents. |
| Poor quality organozinc reagent | Titrate the organozinc reagent before use to determine its exact concentration. | |
| Formation of side products | Reaction temperature too high | Lower the reaction temperature and monitor the reaction for a longer period. |
| Impure starting materials | Purify the starting materials before use. | |
| Incomplete deprotection | Insufficient acid or reaction time | Add more 1 M HCl or increase the reaction time. Gentle heating may be applied if necessary. |
Conclusion
This compound is a valuable synthetic intermediate that allows for the strategic introduction of a long-chain aldehyde. The protocol described herein for a Negishi cross-coupling provides a reliable and versatile method for the formation of new carbon-carbon bonds, taking advantage of the stability of the acetal protecting group. By following the detailed steps and considering the safety precautions, researchers can effectively utilize this reagent in the synthesis of complex molecular targets.
References
-
Kumada, M. et al. (1972). Nickel-phosphine complex catalyzed cross-coupling of Grignard reagents with aryl and vinyl halides. Journal of the American Chemical Society, 94(12), 4374–4376. Available at: [Link]
-
Negishi, E. et al. (1977). A highly general stereo-, regio-, and chemo-selective synthesis of terminal and internal conjugated enynes by the Pd-catalysed reaction of alkynylzinc reagents with alkenyl halides. Journal of the Chemical Society, Chemical Communications, (19), 683-684. Available at: [Link]
-
Wikipedia. (2023). Kumada coupling. Available at: [Link]
-
Wikipedia. (2023). Negishi coupling. Available at: [Link]
-
NROChemistry. (n.d.). Kumada Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Available at: [Link]
-
Royal Society of Chemistry. (2011). Nickel-catalyzed cross-coupling of aldehydes with aryl halides via hydrazone intermediates. Chemical Communications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Kumada Coupling. Available at: [Link]
-
Accounts of Chemical Research. (2008). Cross-Coupling Reaction of Alkyl Halides with Grignard Reagents Catalyzed by Ni, Pd, or Cu Complexes with π-Carbon Ligand(s). Available at: [Link]
-
Nobel Prize Outreach. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Available at: [Link]
-
Angewandte Chemie International Edition. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. Available at: [Link]
-
Accounts of Chemical Research. (2008). Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s). Available at: [Link]
-
MDPI. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at: [Link]
-
Journal of the American Chemical Society. (2020). Cross-Electrophile Coupling of Unactivated Alkyl Chlorides. Available at: [Link]
-
Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. Available at: [Link]
-
Royal Society of Chemistry. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews. Available at: [Link]
-
YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. Available at: [Link]
-
National Institutes of Health. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. Available at: [Link]
-
Royal Society of Chemistry. (2020). Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Organic Chemistry Frontiers. Available at: [Link]
-
National Institutes of Health. (2011). Nickel-catalyzed cross-couplings involving carbon-oxygen bonds. Available at: [Link]
-
Organic Reactions. (n.d.). Transition-Metal-Catalyzed Alkyl-Alkyl Cross-Coupling Reactions. Available at: [Link]
-
National Institutes of Health. (2011). Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. Available at: [Link]
-
National Institutes of Health. (2022). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Available at: [Link]
Sources
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- 3. Negishi_coupling [chemeurope.com]
- 4. Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
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Orthogonal protection strategies with 10-Chloro-1,1-diethoxydecane
Application Note & Protocols
Topic: Orthogonal Protection Strategies with 10-Chloro-1,1-diethoxydecane
Abstract: In the intricate field of multi-step organic synthesis, the ability to selectively mask and unmask functional groups is paramount. Orthogonal protection strategies offer this precision, allowing chemists to deprotect one functional group in the presence of others by employing mutually exclusive reaction conditions.[1] This application note introduces this compound, a bifunctional reagent, as a versatile protecting group for aldehydes. Its unique structure, featuring an acid-labile diethyl acetal and a chemically robust terminal alkyl chloride, presents an opportunity for novel orthogonal synthetic routes. We will explore the fundamental principles of its application, provide detailed protocols for its use, and illustrate its potential in complex synthetic workflows where the chloro- C10 chain can serve as a stable, long-range functional handle.
The Principle of Orthogonality in Synthesis
The synthesis of complex molecules, such as natural products or pharmaceutical agents, often requires a sequence of reactions on a multifunctional substrate. An orthogonal protection strategy involves using two or more protecting groups that can be removed under distinct, non-interfering conditions.[1][2] For instance, one group might be cleaved by acid, another by base, a third by fluoride ions, and a fourth by hydrogenolysis. This approach provides chemists with complete control over the synthetic sequence, enabling the selective modification of specific sites within a molecule without affecting other protected functionalities.[3][4] The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under specific, mild conditions that do not impact other parts of the molecule.[4]
Acetal protecting groups are a cornerstone of this strategy, particularly for aldehydes and ketones.[5] They are readily formed under acidic conditions and are exceptionally stable in neutral to strongly basic environments, making them inert to many nucleophiles, organometallics, and hydrides.[6][7] Their removal is typically achieved through acid-catalyzed hydrolysis, regenerating the parent carbonyl.[8][9]
This compound: A Bifunctional Tool
This compound (CAS No. 1221273-58-0) is a unique molecule that combines a classic diethyl acetal protecting group with a long-chain alkyl chloride.[10][11] This bifunctional nature is the key to its utility in advanced orthogonal strategies.
-
The Acetal Group: Protects an aldehyde from basic, nucleophilic, and reductive conditions. It is deprotected using mild aqueous acid.
-
The Terminal Chloride: This functional group is stable to the acidic and basic conditions typically used for manipulating many common protecting groups. It can serve as a handle for subsequent nucleophilic substitution reactions (e.g., introduction of azide, cyanide, or thiol moieties) after other synthetic transformations have been completed.
The long C10 alkyl chain may also impart unique solubility characteristics to the protected substrate, potentially aiding in purification or specific reaction setups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1221273-58-0 | [10][11] |
| Molecular Formula | C₁₄H₂₉ClO₂ | [10] |
| Molecular Weight | 264.83 g/mol | [10] |
| Boiling Point | 314.2 ± 12.0 °C at 760 mmHg | [11][12] |
| Density | 0.9 ± 0.1 g/cm³ | [11][12] |
Experimental Protocols & Orthogonal Workflows
The core of this strategy lies in the differential reactivity of the acetal and the chloride. The acetal is cleaved with acid, while the chloride is unreactive under these conditions. This allows for selective deprotection and subsequent modification at either end of the molecule.
Protocol 1: Protection of an Aldehyde
This protocol describes the formation of the chloro-acetal on a model substrate, 4-hydroxybenzaldehyde. The causality for this step is the acid-catalyzed reaction between the aldehyde and two equivalents of ethanol, which are effectively delivered by the diethoxy- moiety of the reagent via transacetalization.
Objective: To protect the aldehyde functionality of 4-hydroxybenzaldehyde.
Reagents & Materials:
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| 4-Hydroxybenzaldehyde | 122.12 | 1.22 g | 10.0 mmol |
| This compound | 264.83 | 2.91 g | 11.0 mmol |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 95 mg | 0.5 mmol |
| Toluene, anhydrous | - | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stir bar, add 4-hydroxybenzaldehyde, this compound, and toluene.
-
Add the catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of ethanol/water in the Dean-Stark trap and by TLC analysis.
-
After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Transfer the mixture to a separatory funnel, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected aldehyde.
Diagram 1: Acetal Protection Workflow
Caption: Workflow for aldehyde protection.
Protocol 2: Selective Deprotection of the Acetal
This protocol regenerates the aldehyde from the protected substrate under mild acidic conditions that will not affect the terminal chloride or other common protecting groups like esters or benzyl ethers. The choice of pyridinium p-toluenesulfonate (PPTS) provides a controlled, mild source of acid, preventing unwanted side reactions.[13]
Objective: To selectively cleave the acetal group, regenerating the aldehyde.
Reagents & Materials:
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| Protected Aldehyde (from Protocol 1) | - | 1.0 g | - |
| Pyridinium p-toluenesulfonate (PPTS) | 251.30 | 50 mg | 0.2 mmol |
| Acetone | - | 20 mL | - |
| Water | - | 2 mL | - |
Procedure:
-
Dissolve the protected aldehyde in a mixture of acetone and water in a 50 mL round-bottom flask.
-
Add PPTS to the solution and stir at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 3-6 hours.
-
Once complete, neutralize the acid by adding a few drops of saturated aqueous sodium bicarbonate solution.
-
Remove the acetone under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected aldehyde.
An Orthogonal Synthesis Scenario
Consider a hypothetical substrate containing three functional groups: an aldehyde, a primary alcohol, and a carboxylic acid. The goal is to selectively perform chemistry at the alcohol and acid sites while the aldehyde remains masked.
-
Protect Aldehyde: Use Protocol 1 to protect the aldehyde with this compound.
-
Protect Carboxylic Acid: Convert the carboxylic acid to a methyl ester using methanol and a catalyst like SOCl₂. This ester is base-labile.
-
Modify Alcohol: The primary alcohol can now be oxidized or otherwise modified under conditions that will not affect the chloro-acetal or the methyl ester.
-
Selective Deprotection:
-
Option A (Base First): The methyl ester can be saponified using NaOH (basic hydrolysis) to regenerate the carboxylic acid, leaving the chloro-acetal intact.
-
Option B (Acid First): The aldehyde can be regenerated using Protocol 2 (mild acid), leaving the methyl ester intact.
-
This demonstrates the orthogonality: the chloro-acetal is stable to base, and the ester is stable to the mild acid used for acetal cleavage. The terminal chloride on the protecting group remains available for further functionalization at any stage.
Diagram 2: Orthogonal Deprotection Strategy
Sources
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- 5. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
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- 8. Dimethyl Acetals [organic-chemistry.org]
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Application Note: A Step-by-Step Guide to the Synthesis of Dodec-11-en-1-al from 10-Chloro-1,1-diethoxydecane
Abstract
This application note provides a detailed, two-step protocol for the synthesis of dodec-11-en-1-al, a valuable long-chain unsaturated aldehyde, starting from 10-Chloro-1,1-diethoxydecane. The synthetic strategy leverages the chemoselectivity of Grignard reagents and the principles of protecting group chemistry. The diethyl acetal acts as a robust protecting group for the aldehyde functionality, remaining inert during a nucleophilic substitution reaction at the terminal chloro group. Subsequent acid-catalyzed deprotection efficiently liberates the target aldehyde. This guide is intended for researchers in organic synthesis, materials science, and drug development, offering in-depth mechanistic insights, step-by-step experimental procedures, and comprehensive characterization guidelines.
Introduction & Synthetic Strategy
This compound is a versatile bifunctional C10 building block. It possesses two distinct reactive sites: a primary alkyl chloride at one terminus and a diethyl acetal at the other. The acetal serves as a protecting group for an aldehyde, which is stable under basic and nucleophilic conditions but can be readily cleaved under acidic conditions.[1][2] This differential reactivity allows for selective manipulation of the alkyl chloride terminus without affecting the masked aldehyde.
Our target molecule, dodec-11-en-1-al, is a C12 unsaturated aldehyde. Such structures are common motifs in natural products, including insect pheromones, and serve as precursors for polymers and other fine chemicals. The synthetic strategy involves a two-step sequence:
-
Step 1: C-C Bond Formation via Grignard Reaction. A carbon-carbon bond is formed by reacting this compound with vinylmagnesium bromide. This is a classic nucleophilic substitution (SN2-type) reaction where the vinyl Grignard reagent displaces the chloride ion. The acetal group remains unaffected by the strongly nucleophilic and basic Grignard reagent.[3][4]
-
Step 2: Acetal Deprotection. The intermediate, 1,1-diethoxydodec-11-ene, is treated with aqueous acid to hydrolyze the diethyl acetal, yielding the final product, dodec-11-en-1-al.[5][6][7] This reaction is reversible and is driven to completion by the use of excess water.[1][5]
The overall synthetic transformation is depicted below.
Caption: Overall two-step synthesis of Dodec-11-en-1-al.
Part 1: Synthesis of 1,1-Diethoxydodec-11-ene
Principle and Mechanism
The first step is a nucleophilic substitution reaction. Vinylmagnesium bromide, a Grignard reagent, is a potent carbon-based nucleophile.[3][4] The carbon-magnesium bond is highly polarized, rendering the vinyl carbon strongly nucleophilic. This nucleophile attacks the electrophilic carbon atom attached to the chlorine in this compound. The reaction proceeds via an SN2 mechanism, displacing the chloride leaving group and forming a new carbon-carbon bond.
Causality of Experimental Choices:
-
Solvent: Anhydrous tetrahydrofuran (THF) is used as the solvent. Ethereal solvents like THF are crucial for stabilizing the Grignard reagent through coordination with the magnesium center and for preventing its reaction with protic sources.[8] The system must be rigorously dried, as Grignard reagents are strong bases that react readily with water or alcohols.[3][8]
-
Temperature: The reaction is typically initiated at room temperature and may be gently heated to ensure completion. However, maintaining control over the reaction temperature is important to minimize potential side reactions.
Experimental Protocol
Table 1: Reagents for Step 1
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 250.80 | 10.0 g | 39.87 | 1.0 |
| Vinylmagnesium bromide (1.0 M in THF) | - | 44.0 mL | 44.0 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - | - |
| Saturated NH₄Cl (aq) | - | 100 mL | - | - |
| Diethyl ether | 74.12 | 200 mL | - | - |
| Anhydrous MgSO₄ | 120.37 | ~10 g | - | - |
Step-by-Step Procedure:
-
Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a nitrogen or argon atmosphere. Flame-dry the glassware before assembly to remove any adsorbed water.
-
Reagent Addition: To the flask, add this compound (10.0 g, 39.87 mmol) and anhydrous THF (100 mL) via syringe.
-
Grignard Addition: Charge the dropping funnel with vinylmagnesium bromide solution (44.0 mL of 1.0 M solution in THF, 44.0 mmol). Add the Grignard reagent dropwise to the stirred solution over 30 minutes. An initial exothermic reaction may be observed.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using 9:1 Hexanes:Ethyl Acetate as eluent).
-
Quenching: Cool the reaction flask in an ice-water bath. Slowly and carefully add 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the excess Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product, 1,1-diethoxydodec-11-ene, can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.
Part 2: Synthesis of Dodec-11-en-1-al
Principle and Mechanism
This step involves the acid-catalyzed hydrolysis of the diethyl acetal to unmask the aldehyde functionality.[1][5] The mechanism proceeds through several equilibrium steps.[6][7] First, one of the ethoxy groups is protonated by the acid catalyst (e.g., HCl), turning it into a good leaving group (ethanol). The departure of ethanol is assisted by the neighboring oxygen atom, forming a resonance-stabilized oxonium ion. Water, acting as a nucleophile, attacks this electrophilic species. Subsequent deprotonation yields a hemiacetal. The process repeats: the second ethoxy group is protonated, leaves as ethanol, and an oxonium ion (a protonated aldehyde) is formed. A final deprotonation step by water yields the target aldehyde, dodec-11-en-1-al, and regenerates the acid catalyst.[1][7]
Causality of Experimental Choices:
-
Catalyst: A strong acid like HCl is used to catalyze the hydrolysis. The reaction is not possible under neutral or basic conditions.[5][9]
-
Solvent System: A mixture of acetone and water is used. Acetone ensures the solubility of the nonpolar organic substrate, while a large excess of water drives the equilibrium towards the hydrolysis products, according to Le Châtelier's principle.[5]
Experimental Protocol
Table 2: Reagents for Step 2
| Reagent | Molar Mass ( g/mol ) | Amount (from Step 1) | Moles (mmol) |
| Crude 1,1-diethoxydodec-11-ene | 228.40 | ~9.1 g | 39.87 |
| Acetone | 58.08 | 120 mL | - |
| Water | 18.02 | 40 mL | - |
| Hydrochloric Acid (3 M aq) | 36.46 | 15 mL | - |
| Diethyl ether | 74.12 | 150 mL | - |
| Saturated NaHCO₃ (aq) | - | 100 mL | - |
| Anhydrous Na₂SO₄ | 142.04 | ~10 g | - |
Step-by-Step Procedure:
-
Setup: In a 250 mL round-bottomed flask equipped with a magnetic stir bar, dissolve the crude 1,1-diethoxydodec-11-ene from Step 1 in acetone (120 mL) and water (40 mL).
-
Acid Addition: Add 3 M hydrochloric acid (15 mL) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 3-5 hours. Monitor the disappearance of the starting material by TLC.
-
Neutralization: Once the reaction is complete, carefully neutralize the acid by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. The resulting crude aldehyde can be purified by flash column chromatography on silica gel (e.g., using a gradient of 2% to 10% ethyl acetate in hexanes) to yield pure dodec-11-en-1-al.
Workflow and Characterization
The overall laboratory workflow can be visualized as follows:
Caption: Laboratory workflow for the two-step synthesis.
Expected Characterization Data for Dodec-11-en-1-al:
-
¹H NMR (CDCl₃, 400 MHz): δ 9.76 (t, J = 1.9 Hz, 1H, -CHO), 5.81 (ddt, J = 16.9, 10.2, 6.7 Hz, 1H, -CH=CH₂), 5.04 - 4.90 (m, 2H, -CH=CH₂), 2.42 (td, J = 7.4, 1.9 Hz, 2H, -CH₂CHO), 2.04 (q, J = 7.1 Hz, 2H, -CH₂CH=CH₂), 1.63 (m, 2H), 1.45 - 1.20 (m, 12H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 202.9, 139.2, 114.2, 43.9, 33.8, 29.4, 29.3, 29.2, 29.1, 28.9, 22.1.
-
IR (neat, cm⁻¹): 3077, 2925, 2854, 2720 (aldehyde C-H stretch), 1728 (C=O stretch), 1641, 992, 910.
-
Mass Spectrometry (EI): m/z (%) = 182 (M⁺), 164, 138, 82, 69, 55, 41.
Conclusion
This application note details a reliable and efficient two-step synthesis of dodec-11-en-1-al from this compound. The strategy highlights the utility of acetals as robust protecting groups for aldehydes during Grignard-mediated carbon-carbon bond formation. The protocols provided are scalable and utilize standard laboratory techniques, making this synthetic route accessible for a wide range of applications in academic and industrial research settings.
References
-
Chemistry Steps. Acetal Hydrolysis Mechanism. [Link]
-
Organic Chemistry Tutor. Acetals Formation and Hydrolysis. [Link]
-
BYJU'S. Grignard Reaction Mechanism. [Link]
-
Pluth, M. D., et al. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Tutor (YouTube). Acetal Hydrolysis Mechanism + EASY TRICK!. [Link]
-
The Organic Chemist (YouTube). Formation Of Grignard Reagent Mechanism | Organic Chemistry. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Wikipedia. Acetal. [Link]
-
Rogers, H. R., et al. (1979). Mechanism of formation of Grignard reagents. Kinetics of reaction of alkyl halides in diethyl ether with magnesium. Journal of the American Chemical Society. [Link]
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Organic Chemistry Portal. Dimethyl Acetals. [Link]
-
Total Synthesis. Acetal Protecting Group & Mechanism. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Thieme.
-
Hu, Y., et al. (1989). Simple and Chemoselective Deprotection of Acetals. Chemistry Letters. [Link]
-
Brown, D. G., et al. (2005). Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'. UNT Digital Library. [Link]
-
Master Organic Chemistry. All About The Reactions of Grignard Reagents. [Link]
-
Organic Syntheses. Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. [Link]
-
Inorganic Chemistry - The Whole Periodic Table! (YouTube). Video Tutorial of a Grignard Reaction. [Link]
-
The Organic Chemistry Tutor (YouTube). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]
Sources
- 1. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
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10-Chloro-1,1-diethoxydecane as a precursor for long-chain functionalized alcohols
Application Note & Protocols
Topic: 10-Chloro-1,1-diethoxydecane: A Versatile Precursor for the Synthesis of Long-Chain Functionalized Alcohols
Audience: Researchers, scientists, and drug development professionals.
Abstract
Long-chain functionalized alcohols are crucial building blocks in organic synthesis, finding applications in pharmaceuticals, materials science, and the development of bioactive molecules.[1][2] This document provides a detailed guide to the strategic use of this compound as a highly versatile and efficient precursor for accessing this class of compounds. The inherent bifunctional nature of this reagent—a terminal alkyl chloride ripe for nucleophilic substitution and a protected aldehyde in the form of a diethyl acetal—allows for a modular and controlled approach to synthesis. We present detailed protocols for the sequential functionalization of the alkyl chloride, deprotection of the acetal, and final reduction to the target alcohol, offering insights into experimental design and rationale.
Introduction: The Strategic Advantage of this compound
The synthesis of long-chain alcohols with specific functionalities at the terminus of the alkyl chain is a common objective in medicinal chemistry and materials science.[3][4][5] The challenge often lies in performing chemical transformations on one end of a molecule without affecting a reactive group on the other. This compound offers an elegant solution to this problem.
-
Orthogonal Reactivity: The molecule possesses two distinct reactive sites: a primary alkyl chloride and a diethyl acetal. The alkyl chloride is an excellent electrophile for SN2 reactions, while the diethyl acetal is stable under basic and nucleophilic conditions.[6][7] This allows for the selective functionalization of the terminal chloride without premature reaction of the aldehyde.
-
Protected Aldehyde Functionality: The diethyl acetal serves as a robust protecting group for a carbonyl functional group.[6] Aldehydes are highly reactive and prone to oxidation or unwanted side reactions. By masking it as an acetal, the carbon skeleton can be elaborated at the chloro-terminus under a wide range of conditions. The aldehyde can then be revealed (deprotected) under acidic conditions when desired.[8][9]
-
Synthetic Versatility: This step-wise approach enables the introduction of a diverse array of functional groups (e.g., azides, nitriles, thiols, amines) at the C-10 position, followed by conversion of the C-1 acetal to a primary alcohol, yielding a ω-functionalized decanol.
Physicochemical Properties
A clear understanding of the precursor's properties is essential for proper handling and reaction setup.
| Property | Value | Reference |
| CAS Number | 1221273-58-0 | [10][11][12][13] |
| Molecular Formula | C14H29ClO2 | [11] |
| Molecular Weight | 264.83 g/mol | [11] |
| Appearance | Solid | [10][13] |
| Boiling Point | 314.2 ± 12.0 °C at 760 mmHg | [10][12][13] |
| Density | 0.9 - 0.932 g/cm³ | [10][12][13] |
| Flash Point | 64.0 ± 14.7 °C | [10][12][13] |
Core Synthetic Workflow and Strategy
The overall strategy involves a three-step sequence: Substitution , Deprotection , and Reduction . This workflow provides a logical and high-yielding pathway to the desired functionalized long-chain alcohol.
Caption: Primary synthetic workflow from the precursor to the final product.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of 10-azidodecan-1-ol as a representative example. These procedures can be adapted for other nucleophiles and substrates.
Protocol 1: Nucleophilic Substitution of the Terminal Chloride
Objective: To synthesize 10-azido-1,1-diethoxydecane via an SN2 reaction.
Causality: The primary alkyl chloride is an ideal substrate for SN2 displacement.[7] We use sodium azide as the nucleophile and dimethylformamide (DMF) as a polar aprotic solvent, which enhances the nucleophilicity of the azide anion and accelerates the reaction.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| This compound | 264.83 | 5.00 g | 18.88 mmol |
| Sodium Azide (NaN3) | 65.01 | 1.47 g | 22.65 mmol (1.2 eq) |
| Dimethylformamide (DMF) | - | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 18.88 mmol).
-
Add anhydrous DMF (50 mL) to dissolve the starting material.
-
Carefully add sodium azide (1.47 g, 22.65 mmol). Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Heat the reaction mixture to 80 °C using an oil bath and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of water and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 10-azido-1,1-diethoxydecane as a clear oil.
Protocol 2: Acid-Catalyzed Deprotection of the Diethyl Acetal
Objective: To hydrolyze 10-azido-1,1-diethoxydecane to form 10-azidodecanal.
Causality: Acetal hydrolysis is an equilibrium-driven process catalyzed by acid.[8] Using aqueous acid pushes the equilibrium towards the formation of the aldehyde and alcohol byproducts (ethanol).[6][8] Acetone is used as a co-solvent to ensure miscibility of the organic substrate in the aqueous medium.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| 10-Azido-1,1-diethoxydecane | 271.43 | 4.00 g | 14.74 mmol |
| Acetone | - | 40 mL | - |
| 2M Hydrochloric Acid (HCl) | - | 20 mL | - |
Procedure:
-
Dissolve 10-azido-1,1-diethoxydecane (4.00 g, 14.74 mmol) in acetone (40 mL) in a 100 mL round-bottom flask with a magnetic stir bar.
-
Add 2M HCl (20 mL) to the solution.
-
Stir the mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. The product aldehyde will have a different Rf value and can be visualized with a potassium permanganate stain.
-
Once the reaction is complete, neutralize the acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO3) until effervescence ceases.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The resulting crude 10-azidodecanal is often used in the next step without further purification, as aldehydes can be unstable. If purification is necessary, it should be done quickly via flash chromatography.
Protocol 3: Reduction of the Aldehyde to a Primary Alcohol
Objective: To reduce 10-azidodecanal to the final product, 10-azidodecan-1-ol.
Causality: Sodium borohydride (NaBH4) is a mild and selective reducing agent that efficiently converts aldehydes to primary alcohols.[14][15][16] It is chosen over stronger reducing agents like LiAlH4 for its safety, ease of handling, and chemoselectivity; it will not reduce the azide functional group. The reaction is performed in methanol, which serves as both a solvent and a proton source for the workup.[16]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| 10-Azidodecanal (crude) | 197.28 | ~2.9 g | ~14.7 mmol |
| Methanol (MeOH) | - | 50 mL | - |
| Sodium Borohydride (NaBH4) | 37.83 | 0.67 g | 17.7 mmol (1.2 eq) |
Procedure:
-
Dissolve the crude 10-azidodecanal (~2.9 g, ~14.7 mmol) in methanol (50 mL) in a 100 mL round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.67 g, 17.7 mmol) portion-wise over 15 minutes. Caution: Addition of NaBH4 to methanol will generate hydrogen gas. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Monitor the reaction by TLC to confirm the disappearance of the aldehyde.
-
Carefully quench the reaction by slowly adding 20 mL of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na2SO4, filter, and concentrate to yield the crude alcohol.
-
Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure 10-azidodecan-1-ol.
Alternative Synthetic Strategy
An alternative approach involves reversing the order of deprotection and functionalization. This can be advantageous if the desired nucleophile is sensitive to the acidic conditions required for deprotection. However, it exposes the more reactive aldehyde functionality early in the synthesis.
Caption: Alternative workflow, proceeding through 10-chlorodecan-1-ol.
Rationale for Choice of Pathway:
-
Primary Pathway (Protect-Functionalize-Deprotect-Reduce): This is generally preferred. It protects the sensitive aldehyde during the potentially harsh conditions of the SN2 reaction (e.g., heating in DMF). It offers the broadest substrate scope for the nucleophile.
-
Alternative Pathway (Deprotect-Reduce-Functionalize): This pathway generates 10-chlorodecan-1-ol, a commercially available intermediate.[17] This route is viable if the nucleophilic substitution is compatible with the free hydroxyl group. The primary hydroxyl group is generally not reactive enough to interfere with SN2 reactions at the other end of the chain, but it could be deprotonated by very strong basic nucleophiles.
References
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Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
-
Chang, C., Chu, K. C., & Yue, S. (1992). Anhydrous Deprotection of Dimethyl Acetals with Acetyl Chloride/ZnCl2. Synthetic Communications, 22(8). Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Hydrolysis of acetals to give aldehydes and ketones. Master Organic Chemistry. Retrieved from [Link]
-
Hu, B., et al. (1989). Simple and Chemoselective Deprotection of Acetals. Chemistry Letters. Retrieved from [Link]
-
Ashenhurst, J. (2014). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). WO2018034609A1 - Conversion of alcohols to linear and branched functionalized alkanes.
-
Li, W., et al. (2019). Visible light-induced direct α C–H functionalization of alcohols. Nature Communications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by C-C coupling. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Promotion effect of Ag on syngas transformation to long-chain alcohols over CuFe catalysts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbonyl reduction. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
Clark, J. (n.d.). reduction of aldehydes and ketones. Chemguide. Retrieved from [Link]
-
Chad's Prep®. (n.d.). Functional Group Conversions. Retrieved from [Link]
-
Coursolle, D., Lian, J., Shanklin, J., & Zhao, H. (n.d.). Production of long chain alcohols and alkanes upon coexpression of an acyl-ACP reductase and aldehyde-deformylating oxygenase with a bacterial type-I fatty acid synthase in E. coli. RSC Publishing. Retrieved from [Link]
-
Wang, D., et al. (2019). Synthesis of Alkyl Halides from Aldehydes via Deformylative Halogenation. Angewandte Chemie. Retrieved from [Link]
-
Organic Chemistry Portal. (2007). Organic Functional Group Transformation. Retrieved from [Link]
-
China Factory. (n.d.). This compound CAS 1221273-58-0. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). Preparation of Alkyl Halides. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
Leah4sci. (2024). Grignard Reactions + Shortcuts (Live Recording) Organic Chemistry Review & Practice Session. YouTube. Retrieved from [Link]
-
Leah4sci. (2022). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. YouTube. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2009). SCREENING-LEVEL HAZARD CHARACTERIZATION Long Chain Alcohols Category. Retrieved from [Link]
-
jOeCHEM. (2021). The Grignard Reaction (Worksheet Solutions Walkthrough). YouTube. Retrieved from [Link]
-
Frank, J. P., et al. (n.d.). Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. Organic Syntheses Procedure. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). This compound CAS 1221273-58-0. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Decane, 1,1-diethoxy-. NIST WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 1,1-Diethoxydecane. Retrieved from [Link]
-
OECD SIDS. (2006). SIDS INITIAL ASSESSMENT PROFILE Chemical Category Name Long Chain Alcohols. Retrieved from [Link]
-
Cheméo. (n.d.). Ethane, 2-chloro-1,1-diethoxy-. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Grignard Reaction of 10-Chloro-1,1-diethoxydecane
Welcome to the technical support center for the Grignard reaction involving 10-Chloro-1,1-diethoxydecane. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges of forming and utilizing a Grignard reagent in the presence of an acetal functionality. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure your experimental success.
Frequently Asked Questions (FAQs)
Q1: Is the Grignard reaction of this compound feasible?
A: Yes, the reaction is feasible, but it requires careful control of experimental conditions. The primary challenge is the compatibility of the highly nucleophilic and basic Grignard reagent with the acetal protecting group.[1][2][3] While acetals are generally stable under basic conditions, the Lewis acidity of the magnesium species (RMgX and MgX₂) can catalyze side reactions.[4] Success hinges on meticulous technique, particularly in ensuring anhydrous conditions and managing the reaction temperature.
Q2: What is the primary concern with the acetal group during this reaction?
A: The main concern is the potential for the Grignard reagent to induce cleavage of the C-O bonds of the acetal.[4] This can be particularly problematic if there are neighboring groups that can assist in chelation with the magnesium ion, which directs the regioselectivity of such cleavage reactions.[4] Although the long C10 chain in this compound minimizes the risk of intramolecular cyclization, the Lewis acidic nature of the magnesium center can still compromise the acetal's integrity, especially during prolonged reaction times or at elevated temperatures.
Q3: What are the critical parameters for success?
A: The three most critical parameters are:
-
Strict Anhydrous Conditions: Grignard reagents react readily with protic sources, including water.[5][6] All glassware must be rigorously dried, and solvents must be of anhydrous grade.
-
Magnesium Activation: The passivating layer of magnesium oxide on the surface of the magnesium turnings is a common cause of initiation failure.[7][8] Effective activation is crucial.
-
Controlled Workup: Acetals are sensitive to acid.[1][2][9] The reaction must be quenched and worked up under neutral or mildly acidic conditions to prevent deprotection of the acetal to the corresponding aldehyde.
Visualizing the Reaction Pathway and Potential Pitfalls
The following diagram illustrates the desired reaction to form the Grignard reagent and a potential, though less common, side reaction involving the acetal.
Caption: Desired Grignard formation vs. potential acetal cleavage.
Troubleshooting Guide
Problem 1: The Grignard reaction fails to initiate.
Q: I've combined the magnesium and this compound in THF, but there are no signs of reaction (no heat, no bubbling, no color change). What's wrong?
A: Failure to initiate is the most common issue in Grignard synthesis and is almost always due to an inhibited magnesium surface or the presence of moisture.[6][7]
Causality & Solutions:
-
Magnesium Oxide Layer: Magnesium turnings are coated with a passivating layer of MgO that prevents the reaction.[7] This layer must be breached.
-
Trace Moisture: Water in your solvent, on your glassware, or in your starting material will quench the Grignard reagent as it forms, preventing a sustained reaction.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Activate the Magnesium:
-
Mechanical Activation: Before adding solvent, vigorously stir the dry magnesium turnings under an inert atmosphere to break up the oxide layer.[10] You can also crush a few pieces with a dry glass rod.[8][10]
-
Chemical Activation: Use a small amount of an activating agent. Add the agent to the magnesium in THF before adding your main substrate. The disappearance of the activator's color or gas evolution signals that the magnesium is ready.[7]
-
| Activator | Mechanism & Indication | Reference |
| Iodine (I₂) | Reacts with Mg to form MgI₂, exposing a fresh surface. The purple/brown color fades upon initiation. | [7][8][10] |
| 1,2-Dibromoethane (DBE) | Reacts to form MgBr₂ and ethene gas. Bubbling indicates activation. | [7][10][11] |
| Diisobutylaluminium hydride (DIBAH) | A powerful method that activates the surface and scavenges trace water, allowing for initiation at lower temperatures. | [12] |
Problem 2: The acetal group is cleaved during the reaction or workup.
Q: My reaction seems to have worked, but after workup, my NMR/GC-MS analysis shows the presence of the corresponding aldehyde. How can I prevent this?
A: Acetal cleavage indicates exposure to acidic conditions. While acetals are stable to the basic Grignard reagent itself, the workup step is the most likely source of unwanted deprotection.[1][2][9]
Causality & Solutions:
-
Acidic Quench: A standard workup with dilute HCl or H₂SO₄ will rapidly hydrolyze the acetal.[13][14]
-
Lewis Acidity: The magnesium alkoxide product formed after reaction with an electrophile, along with MgX₂, can act as Lewis acids, potentially weakening the acetal during a prolonged or heated workup.
Recommended Workup Protocol for Acid-Sensitive Substrates:
-
Cooling: Before quenching, cool the reaction mixture to 0 °C in an ice bath. This mitigates the exothermicity of the quench.[14]
-
Quenching Agent: SLOWLY add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring.[13][15] NH₄Cl is a mild acid, sufficient to protonate the alkoxide product but gentle enough to leave the acetal intact.[1][13]
-
Extraction: After quenching, extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Washing: Wash the combined organic layers with brine to remove excess water.[13]
-
Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[13]
Caption: Recommended workup workflow for preserving the acetal group.
Problem 3: The yield is low, and I see a significant amount of a high-molecular-weight byproduct.
Q: My Grignard reagent forms, but the final yield after reacting with my electrophile is low. GC-MS shows a C20 byproduct. What is happening?
A: The formation of a C20 byproduct (specifically, 1,1,20,20-tetraethoxyicosane) is indicative of a Wurtz-type coupling reaction. This occurs when the formed Grignard reagent (R-MgX) attacks the C-Cl bond of an unreacted molecule of the starting material (R-X) to form an R-R dimer.
Causality & Solutions:
-
High Local Concentration: Adding the this compound too quickly can create high local concentrations, favoring the coupling side reaction.
-
Elevated Temperature: Higher temperatures can increase the rate of Wurtz coupling.
Optimization Strategies:
-
Slow Addition: Add the solution of this compound in THF dropwise to the activated magnesium suspension over an extended period. This maintains a low concentration of the alkyl chloride, minimizing the chance of it reacting with the Grignard reagent.
-
Temperature Control: Maintain a gentle reflux. If the reaction becomes too vigorous, use a water bath to moderate the temperature. The goal is a steady, controlled reaction, not a violent one.
-
Use of an "Entrainment" Agent: In difficult cases, forming a more reactive Grignard reagent (like ethylmagnesium bromide from 1,2-dibromoethane) first can help clean and maintain the magnesium surface, promoting a smooth reaction with the less reactive long-chain chloride.[11]
References
-
Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. Available at: [Link]
-
Kaufman, T. S. et al. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2015). Protecting Groups In Grignard Reactions. Master Organic Chemistry. Available at: [Link]
-
Various Authors. (2021). Activation of Grignard reagent. Chemistry Stack Exchange. Available at: [Link]
-
Farmer, S. (2021). 9.7: Acetals as Protecting Groups. Chemistry LibreTexts. Available at: [Link]
-
Cheng, M. et al. (1999). Chelation-Assisted Regioselective C-O Bond Cleavage Reactions of Acetals by Grignard Reagents. The Journal of Organic Chemistry. Available at: [Link]
-
OpenOChem Learn. (n.d.). Acetal Protecting Groups. OpenOChem Learn. Available at: [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts. Available at: [Link]
-
Vanderwal, C. et al. (2025). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. PubMed Central. Available at: [Link]
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Technical Support Center: Purification of 10-Chloro-1,1-diethoxydecane & Derivatives
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 10-Chloro-1,1-diethoxydecane and its structural analogs. This guide is structured to provide not just procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.
Introduction: The Purification Challenge
This compound is a bifunctional molecule featuring a terminal chloroalkane and an acetal group. This unique combination presents specific challenges during purification. The long alkyl chain lends it a nonpolar, oily character, while the acetal group introduces acid sensitivity, and the terminal chlorine provides a reactive handle. Successful purification hinges on selecting a technique that resolves impurities without compromising the integrity of these functional groups. The high boiling point of this compound further narrows the viable purification options.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is presented in a question-and-answer format to address common issues encountered during the purification of this compound and related compounds.
Section 1: Work-up and Preliminary Purification
Question: What are the essential first steps after synthesis before attempting large-scale purification?
Answer: A proper aqueous work-up is critical to remove the bulk of inorganic salts, acid/base catalysts, and water-soluble impurities.
-
Rationale: Chloroalkanes are generally insoluble in water, allowing for effective separation from aqueous-soluble contaminants through liquid-liquid extraction.[3] This initial step significantly reduces the burden on subsequent, more demanding purification techniques like chromatography or distillation.
-
Troubleshooting:
-
Emulsion Formation: Due to the long alkyl chain, emulsions can form during extraction. To break them, add a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase, or allow the mixture to stand for an extended period.
-
Incomplete Phase Separation: If layers are not separating cleanly, a gentle centrifugation of the mixture can be effective.
-
Step-by-Step Aqueous Work-up Protocol:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Acid Removal: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid catalysts (e.g., p-TsOH, H₂SO₄) used in the acetal formation.[4] Check the aqueous layer with pH paper to ensure it is neutral or basic.
-
Water-Soluble Impurity Removal: Wash with deionized water, followed by a wash with brine to facilitate the removal of water from the organic layer.
-
Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude oil is now ready for high-level purification.
Section 2: Purification by High-Vacuum Distillation
Question: My compound has a very high boiling point. How can I purify it without causing decomposition?
Answer: For high-boiling point compounds like this compound (Boiling Point: ~314 °C at 760 mmHg), standard atmospheric distillation is not viable as it would lead to thermal decomposition.[1][2] The method of choice is high-vacuum distillation .[5][6][7]
-
Causality: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5][8] By reducing the external pressure with a vacuum pump, the boiling point is significantly lowered, allowing the compound to distill at a temperature well below its decomposition point.[6]
Troubleshooting Vacuum Distillation:
| Problem | Potential Cause(s) | Solution(s) |
| Bumping / Uneven Boiling | Lack of nucleation sites. | Add a magnetic stir bar or fresh boiling chips to the distilling flask before heating. Never add boiling chips to a hot liquid. |
| Product Decomposing | Temperature is still too high; vacuum is not low enough. | Use a better vacuum pump (e.g., a diffusion or turbomolecular pump for very high boiling points). Ensure all joints are properly sealed with vacuum grease to prevent leaks. |
| No Distillate Collected | Vacuum is too high ("molecular distillation" range); condenser temperature is too high. | Slightly reduce the vacuum level. Ensure the condenser is supplied with a sufficiently cold coolant. |
| Unstable Head Temperature | Mixture contains multiple components with close boiling points; system has a leak. | A stable boiling point indicates a pure fraction is being collected.[5] If it fluctuates, collect fractions and analyze them separately. Check all seals for leaks. |
Diagram: Vacuum Distillation Workflow ```dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
}
Caption: Acid-catalyzed hydrolysis of the diethoxy acetal group on a silica gel surface.
Solutions for Preventing Acetal Hydrolysis:
-
Neutralize the Silica Gel: Before preparing the column, slurry the silica gel in the desired eluent containing a small amount of a neutral or basic additive, typically ~1% triethylamine (Et₃N) or ammonia solution. This deactivates the acidic sites.
-
Use a Different Stationary Phase: Alumina (Al₂O₃) is available in neutral or basic grades and can be an excellent alternative to silica gel for acid-sensitive compounds.
-
Work Quickly: Minimize the time the compound spends on the column. Use flash chromatography techniques with positive pressure to accelerate the separation.
Question: What solvent system (eluent) should I use for column chromatography?
Answer: The goal is to find a solvent system that provides good separation between your product and impurities, typically aiming for an Rf value of ~0.3 for the product on a TLC plate.
-
Starting Point: Given the long alkyl chain, this compound is predominantly nonpolar. Start with a nonpolar solvent system and gradually increase polarity. A good starting point is a mixture of hexane and ethyl acetate.
-
Protocol for Eluent Selection:
-
Spot your crude material on a TLC plate.
-
Develop the plate in 100% hexane. Your compound should remain at the baseline (Rf = 0).
-
Prepare solvent systems with increasing amounts of ethyl acetate (e.g., 2%, 5%, 10%, 20% ethyl acetate in hexane).
-
Run a TLC plate in each system until you find the one that gives your product an Rf value between 0.25 and 0.4. This is the optimal eluent for your column.
-
Section 4: Safety & Handling
Question: What are the primary safety concerns when handling chloroalkanes?
Answer: Chloroalkanes as a class of compounds require careful handling due to their potential toxicity and environmental hazards. [9][10][11]Always consult the specific Safety Data Sheet (SDS) for this compound and its derivatives before use. [10][12][13] Core Safety Protocols:
| Precaution | Rationale |
| Work in a Fume Hood | Chloroalkanes can be volatile and harmful if inhaled. A certified chemical fume hood provides essential ventilation. [9] |
| Wear PPE | Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin and eye contact. [9][10] |
| Ground Equipment | When transferring large quantities of organic solvents, ground all equipment to prevent static discharge, which can ignite flammable vapors. [13] |
| Waste Disposal | Dispose of all chlorinated waste in a designated, labeled hazardous waste container. Do not pour it down the drain, as chloroalkanes are toxic to aquatic life. [10][13] |
References
-
Brainly. (2023). Suggest an appropriate safety precaution a student should take when using a toxic chloroalkane, X, in an experiment. Available at: [Link]
-
PubMed. (2010). Separation of alkanes and aromatic compounds by packed column gas chromatography using functionalized multi-walled carbon nanotubes as stationary phases. Available at: [Link]
-
Topics in Organic Chemistry. (2024). Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal. Available at: [Link]
-
ResearchGate. (2025). Synthesis, isolation and purification of C10-C13 polychloro-n- alkanes for use as standards in environmental analysis. Available at: [Link]
-
Chemguide. (n.d.). making halogenoalkanes (haloalkanes). Available at: [Link]
-
PubMed. (n.d.). Synthesis, isolation and purification of C10-C13 polychloro-n-alkanes for use as standards in environmental analysis. Available at: [Link]
-
University of California, Irvine. (n.d.). Distillation. Available at: [Link]
-
NIH. (n.d.). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Available at: [Link]
-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Available at: [Link]
-
Chem Service. (2014). SAFETY DATA SHEET. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Available at: [Link]
-
Regulations.gov. (2014). CPAR, MCCP. Available at: [Link]
-
AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Distillation. Available at: [Link]
-
Chemistry LibreTexts. (2020). Distillation. Available at: [Link]
-
How to Purify by Distillation. (n.d.). How to Purify by Distillation. Available at: [Link]
-
Swedish Pollutant Release and Transfer Register. (n.d.). Chloro-alkanes. Available at: [Link]
-
AHH Chemical. (n.d.). This compound CAS 1221273-58-0. Available at: [Link]
-
Chemguide. (n.d.). an introduction to halogenoalkanes (haloalkanes). Available at: [Link]
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Technical Support Center: Optimizing Nucleophilic Substitution on 10-Chloro-1,1-diethoxydecane
Welcome to the technical support center for optimizing nucleophilic substitution reactions involving 10-Chloro-1,1-diethoxydecane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific substrate and achieve optimal reaction outcomes. Here, we synthesize fundamental principles with practical, field-proven insights to address common challenges and provide robust troubleshooting strategies.
Understanding the Substrate: this compound
This compound presents a unique set of considerations for nucleophilic substitution. The molecule features a primary alkyl chloride, which is generally amenable to S(_N)2 reactions.[1][2] However, the presence of the acetal group at the C1 position introduces a critical element of chemical stability and potential side reactions that must be carefully managed.[3][4][5][6][7]
The acetal is stable under basic and neutral conditions but will readily hydrolyze in the presence of acid to reveal the parent aldehyde.[3][4][5][7] This characteristic makes the acetal an excellent protecting group for the aldehyde functionality while other transformations are carried out on the molecule.[3][4][5][6][7][8]
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in nucleophilic substitution on this substrate can stem from several factors:
-
Incomplete Reaction: The reaction may not be reaching completion due to suboptimal conditions such as low temperature, insufficient reaction time, or a weak nucleophile.
-
Side Reactions: The primary competing reaction is elimination (E2), especially with sterically hindered or strongly basic nucleophiles.
-
Acetal Hydrolysis: If acidic conditions are inadvertently introduced, the acetal protecting group can be cleaved, leading to undesired side products.[3][4][5][7]
-
Poor Solubility: The long alkyl chain of the substrate can lead to solubility issues, hindering the interaction between the substrate and the nucleophile.
Q2: I am observing the formation of an aldehyde in my product mixture. Why is this happening?
A2: The presence of an aldehyde strongly indicates the hydrolysis of the acetal group.[3][4][5][7] This is typically caused by acidic impurities in your reagents or solvent, or if the reaction itself generates acidic byproducts. It is crucial to use anhydrous and non-acidic solvents and reagents.
Q3: How do I choose the best solvent for this reaction?
A3: The ideal solvent should effectively dissolve both the nonpolar substrate and the (often ionic) nucleophile. For S(_N)2 reactions, polar aprotic solvents are generally the superior choice.[9][10][11][12] They can solvate the cation of the nucleophilic salt while leaving the anionic nucleophile relatively "naked" and more reactive.[10][13]
Q4: Can I use a stronger halogen, like iodine, as the leaving group to increase the reaction rate?
A4: Yes, converting the chloride to an iodide (e.g., via the Finkelstein reaction) can significantly increase the reaction rate. Iodide is a much better leaving group than chloride because it is a weaker base.[14][15][16] This is a common strategy to enhance the reactivity of alkyl chlorides.
Troubleshooting Guides
Problem 1: Low or No Product Formation
This is one of the most common issues encountered. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Yield
Caption: Simplified mechanism of Phase Transfer Catalysis.
Experimental Protocols
General Protocol for Nucleophilic Substitution
-
To a stirred solution of this compound (1.0 eq) in an appropriate anhydrous polar aprotic solvent (e.g., DMF or acetonitrile, 0.1-0.5 M), add the nucleophile (1.1-1.5 eq).
-
If using a salt with low organic solubility, add a phase transfer catalyst (e.g., tetrabutylammonium iodide, 0.1 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup to remove the solvent and unreacted nucleophile. Typically, this involves diluting with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) and washing with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na(_2)SO(_4) or MgSO(_4)), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Protocol for Finkelstein Reaction (Chloride to Iodide Exchange)
-
Dissolve this compound (1.0 eq) in acetone.
-
Add a large excess of sodium iodide (3-5 eq). Sodium iodide is soluble in acetone, while the resulting sodium chloride is not.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC-MS). The precipitation of sodium chloride drives the equilibrium towards the product.
-
Cool the mixture, filter off the precipitated sodium chloride, and concentrate the filtrate.
-
The resulting 10-Iodo-1,1-diethoxydecane can often be used in the subsequent nucleophilic substitution without extensive purification.
Summary of Key Optimization Parameters
| Parameter | Recommendation | Rationale |
| Substrate | Use high-purity this compound. Consider converting to the iodo-analog for faster reactions. | Purity is crucial for avoiding side reactions. Iodide is a better leaving group. [14][15][16] |
| Nucleophile | Choose a strong, non-basic, and sterically unhindered nucleophile. | Maximizes the S(N)2 reaction rate and minimizes E2 elimination. [17][18][19] |
| Solvent | Use a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile). | Enhances the reactivity of the nucleophile by minimizing solvation of the anion. [9][10][11][12][13] |
| Temperature | Start with moderate temperatures (50-80 °C) and optimize. | Balances reaction rate with the potential for increased elimination at higher temperatures. |
| Catalyst | Employ a phase transfer catalyst for heterogeneous reactions. | Facilitates the transport of the nucleophile to the organic phase, increasing the reaction rate. [20][21] |
By carefully considering these factors and employing a systematic approach to troubleshooting, researchers can successfully optimize the conditions for nucleophilic substitution on this compound and achieve high yields of the desired product.
References
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Retrieved from [Link]
-
JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
YouTube. (2019). acetals and ketals as protecting groups. Retrieved from [Link]
-
Pearson. (2022). Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S. Retrieved from [Link]
-
Organic Chemistry Explained. (2022). Nucleophile Effects on Substitution Reaction Rates. Retrieved from [Link]
-
Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]
-
Edinburgh Research Explorer. (2025). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]
-
Fiveable. (n.d.). Nucleophilic Addition of Alcohols: Acetal Formation | Organic Chemistry Class Notes. Retrieved from [Link]
-
Scribd. (n.d.). Nucleophile Characteristics in Reactions - Organic Chemistry. Retrieved from [Link]
-
YouTube. (2021). Nucleophiles in SN1 vs SN2 | Strength, Rules & Steric Effects. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Why are acetals stable to bases and nucleophiles?. Retrieved from [Link]
-
Quora. (2018). What is the effect of solvent on SN2?. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs Selectivity, and Neighboring-Group Participation. Retrieved from [Link]
-
PubMed. (2022). Predicting Solvent Effects on SN2 Reaction Rates: Comparison of QM/MM, Implicit, and MM Explicit Solvent Models. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 7.3: Other Factors that Affect SN2 Reactions. Retrieved from [Link]
-
National Institutes of Health. (2025). Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs. Selectivity, and Neighboring-Group Participation. Retrieved from [Link]
-
University of Calgary. (n.d.). The Substrate: Steric Effects in the SN2 Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 8.5: Leaving Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a. Retrieved from [Link]
-
Quora. (2020). Why is the SN2 reaction rate affected by steric hindrance rather than the SN1 reaction rate is unaffected much?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Favourability of leaving groups in nucleophilic aromatic substitution. Retrieved from [Link]
-
Chemguide. (n.d.). What is nucleophilic substitution?. Retrieved from [Link]
-
YouTube. (2020). SN2 Leaving Group Ability and Nucleophilicity | Organic Chemistry Lessons. Retrieved from [Link]
-
Save My Exams. (2025). Nucleophilic Substitution of Haloalkanes (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
-
CK-12 Foundation. (n.d.). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from [Link]
-
YouTube. (2022). Nucleophilic Substitution of Halogenoalkanes with Hydroxide Ions, OH- (A-level Chemistry). Retrieved from [Link]
-
AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]
-
YouTube. (2015). Nucleophilic Substitution: Practice Problems. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). This compound CAS 1221273-58-0. Retrieved from [Link]
-
Sanniu. (n.d.). 10-Klor-1,1-Diethoxydecane CAS 1221273-58-0. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 7.10: Nucleophilic Substitution Reactions (Problems). Retrieved from [Link]
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Technical Support Center: Optimizing Coupling Reactions with 10-Chloro-1,1-diethoxydecane
Welcome to the technical support center for 10-Chloro-1,1-diethoxydecane. This versatile C10 synthon, featuring a terminal primary chloride and a stable acetal protecting group, is a key intermediate in the synthesis of complex molecules, including high-value insect pheromones and pharmaceutical precursors.[1][2][3] Achieving high yields in carbon-carbon bond-forming reactions with this substrate, however, can be challenging due to the inherent reactivity of the alkyl chloride and the sensitivity of the acetal.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It combines fundamental chemical principles with field-proven insights to help you troubleshoot and optimize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most effective coupling reactions for a primary alkyl chloride like this compound?
For forming C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds with this substrate, the Kumada cross-coupling reaction is often the most practical and cost-effective choice.[4][5] It utilizes a Grignard reagent (R-MgX) and is typically catalyzed by nickel or palladium complexes.[6][7] Nickel catalysts, such as NiCl₂(dppp), are particularly effective for less reactive alkyl chlorides.[7] While other methods like Suzuki or Sonogashira coupling are powerful, they often require more specialized and expensive ligands to activate the C-Cl bond efficiently.[8][9][10]
Q2: I'm observing low conversion of the starting chloride. What is the most likely cause?
Low conversion is typically rooted in one of three areas: catalyst inactivity, poor organometallic reagent quality, or the inherent low reactivity of the C-Cl bond.[7] Grignard reagents are highly sensitive to moisture and air; incomplete conversion is often traced back to a partially degraded Grignard solution.[11][12] Additionally, the palladium or nickel catalyst must be in the correct oxidation state (0) to initiate the catalytic cycle, and failure to reduce the precatalyst can stall the reaction.[6][13]
Q3: Should I be concerned about the stability of the diethoxyacetal group during the reaction?
Yes. The acetal is stable to the basic and nucleophilic conditions of most coupling reactions but is highly sensitive to acid. Premature deprotection can lead to unwanted side reactions involving the resulting aldehyde. This is primarily a concern during the reaction workup. A standard aqueous acid workup (e.g., with HCl) will cleave the acetal. It is crucial to use a buffered or neutral quench, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), to avoid this.
Q4: Nickel or Palladium? Which catalyst is better for this substrate?
The choice depends on the coupling partner and desired functional group tolerance.
-
Nickel Catalysts (e.g., NiCl₂(dppp), NiCl₂(dppe)): These are generally more reactive towards alkyl chlorides and are more cost-effective.[7] They are the recommended starting point for coupling with aryl or vinyl Grignard reagents.
-
Palladium Catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)): While often requiring more specialized ligands to activate chlorides, palladium offers broader functional group tolerance and is sometimes more selective.[6][13][14] For substrates with sensitive functional groups, a palladium-catalyzed approach may be superior despite the higher cost.
Part 2: Troubleshooting Guide
This section addresses specific experimental failures in a problem-cause-solution format.
Problem 1: Low or No Product Formation with High Recovery of Starting Material
This indicates a failure in one of the core components of the catalytic cycle.
| Possible Cause | Underlying Science & Explanation | Recommended Solution & Protocol |
| A. Inactive Catalyst | The active catalyst in most cross-coupling reactions is a zero-valent metal species (e.g., Ni(0) or Pd(0)).[5][15] If you start with a Ni(II) or Pd(II) precatalyst, it must be reduced in situ by the Grignard reagent. If this reduction is inefficient, the catalytic cycle cannot begin. | Solution: Ensure proper catalyst activation. For Ni(II) precatalysts, consider adding a small portion of the Grignard reagent and stirring for 15-20 minutes at room temperature before adding the bulk of the reagents at a lower temperature. This allows for the formation of the active Ni(0) species. |
| B. Degraded Grignard Reagent | Grignard reagents are strong bases and nucleophiles, reacting rapidly with protic sources like water or alcohols, and with oxygen.[16] This degradation reduces the effective concentration of the active reagent, leading to incomplete reaction. | Solution: Always use anhydrous solvents (e.g., THF, diethyl ether) and maintain an inert atmosphere (Argon or Nitrogen).[13] Before use, titrate the Grignard reagent to determine its exact molarity. A common method is titration against a known quantity of I₂ until the iodine color persists. |
| C. Insufficient Reaction Temperature | The oxidative addition of a primary alkyl chloride to the metal center is often the rate-limiting step and can be sluggish at low temperatures.[7] | Solution: If the reaction is clean but incomplete, consider slowly increasing the temperature. For a THF-based reaction, refluxing (approx. 66°C) may be necessary to drive the reaction to completion. Monitor by TLC or GC-MS to ensure product formation outpaces any potential decomposition. |
Problem 2: Significant Byproduct Formation
Yield loss is often due to competing side reactions. Identifying the byproduct is key to solving the problem.
| Possible Cause | Underlying Science & Explanation | Recommended Solution & Protocol |
| A. Homocoupling of Grignard Reagent | Grignard reagents can couple with themselves, especially in the presence of certain metal catalysts or oxygen. This results in a symmetrical R-R byproduct from your Grignard reagent (e.g., if using Phenyl-MgBr, you will see biphenyl). | Solution: Add the Grignard reagent slowly to the reaction mixture containing the catalyst and this compound. This maintains a low instantaneous concentration of the Grignard, favoring the cross-coupling pathway over homocoupling. Performing the addition at 0°C can also mitigate this side reaction. |
| B. β-Hydride Elimination | If the Grignard reagent or the alkyl chain has a hydrogen atom on the carbon beta to the metal, β-hydride elimination can occur, leading to an alkene byproduct. This is less common with aryl Grignards but possible with certain alkyl Grignards. | Solution: This is an inherent reactivity pathway. The best mitigation is to use a catalyst system known to favor reductive elimination over β-hydride elimination. For nickel, ligands like dppp are often effective. Keeping the reaction temperature as low as possible while still achieving conversion can also help. |
| C. Wurtz-Type Homocoupling | The starting alkyl chloride can couple with itself to form a 20-carbon diacetal. This is often promoted by highly reactive, unligated metal species. | Solution: Ensure an adequate ligand-to-metal ratio. The phosphine ligand is not just a spectator; it modulates the electronic properties and steric environment of the metal center, preventing uncontrolled side reactions. A ligand:metal ratio of 1:1 to 1.2:1 is typical. |
Part 3: Visualized Protocols & Workflows
Diagram 1: Troubleshooting Workflow for Low Yield
This decision tree provides a logical path to diagnose and solve issues with low reaction yield.
Caption: Simplified catalytic cycle for a Ni-catalyzed Kumada coupling.
Part 4: Optimized Protocol Example - Kumada Coupling
This protocol provides a robust starting point for coupling this compound with an aryl Grignard reagent.
Reaction: this compound + Phenylmagnesium Bromide → 10-Phenyl-1,1-diethoxydecane
Materials:
-
This compound (1.0 eq)
-
Phenylmagnesium Bromide (1.2 eq, ~1.0 M in THF, freshly titrated)
-
NiCl₂(dppp) (0.02 eq, 2 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (Brine)
Procedure:
-
Setup: Under an argon atmosphere, add NiCl₂(dppp) (0.02 eq) to a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel.
-
Solvent & Reagent Addition: Add anhydrous THF to the flask, followed by this compound (1.0 eq).
-
Initiation: Cool the mixture to 0°C using an ice bath.
-
Grignard Addition: Add the phenylmagnesium bromide solution (1.2 eq) to the dropping funnel and add it dropwise to the stirred reaction mixture over 30-45 minutes. Maintain the internal temperature below 5°C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC. If the reaction is sluggish, gently heat the mixture to reflux (66°C) for 2-4 hours.
-
Quenching: Cool the reaction mixture back to 0°C. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.
-
Workup: Transfer the mixture to a separatory funnel. Add diethyl ether to dilute the organic phase. Wash the organic layer sequentially with water and then saturated brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via column chromatography on silica gel to obtain the final product.
References
-
Wikipedia contributors. (2024). Kumada coupling. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). Kumada Coupling. [Link]
-
Process Development and Industrial Insights. (2025). Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions. [Link]
-
Yildiz, Y. K., & Isik, S. (2012). Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones. Journal of the Institute of Science and Technology. [Link]
-
NROChemistry. (n.d.). Kumada Coupling. [Link]
-
Herbert, M. B., et al. (2012). Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. Angewandte Chemie International Edition, 52(1), 310–314. [Link]
-
Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
-
ResearchGate. (n.d.). Synthesis of pheromones I and II. [Link]
-
Lee, J.-H., et al. (2020). Synthesis of a Sex Pheromone for Eco-friendly Control of Spodoptera frugiperda. Journal of Agricultural, Life and Environmental Sciences, 32(4), 366-371. [Link]
-
ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. [Link]
-
Zarbin, P. H. G., et al. (2007). Insect Pheromone Synthesis in Brazil: an Overview. Journal of the Brazilian Chemical Society. [Link]
-
The Organic Chemistry Channel. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling Reaction. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wimmer, B., et al. (2024). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Home Sunshine Pharma. (n.d.). This compound CAS 1221273-58-0. [Link]
-
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Gothaman, S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 114, 105138. [Link]
-
Chad's Prep. (2021). 12.4 Grignard Reagents | Organic Chemistry. YouTube. [Link]
-
Leah4sci. (2024). Grignard Reactions + Shortcuts (Live Recording) Organic Chemistry Review & Practice Session. YouTube. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kumada Coupling [organic-chemistry.org]
- 5. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. Kumada Coupling | NROChemistry [nrochemistry.com]
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- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions Involving 10-Chloro-1,1-diethoxydecane
Welcome to the technical support center for 10-Chloro-1,1-diethoxydecane. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion rates in reactions involving this versatile building block. By understanding the interplay of its functional groups—a primary alkyl chloride and a stable diethyl acetal—we can systematically troubleshoot and optimize your synthetic protocols.
Understanding the Reactivity of this compound
This compound is a bifunctional molecule. The primary chloride is susceptible to nucleophilic substitution (SN2) reactions, while the diethyl acetal serves as a protecting group for a terminal aldehyde. The acetal is stable under basic and neutral conditions but will hydrolyze under acidic conditions to reveal the aldehyde. This dual reactivity allows for a range of synthetic transformations, but also presents specific challenges that can lead to low conversion rates.
Troubleshooting Guide: Low Conversion Rates
This section is structured in a question-and-answer format to directly address common problems encountered during reactions with this compound.
Scenario 1: Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis, Amination, Cyanation)
Question: I am observing low conversion in my SN2 reaction with this compound. What are the likely causes and how can I improve the yield?
Low conversion in SN2 reactions with this substrate can often be attributed to several factors, ranging from reagent quality to reaction conditions.
Answer:
1. Incomplete Deprotonation of the Nucleophile (for alkoxides, thiolates, etc.):
-
Possible Cause: If your nucleophile is generated in situ by deprotonation (e.g., an alcohol for a Williamson ether synthesis), incomplete deprotonation will lead to a lower effective concentration of the active nucleophile.
-
Suggested Solution:
-
Use a sufficiently strong base. For alcohols (pKa ~16-18), sodium hydride (NaH) is more effective than hydroxides or carbonates.
-
Ensure anhydrous conditions, as water will quench strong bases.
-
Allow sufficient time for the deprotonation to go to completion before adding the this compound.
-
2. Poor Solubility of Reactants:
-
Possible Cause: The long, nonpolar decane chain of this compound can lead to poor solubility in some polar aprotic solvents, especially at lower temperatures. Similarly, the salt of your nucleophile may not be fully soluble.
-
Suggested Solution:
-
Choose a solvent that can dissolve both the substrate and the nucleophile. A mixture of solvents might be beneficial. For instance, a combination of a polar aprotic solvent like DMF or DMSO with a less polar co-solvent like THF or toluene.
-
Gently warming the reaction mixture can improve solubility, but be mindful of potential side reactions at higher temperatures.
-
3. Insufficient Reactivity of the Chloride:
-
Possible Cause: While a primary chloride is a reasonably good electrophile, its reactivity is lower than the corresponding bromide or iodide.[1][2]
-
Suggested Solution:
-
In situ Halide Exchange (Finkelstein Reaction): Add a catalytic amount (10-15 mol%) of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture. This will generate the more reactive 10-iodo-1,1-diethoxydecane in situ, which will then react faster with your nucleophile.[1]
-
Increase Reaction Temperature and Time: If halide exchange is not feasible, increasing the reaction temperature and extending the reaction time can help drive the reaction to completion. Monitor the reaction progress by TLC or GC to avoid decomposition.[1]
-
4. Competing Elimination Reactions (E2):
-
Possible Cause: Although less likely with a primary chloride, using a sterically hindered or very strong base as a nucleophile can lead to elimination to form the corresponding alkene.[1]
-
Suggested Solution:
-
Use a less sterically hindered nucleophile if possible.
-
Avoid excessively high reaction temperatures.
-
Troubleshooting Workflow for SN2 Reactions:
Caption: Troubleshooting logic for SN2 reactions.
Scenario 2: Grignard Reagent Formation and Subsequent Reactions
Question: I am struggling to form the Grignard reagent from this compound, or the subsequent reaction with an electrophile is giving a low yield. What should I do?
The formation of Grignard reagents from alkyl chlorides can be sluggish, and the presence of the acetal, while generally stable, requires careful consideration of reaction conditions.
Answer:
1. Difficulty in Grignard Reagent Formation:
-
Possible Cause: Alkyl chlorides are less reactive than bromides or iodides for Grignard reagent formation. The magnesium surface may not be sufficiently activated.
-
Suggested Solution:
-
Magnesium Activation:
-
Mechanically activate the magnesium turnings by grinding them in a dry mortar and pestle before the reaction.
-
Chemically activate the magnesium with a small amount of iodine, 1,2-dibromoethane, or by adding a pre-formed Grignard reagent.
-
-
Use of Rieke Magnesium: Highly reactive Rieke magnesium, prepared by the reduction of MgCl2, can be effective for less reactive chlorides.
-
Solvent Choice: Use anhydrous diethyl ether or THF. Ensure all glassware is flame-dried or oven-dried to remove any traces of water.[3]
-
2. Low Yield in the Subsequent Reaction with an Electrophile:
-
Possible Cause:
-
Incomplete Grignard Formation: If the Grignard reagent did not form in high yield, the subsequent reaction will naturally have a low conversion.
-
Side Reactions of the Grignard Reagent: Grignard reagents are strong bases and can be consumed by any acidic protons in the reaction mixture (e.g., water, alcohols).[3][4]
-
Acetal Instability: While generally stable, prolonged reaction times or the presence of acidic impurities could lead to partial hydrolysis of the acetal, especially during workup.
-
-
Suggested Solution:
-
Confirm Grignard Formation: Before adding the electrophile, you can titrate a small aliquot of the Grignard solution to determine its concentration.
-
Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the reaction.[3]
-
Controlled Addition: Add the electrophile slowly to the Grignard reagent at a low temperature (e.g., 0 °C or below) to control the exothermicity of the reaction.
-
Careful Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl) instead of a strong acid to minimize the risk of acetal hydrolysis.
-
Troubleshooting Workflow for Grignard Reactions:
Caption: Troubleshooting logic for Grignard reactions.
Frequently Asked Questions (FAQs)
Q1: My starting material, this compound, appears to be degrading during the reaction. What could be the cause?
A1: The most likely cause of degradation is the presence of acid, which will hydrolyze the acetal to the corresponding aldehyde.[5] This can happen if:
-
You are using acidic reaction conditions.
-
Your reagents or solvents contain acidic impurities.
-
The workup procedure involves a strong acid wash. If the aldehyde is not the desired product, ensure your reaction and workup conditions are neutral or basic.
Q2: I am trying to perform a reaction that requires high temperatures. Is this compound stable at elevated temperatures?
A2: this compound is reasonably stable at moderately elevated temperatures. However, at very high temperatures, elimination of HCl to form an alkene is a potential side reaction, especially in the presence of a base. It is recommended to monitor the reaction closely by TLC or GC if you need to use high temperatures.
Q3: Can I use this compound in reactions with strong organometallic bases like n-butyllithium?
A3: While possible, it is challenging. Strong organometallic bases can potentially react with the acetal protons. A more common issue would be metal-halogen exchange with the chloride, which would be a productive step. However, careful temperature control is crucial to avoid side reactions.
Q4: What are the best analytical techniques to monitor the progress of reactions involving this compound?
A4:
-
Thin Layer Chromatography (TLC): Useful for a quick qualitative assessment of the reaction progress. The starting material is relatively nonpolar.
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for quantitative analysis and for identifying byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Provides detailed structural information to confirm the identity of the product and to detect any side products. The acetal protons (a triplet around 4.5 ppm for the CH and a quartet around 3.5-3.7 ppm for the CH2 groups of the ethoxy) and the chloromethylene protons (a triplet around 3.5 ppm) are useful diagnostic signals in the 1H NMR spectrum.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with Catalytic Iodide
-
To a solution of the nucleophile (1.1 equivalents) in a suitable anhydrous solvent (e.g., DMF, THF), add a strong base (e.g., NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (N2 or Ar).
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Add sodium iodide (0.1 equivalents).
-
Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench carefully with water or saturated aqueous NH4Cl.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Activation of Magnesium for Grignard Reagent Formation
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Gently warm the flask with a heat gun until the iodine sublimes and the brown color disappears.
-
Allow the flask to cool to room temperature. The magnesium is now activated and ready for use.
-
Proceed with the addition of a solution of this compound in anhydrous THF or diethyl ether.
Data Summary Table
| Property | Value | Source |
| CAS Number | 1221273-58-0 | [6][7][8][9][10][11][12] |
| Molecular Formula | C14H29ClO2 | [7] |
| Molecular Weight | 264.83 g/mol | [7] |
| Boiling Point | 314.2 ± 12.0 °C at 760 mmHg | [6][10] |
| Density | 0.9 ± 0.1 g/cm3 | [6][10] |
| Flash Point | 64.0 ± 14.7 °C | [6][8][10] |
References
- Huang, R. L. (1954). The reaction of chloroacetone with aryl grignard reagents. Journal of the Chemical Society (Resumed), 2539.
- BenchChem. (2025). Technical Support Center: Optimizing Williamson Ether Synthesis with Long-Chain Alkyl Halides.
- Cella, R., et al. (2006). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. The Journal of Organic Chemistry, 71(19), 7515–7517.
-
Organic Chemistry Portal. Grignard Reaction. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available at: [Link]
-
Wikipedia. Grignard reaction. Available at: [Link]
- China Jiangsu International Group. This compound CAS 1221273-58-0.
- Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
-
Chemistry Steps. Acetals and Hemiacetals with Practice Problems. Available at: [Link]
-
Chemistry LibreTexts. (2020). 11.1: Williamson Ether Synthesis. Available at: [Link]
-
Lumen Learning. 9.5. Williamson ether synthesis. Available at: [Link]
-
Chemistry Steps. Acetal Hydrolysis Mechanism. Available at: [Link]
-
Tsev Sunshine Pharma. This compound CAS 1221273-58-0. Available at: [Link]
-
Home Sunshine Pharma. This compound CAS 1221273-58-0. Available at: [Link]
-
HSP Pharma. 10-Kloro-1,1-Diethoxydecane CAS 1221273-58-0. Available at: [Link]
-
HSP Pharma. This compound CAS 1221273-58-0. Available at: [Link]
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- 6. This compound CAS 1221273-58-0 [homesunshinepharma.com]
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- 8. CAS # 1221273-58-0, this compound - chemBlink [chemblink.com]
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Technical Support Center: Synthesis and Purification of 10-Chloro-1,1-diethoxydecane
This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 10-Chloro-1,1-diethoxydecane. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance and troubleshooting strategies to help you overcome common challenges in the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
While specific proprietary methods may vary, a common and logical synthetic approach involves a two-step process:
-
Oxidation: Oxidation of the commercially available 10-chloro-1-decanol to the corresponding aldehyde, 10-chlorodecanal.
-
Acetalization: Protection of the aldehyde group of 10-chlorodecanal as a diethyl acetal using ethanol in the presence of an acid catalyst.
Q2: What are the typical impurities I should expect in my crude product?
The impurity profile of your crude this compound can vary based on reaction conditions and work-up procedures. Common impurities include:
-
Unreacted 10-chlorodecanal: Incomplete acetalization will leave unreacted starting material.
-
10-chloro-1-decanol: If the initial oxidation step was incomplete, this starting material may carry through.
-
Byproducts from oxidation: Depending on the oxidant used, various byproducts may be present.
-
Hydrolysis product (10-chlorodecanal): Acetals are sensitive to acid and can hydrolyze back to the aldehyde, especially during aqueous work-up if the pH is not carefully controlled.[1]
-
Ethanol and other solvents: Residual solvents from the reaction and purification steps.
-
Acid catalyst: Traces of the acid catalyst used for the acetalization.
Q3: What is the white solid that sometimes precipitates from my final product upon storage?
A white precipitate that forms upon storage, particularly at lower temperatures, is often due to the polymerization of residual 10-chlorodecanal. Aldehydes, especially in the presence of trace acidic or basic impurities, can undergo self-condensation or polymerization reactions.
Troubleshooting Guide: Impurity Removal
This section provides detailed protocols for addressing specific purification challenges you may encounter.
Issue 1: My final product is contaminated with unreacted 10-chlorodecanal.
Underlying Cause: This issue typically arises from incomplete acetalization. The equilibrium for acetal formation can be unfavorable if water is not effectively removed from the reaction mixture.
Troubleshooting Protocol:
-
Reaction Optimization:
-
Water Removal: Use a Dean-Stark apparatus during the reaction to azeotropically remove water as it is formed. Alternatively, add a dehydrating agent such as anhydrous sodium sulfate or molecular sieves to the reaction mixture.
-
Excess Reagent: Drive the equilibrium towards the product by using an excess of ethanol.
-
Catalyst Choice: Ensure you are using an appropriate acid catalyst, such as p-toluenesulfonic acid (p-TSA) or a Lewis acid.
-
-
Purification Strategy: Bisulfite Adduct Formation
-
Principle: Aldehydes react with sodium bisulfite to form a solid adduct, which can be easily filtered off. This method is highly selective for aldehydes.
-
Step-by-Step Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or hexanes).
-
Prepare a saturated solution of sodium bisulfite in water.
-
In a separatory funnel, wash the organic solution with the saturated sodium bisulfite solution. Shake vigorously for 5-10 minutes.
-
A white precipitate of the bisulfite adduct of 10-chlorodecanal will form.
-
Separate the organic layer. The aqueous layer and the solid precipitate can be discarded.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Issue 2: My product contains significant amounts of 10-chloro-1-decanol.
Underlying Cause: This indicates an incomplete oxidation of 10-chloro-1-decanol to 10-chlorodecanal in the first step of the synthesis.
Troubleshooting Protocol:
-
Reaction Optimization:
-
Re-evaluate your oxidation protocol. Ensure you are using a sufficient stoichiometric amount of the oxidizing agent.
-
Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure complete consumption of the starting alcohol.
-
-
Purification Strategy: Column Chromatography
-
Principle: 10-chloro-1-decanol is significantly more polar than the desired acetal product due to the presence of the hydroxyl group. This difference in polarity allows for efficient separation by silica gel chromatography.
-
Step-by-Step Protocol:
-
Prepare a silica gel column using a non-polar solvent system, such as a mixture of hexanes and ethyl acetate.
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with the hexanes/ethyl acetate mixture, starting with a low concentration of ethyl acetate and gradually increasing the polarity.
-
The non-polar this compound will elute first, followed by the more polar 10-chloro-1-decanol.
-
Collect fractions and analyze them by TLC or GC to identify the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Issue 3: My product is acidic and has a sharp, unpleasant odor, suggesting hydrolysis.
Underlying Cause: The presence of residual acid catalyst can lead to the hydrolysis of the acetal back to 10-chlorodecanal and ethanol, especially if moisture is present.[1] The sharp odor is characteristic of the aldehyde.
Troubleshooting Protocol:
-
Neutralizing Wash:
-
Principle: A mild base wash will neutralize the residual acid catalyst, preventing further hydrolysis.
-
Step-by-Step Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic solution with a saturated solution of sodium bicarbonate (NaHCO₃). Be cautious as CO₂ evolution may cause pressure buildup in the separatory funnel.
-
Separate the aqueous layer and then wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.
-
-
-
Azeotropic Drying:
-
Principle: To ensure all water is removed before storage, azeotropic distillation can be employed.
-
Step-by-Step Protocol:
-
After the neutralizing wash and initial drying, dissolve the product in a solvent that forms a low-boiling azeotrope with water, such as toluene.
-
Distill off the solvent under reduced pressure. The water will be removed along with the toluene, leaving the dry product.
-
-
Experimental Workflows and Data
Synthetic Workflow for this compound
Caption: General synthetic workflow for this compound.
Impurity Formation Pathway: Acetal Hydrolysis
Caption: Acid-catalyzed hydrolysis of this compound.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 10-Chloro-1-decanol | C₁₀H₂₁ClO | 192.72[2] | ~259 |
| 10-Chlorodecanal | C₁₀H₁₉ClO | 190.70 | Not readily available |
| This compound | C₁₄H₂₉ClO₂ | 264.83[3] | 314.2 ± 12.0 at 760 mmHg[4] |
References
- A Comparative Guide to the Kinetic Studies of 1,1-Diethoxyhexane Hydrolysis. Benchchem.
- This compound. ChemScene.
- This compound CAS 1221273-58-0. Hubei widely chemical technology Co.,ltd.
- 1-Decanol, 10-chloro-. PubChem.
Sources
Stability issues of 10-Chloro-1,1-diethoxydecane under acidic or basic conditions
Technical Support Center: 10-Chloro-1,1-diethoxydecane
Introduction
Welcome to the technical resource center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this bifunctional molecule in their synthetic workflows. Understanding the distinct chemical liabilities of the acetal and primary alkyl chloride moieties is critical for successful experimental outcomes. This document provides in-depth answers to common stability questions, offers troubleshooting advice for issues encountered during experimentation, and details the chemical principles governing its reactivity under both acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functional groups?
This compound (CAS 1221273-58-0) is a linear C14 hydrocarbon derivative featuring two key functional groups: a diethyl acetal at the C1 position and a chloro group at the C10 position.[1][2][3] The acetal serves as a protected form of an aldehyde, while the primary alkyl chloride provides a reactive site for nucleophilic substitution or elimination reactions.
Q2: What is the primary stability concern when working with this molecule?
The primary stability concern is the differential reactivity of its two functional groups under varying pH conditions. The acetal group is highly sensitive to acid, while the alkyl chloride group is susceptible to reaction with bases and nucleophiles.[4][5] Therefore, careful control of reaction pH is paramount to prevent unintended degradation or side reactions.
Q3: Is this compound stable under acidic conditions?
No, it is generally not stable in the presence of acid, particularly aqueous acid.[6] Acetals are used as protecting groups for aldehydes and ketones specifically because they can be readily removed (hydrolyzed) under acidic conditions to regenerate the parent carbonyl compound.[7][8] Even mild acidic conditions, such as those encountered during silica gel chromatography, can potentially lead to partial or complete hydrolysis.
Q4: Is this compound stable under basic conditions?
The acetal functional group is stable and robust under basic conditions.[4][7] However, the primary alkyl chloride terminus is reactive towards bases.[9] Strong bases, especially hydroxide ions (OH⁻), can initiate either nucleophilic substitution (to form an alcohol) or elimination (to form an alkene).[9][10] The outcome is highly dependent on the specific reaction conditions.[11]
Q5: What are the expected degradation products under different pH conditions?
-
Under Acidic Conditions: The primary degradation product is 10-chlorodecanal , resulting from the hydrolysis of the diethyl acetal.[6][12]
-
Under Basic Conditions: Two main products can be formed:
Troubleshooting Guide: Stability Issues in Experiments
Section A: Acidic Conditions & Acetal Hydrolysis
Q: My reaction was performed under supposedly non-acidic conditions, but I've isolated 10-chlorodecanal as a major byproduct. What could have gone wrong?
A: This is a classic case of unintended acetal hydrolysis. While strong aqueous acids (e.g., HCl, H₂SO₄) are obvious culprits, several other "hidden" sources of acid can cause this issue:
-
Lewis Acids: Reagents like ZnCl₂, FeCl₃, or BF₃ can catalyze acetal cleavage.
-
Reagent Grade: Certain solvents or reagents may contain acidic impurities from manufacturing or improper storage.
-
Silica Gel: Standard silica gel is inherently acidic and can cause significant hydrolysis during column chromatography. If you must purify by column, it is crucial to use silica gel that has been neutralized with a base, such as triethylamine.
-
Atmospheric CO₂: In aqueous reactions open to the air for extended periods, dissolved CO₂ can form carbonic acid, slightly lowering the pH and potentially causing slow hydrolysis of very sensitive substrates.
Q: How can I perform a reaction on the chloro- group without cleaving the acetal?
A: The key is to maintain strictly anhydrous and neutral or basic conditions.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents to prevent water from participating in hydrolysis.
-
Non-Acidic Reagents: Ensure all reagents are free from acidic impurities.
-
pH Buffering: If aqueous conditions are unavoidable, use a buffer system to maintain a pH > 7.
-
Work-up & Purification: During the reaction work-up, quench with a mild basic solution (e.g., saturated sodium bicarbonate) before extraction. For purification, consider alternatives to standard silica gel chromatography, such as neutral alumina or neutralized silica gel.
The hydrolysis of an acetal is a multi-step equilibrium process that is effectively driven to completion in the presence of excess water.[6][15] The mechanism typically follows an A-1 or A-2 pathway, involving protonation of an ether oxygen to create a good leaving group (ethanol).[16][17]
Caption: Acid-catalyzed hydrolysis of the acetal group.
Section B: Basic Conditions & Alkyl Halide Reactivity
Q: I treated my compound with aqueous KOH to perform a substitution but observed a mixture of products, including an alkene. How can I control the reaction outcome?
A: You are observing the competition between nucleophilic substitution (Sₙ2) and elimination (E2) pathways.[18] Both are promoted by hydroxide, which can act as a nucleophile or a base.[5][9] The balance between these two reactions is highly sensitive to reaction parameters.
| Parameter | To Favor Substitution (Sₙ2) | To Favor Elimination (E2) | Rationale |
| Temperature | Lower Temperature (e.g., room temp.) | Higher Temperature (e.g., reflux) | Elimination has a higher activation energy and is thus favored by more thermal energy.[9] |
| Solvent | Aqueous or mixed aqueous/polar aprotic | Anhydrous Ethanol | Water encourages substitution. Anhydrous ethanol generates ethoxide (a stronger base than hydroxide), strongly favoring elimination.[9][14] |
| Base | Dilute NaOH or KOH | Concentrated NaOH or KOH | Higher base concentration favors the bimolecular E2 pathway.[9] |
| Base Strength | Weaker, less-hindered base/nucleophile | Strong, sterically hindered base (e.g., t-BuOK) | Stronger bases are more effective at abstracting a proton for elimination. |
Q: My goal is to synthesize 1,1-diethoxydec-9-ene. What is the best protocol?
A: To maximize the yield of the elimination product, you should use conditions that strongly favor the E2 mechanism.
-
Reagent: Use potassium hydroxide (KOH) dissolved in pure ethanol. This generates potassium ethoxide, a very strong base.[11]
-
Conditions: Heat the reaction mixture under reflux.[9]
-
Solvent: Use anhydrous ethanol as the solvent to avoid the presence of water, which promotes substitution.[14]
The primary alkyl chloride terminus of the molecule can undergo two competing reactions in the presence of a strong base like hydroxide or ethoxide.
Caption: Competing Sₙ2 and E2 reaction pathways.
Experimental Protocol: Stability Assessment via HPLC
This protocol provides a framework for quantitatively assessing the stability of this compound under specific pH conditions.
Objective: To determine the rate of degradation of this compound at pH 4 and pH 10 over a 24-hour period at room temperature.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Citrate buffer (pH 4.0)
-
Carbonate-bicarbonate buffer (pH 10.0)
-
Stock solution: 1 mg/mL of this compound in acetonitrile.
-
HPLC system with a C18 column and UV detector.
Methodology:
-
Preparation of Test Solutions:
-
Label two amber vials: "pH 4" and "pH 10".
-
To the "pH 4" vial, add 9.9 mL of citrate buffer.
-
To the "pH 10" vial, add 9.9 mL of carbonate-bicarbonate buffer.
-
Spike each vial with 100 µL of the 1 mg/mL stock solution to achieve a final concentration of 10 µg/mL. Mix thoroughly.
-
-
Time Point Zero (T=0) Analysis:
-
Immediately withdraw an aliquot from each vial and inject it into the HPLC system.
-
Establish an appropriate HPLC method (e.g., isocratic 80:20 Acetonitrile:Water, 1 mL/min flow rate, detection at 210 nm).
-
Record the peak area of the parent compound.
-
-
Incubation and Sampling:
-
Store the vials at a constant room temperature (e.g., 25 °C), protected from light.
-
Withdraw and analyze aliquots at predetermined time points (e.g., T=1, 2, 4, 8, 12, 24 hours).
-
-
Data Analysis:
-
For each time point, calculate the percentage of the parent compound remaining relative to the T=0 peak area.
-
Plot the percentage remaining versus time for both pH conditions.
-
Observe for the appearance of new peaks corresponding to degradation products (e.g., 10-chlorodecanal at pH 4).
-
Expected Outcome:
-
pH 10: The concentration of this compound should remain relatively constant, demonstrating the stability of both the acetal and the alkyl chloride under these mild basic conditions.
-
pH 4: A time-dependent decrease in the concentration of the parent compound should be observed, with a corresponding increase in a new peak identified as 10-chlorodecanal, confirming the acid-lability of the acetal group.
References
- Reactions between halogenoalkanes and hydroxide ions. Chemguide. [URL: https://www.chemguide.co.uk/mechanisms/elimegisomerism/koh.html]
- Elimination Reaction - Haloalkanes. CK-12 Foundation. [URL: https://www.ck12.
- The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. [URL: https://www.osti.gov/servlets/purl/962536]
- Acetals Formation and Hydrolysis. Organic Chemistry Tutor. [URL: https://www.organicchemistrytutor.
- This compound CAS 1221273-58-0. Chemical LAND21. [URL: https://www.chemicalland21.com/specialtychem/per/10-CHLORO-1,1-DIETHOXYDECANE.html]
- Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self-Assembled Supramolecular “Nanozyme”. OSTI.GOV. [URL: https://www.osti.gov/servlets/purl/922762]
- Organic Mechanism - Acetal Hydrolysis Acidic Solution 001. YouTube. [URL: https://www.youtube.
- Dimethyl Acetals. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/carbonyl/dimethylacetals.htm]
- Reactions of Haloalkanes. Save My Exams. [URL: https://www.savemyexams.com/a-level/chemistry/aqa/18/revision-notes/3-organic-chemistry/3-5-halogenoalkanes/3-5-1-reactions-of-halogenoalkanes/]
- This compound [CAS# 1221273-58-0]. chemBlink. [URL: https://www.chemblink.com/products/1221273-58-0.htm]
- Halogenoalkanes - Elimination Reactions (A-Level). ChemistryStudent. [URL: https://www.chemistrystudent.
- The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo801985t]
- 7.9: Summary of Reactivity of Haloalkanes. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/07%3A_Alkyl_Halides/7.09%3A_Summary_of_Reactivity_of_Haloalkanes]
- Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- Explaining the reactivity of halogenoalkanes. Crunch Chemistry. [URL: https://crunchchemistry.co.uk/a-level-chemistry/halogenoalkanes/explaining-the-reactivity-of-halogenoalkanes/]
- Nucleophilic Substitution of Halogenoalkanes with Hydroxide Ions, OH- (A-level Chemistry). YouTube. [URL: https://www.youtube.
- Reactions of Halogenoalkanes (AQA A Level Chemistry): Revision Note. Save My Exams. [URL: https://www.savemyexams.com/a-level/chemistry/aqa/18/revision-notes/3-organic-chemistry/3-5-halogenoalkanes/3-5-1-reactions-of-halogenoalkanes/]
- Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE. [URL: https://www.jove.com/v/10223/acetals-and-thioacetals-as-protecting-groups-for-aldehydes-and]
- Acetal Hydrolysis Mechanism. Chemistry Steps. [URL: https://www.chemistrysteps.com/acetal-hydrolysis-mechanism/]
- Reactivity of Halogenoalkanes (A-Level Chemistry). Study Mind. [URL: https://studymind.co.uk/notes/reactivity-of-halogenoalkanes/]
- 1221273-58-0 | this compound. ChemScene. [URL: https://www.chemscene.com/products/10-Chloro-1,1-diethoxydecane-CS-0699757.html]
Sources
- 1. This compound CAS 1221273-58-0 [homesunshinepharma.com]
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- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 8. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. savemyexams.com [savemyexams.com]
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Technical Support Center: Work-up Procedures for Reactions with 10-Chloro-1,1-diethoxydecane
Welcome to the technical support center for methodologies involving 10-Chloro-1,1-diethoxydecane. This guide is designed for researchers, chemists, and drug development professionals who utilize this bifunctional molecule in their synthetic routes. Our goal is to provide field-proven insights and troubleshooting strategies to help you navigate the nuances of its reactivity and ensure robust, reproducible outcomes. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your experimental work-ups.
Section 1: Core Chemical Principles & Properties
This compound is a valuable synthetic intermediate due to its two distinct functional groups: a primary alkyl chloride and a diethyl acetal. The success of any reaction hinges on understanding the disparate reactivity and stability of these two moieties.
-
The Alkyl Chloride: The C-Cl bond at the C10 position is a classic electrophilic site, susceptible to nucleophilic substitution reactions (typically SN2).[1][2] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds.
-
The Diethyl Acetal: This group serves as a protecting group for a terminal aldehyde.[3][4] Its stability is the most critical factor during work-up design. Acetals are highly stable in neutral and basic conditions but are readily hydrolyzed back to the corresponding aldehyde in the presence of aqueous acid.[5][6][7]
The central challenge and strategic advantage of using this molecule is the ability to selectively perform chemistry at the chloride terminus while either preserving or intentionally cleaving the acetal. Your work-up procedure is the key to controlling this outcome.
Physicochemical Data Table
| Property | Value | Source |
| CAS Number | 1221273-58-0 | [8][9] |
| Molecular Formula | C₁₄H₂₉ClO₂ | [8][10] |
| Molecular Weight | 264.83 g/mol | [8][10] |
| Boiling Point | 314.2 ± 12.0 °C at 760 mmHg | [9][10] |
| Density | 0.932 ± 0.06 g/cm³ | [9] |
| Water Solubility | Practically insoluble (0.09 g/L at 25 °C) | [9] |
| Storage | Sealed in dry, 2-8 °C | [8] |
Section 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the work-up of reactions involving this compound.
Scenario A: Reactions at the Chloro Terminus (Preserving the Acetal)
This is the most common scenario, where the acetal must survive the reaction and work-up. The primary goal is to avoid any acidic aqueous conditions.
Q1: I have just completed a nucleophilic substitution on the chloride (e.g., using NaN₃, NaCN, or an amine). What is the standard, acetal-safe work-up protocol?
A1: The key is to remove all reagents and byproducts without introducing acid.
Underlying Principle: Basic or neutral washes will remove inorganic salts and starting materials while leaving the acetal untouched. Acetals are stable to all types of nucleophiles and bases.[5]
Step-by-Step Protocol: Acetal-Preserving Work-up
-
Quench (if necessary): If the reaction is run in a solvent like DMF or DMSO, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent such as diethyl ether or ethyl acetate. This ensures your product partitions cleanly into the organic phase.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with deionized water. For reactions run in DMF or DMSO, this wash is critical and should be repeated multiple times (e.g., 3-5 washes) to effectively remove the high-boiling polar solvent.[11]
-
Neutralizing Wash: Perform a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes any trace acidic impurities that could compromise the acetal during storage or concentration.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). The high ionic strength of brine helps to remove dissolved water from the organic layer, breaking up emulsions and facilitating the subsequent drying step.[12]
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield your crude product, which can then be purified by column chromatography or distillation.
Q2: My reaction involves a Grignard reagent, and my yields are consistently low. I suspect the work-up is cleaving the acetal. How do I properly quench a Grignard reaction while preserving the acetal?
A2: This is a classic problem. Standard Grignard work-ups that use dilute HCl or H₂SO₄ will rapidly hydrolyze your acetal. The correct method is to use a buffered or weakly acidic quenching agent.
Underlying Principle: The goal is to find a proton source that is acidic enough to neutralize the highly basic Grignard reagent and the resulting magnesium alkoxide, but not so acidic that it catalyzes acetal hydrolysis. Saturated aqueous ammonium chloride (NH₄Cl) is the reagent of choice for this purpose.
Step-by-Step Protocol: Grignard Quench for Acid-Sensitive Substrates
-
Cooling: Cool the reaction vessel to 0 °C in an ice bath. This is critical to dissipate the heat from the exothermic quench.
-
Quenching: Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise with vigorous stirring. You will observe the formation of magnesium salts, which may appear as a white precipitate.
-
Extraction: Once the quench is complete (no more bubbling or heat evolution), dilute the mixture with diethyl ether or ethyl acetate. Transfer to a separatory funnel.
-
Washing & Isolation: Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to isolate the product. The acetal group will remain intact.
Q3: I'm experiencing a persistent emulsion at the aqueous/organic interface during extraction. How can I resolve this?
A3: Emulsions are common when dealing with long-chain molecules and can be caused by fine particulate matter or high concentrations of dissolved substances.[12]
Troubleshooting Steps:
-
Patience: First, simply let the separatory funnel stand undisturbed for 10-20 minutes. Some emulsions will break on their own.
-
Add Brine: Add a significant volume of saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous phase, which can force the separation of the layers.[12]
-
Gentle Stirring: Gently swirl the funnel or stir the emulsion layer with a glass rod. Avoid vigorous shaking, which can worsen the problem.
-
Filtration: If the emulsion is caused by fine solids, filter the entire mixture through a pad of Celite (diatomaceous earth). This will remove the particulates, and the filtrate can then be returned to the separatory funnel where it should separate cleanly.
Scenario B: Deprotection to Unveil the Aldehyde
In some synthetic steps, the final target is the 10-chloro-decanal. Here, the work-up is intentionally designed to hydrolyze the acetal.
Q4: What are the standard conditions for hydrolyzing the diethyl acetal to get 10-chlorodecanal?
A4: Acetal hydrolysis is an equilibrium reaction that is catalyzed by acid and driven by the presence of excess water.[6]
Underlying Principle: The mechanism involves protonation of one of the acetal oxygens, converting it into a good leaving group (ethanol).[7][13] Subsequent attack by water and loss of the second molecule of ethanol regenerates the carbonyl group.
Step-by-Step Protocol: Acetal Deprotection
-
Dissolution: Dissolve the starting material, this compound, in a mixture of a water-miscible organic solvent (like tetrahydrofuran [THF] or acetone) and water. A common ratio is 4:1 THF:H₂O.
-
Acid Catalyst: Add a catalytic amount of a strong acid. Common choices include 2M hydrochloric acid (HCl), p-toluenesulfonic acid (pTSA), or an acidic resin like Amberlyst-15.
-
Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed. The reaction can take anywhere from a few hours to overnight.
-
Work-up:
-
Neutralize the acid by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extract the product into an organic solvent like diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude 10-chlorodecanal.
-
Q5: My deprotection reaction is very slow or stalls before completion. What can I do?
A5: Sluggish deprotection is usually due to insufficient acid catalysis or a need to shift the equilibrium.
Troubleshooting Steps:
-
Increase Water Concentration: Since hydrolysis is an equilibrium, you can drive the reaction forward by using a larger excess of water in your solvent system (Le Chatelier's Principle).[6]
-
Gentle Heating: Gently warming the reaction mixture to 30-40 °C can significantly increase the rate of hydrolysis. However, monitor the reaction closely to avoid potential side reactions.
-
Stronger Acid: If using a mild acid catalyst like pyridinium p-toluenesulfonate (PPTS), switching to a stronger acid like HCl or H₂SO₄ will accelerate the reaction. Be mindful that harsher conditions can affect other functional groups.
Section 3: Visualization of the Work-up Decision Workflow
The following diagram illustrates the critical decision point in designing your work-up procedure based on the desired final product.
Caption: Decision workflow for work-up procedures.
References
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
-
Chang, C., Chu, K. C., & Yue, S. (1992). Anhydrous Deprotection of Dimethyl Acetals with Acetyl Chloride/ZnCl2. Synthetic Communications, 22(8), 1119-1124. Retrieved from [Link]
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Hu, B., et al. (1989). Simple and Chemoselective Deprotection of Acetals. Chemistry Letters, 18(5), 901-904. Retrieved from [Link]
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Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]
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Tajbakhsh, M., et al. (2005). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(4), 973-979. Retrieved from [Link]
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Wikipedia. (n.d.). Haloalkane. Retrieved from [Link]
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Validation & Comparative
Spectroscopic analysis to confirm the structure of 10-Chloro-1,1-diethoxydecane products
A Comparative Guide to the Spectroscopic Confirmation of 10-Chloro-1,1-diethoxydecane
The target molecule, this compound, possesses two key features that we must confirm: the diethyl acetal group at one end of the long alkyl chain and the terminal chlorine atom at the other. Our analytical strategy will leverage Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to interrogate these distinct parts of the molecule.
Molecular Structure Overview
The structure of this compound (Molecular Formula: C₁₄H₂₉ClO₂, Molecular Weight: 264.83 g/mol ) is defined by a ten-carbon backbone functionalized at C1 with a diethyl acetal and at C10 with a chlorine atom.[3]
Caption: Structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is arguably the most powerful tool for elucidating the precise hydrogen environment in an organic molecule. By analyzing chemical shifts, signal integrations, and splitting patterns (multiplicity), we can piece together the carbon-hydrogen framework.
Anticipated ¹H NMR Spectral Features
The structure of this compound is asymmetric, meaning each proton environment should give a distinct signal. The electron-withdrawing effects of the oxygen and chlorine atoms are expected to shift adjacent protons "downfield" to higher ppm values.
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale |
| a : -OCH₂CH ₃ | ~1.20 | Triplet (t) | 6H | Coupled to the two adjacent -OCH₂- protons. |
| b : -(CH ₂)₇- | ~1.25-1.40 | Multiplet (m) | 14H | Overlapping signals of the long alkyl chain, far from electronegative atoms. |
| c : -CH ₂CH₂Cl | ~1.78 | Quintet (p) | 2H | Coupled to the adjacent -CH₂- groups on either side. |
| d : -O₂CHCH ₂- | ~1.60 | Multiplet (m) | 2H | Adjacent to the acetal group, slightly deshielded. |
| e : -OCH ₂CH₃ | ~3.48 & ~3.65 | Multiplet (m) | 4H | Protons on carbons next to ether oxygens are shifted downfield.[4][5][6] They are diastereotopic and thus chemically non-equivalent, potentially leading to complex splitting.[7] |
| f : -CH ₂Cl | ~3.53 | Triplet (t) | 2H | Deshielded by the terminal chlorine atom. |
| g : -CH (OEt)₂ | ~4.48 | Triplet (t) | 1H | The single proton on the acetal carbon is significantly deshielded by two oxygen atoms. |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties and its residual proton signal at δ ~7.26 ppm, which can serve as an internal reference.
-
Instrumentation: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets of the alkyl chain. Standard acquisition parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.
-
Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum and integrate all signals.
Caption: Workflow for ¹H NMR Spectroscopy.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
While ¹H NMR maps the proton environments, ¹³C NMR provides a direct count of the non-equivalent carbon atoms in a molecule. Standard ¹³C spectra are proton-decoupled, meaning each unique carbon appears as a single sharp line, simplifying the spectrum immensely.[8][9]
Anticipated ¹³C NMR Spectral Features
Given the molecule's asymmetry, we expect to see 12 distinct signals, as two pairs of carbons in the ethoxy groups are equivalent. The chemical shifts are highly dependent on the electronic environment.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| -OCH₂C H₃ | ~15.3 | The terminal methyls of the ethoxy groups are in a typical alkane region. |
| Alkyl Chain C H₂ | ~22.8 - 32.8 | The central carbons of the long alkyl chain. |
| -C H₂(CH₂)₇CH₂Cl | ~26.1 | Carbon adjacent to the acetal group. |
| -O₂CHC H₂- | ~34.1 | Carbon adjacent to the acetal group. |
| -C H₂Cl | ~45.2 | The carbon bonded to chlorine is significantly deshielded. |
| -OC H₂CH₃ | ~61.1 | The methylene carbons of the ethoxy groups are deshielded by oxygen.[6] |
| -C H(OEt)₂ | ~103.5 | The acetal carbon is highly deshielded by two directly attached oxygens.[10] |
Experimental Protocol: ¹³C NMR
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Acquisition: ¹³C NMR is inherently less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%).[9] Therefore, a greater number of scans (e.g., 512 to 2048) and a longer acquisition time are required to achieve an adequate signal-to-noise ratio. A proton-decoupled pulse sequence is standard.
-
Processing: The processing steps are similar to those for ¹H NMR, involving Fourier transformation, phasing, and baseline correction. Integration is generally not quantitative in standard ¹³C NMR.
Caption: Workflow for ¹³C NMR Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic distribution of the halogens.
Anticipated Mass Spectrum Features
-
Molecular Ion (M⁺): Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[11] This means that in the mass spectrum, we will not see a single molecular ion peak, but a characteristic pair of peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[12][13][14][15] For C₁₄H₂₉ClO₂, the expected molecular ion peaks are at m/z 264 (for the ³⁵Cl isotope) and m/z 266 (for the ³⁷Cl isotope), with the peak at 264 being about three times taller than the peak at 266. This isotopic signature is a definitive confirmation of the presence of one chlorine atom.
-
Key Fragmentation Patterns: The fragmentation provides a molecular fingerprint.
-
Loss of Ethoxy Radical (•OCH₂CH₃): A common fragmentation for acetals is the loss of an alkoxy group, leading to a stable oxonium ion. This would result in a fragment at m/z 219/221.
-
Loss of Ethyl Group (•CH₂CH₃): Loss of an ethyl group would yield a fragment at m/z 235/237.
-
Characteristic Acetal Fragment: The most stable and often base peak for a diethyl acetal is the [CH(OCH₂CH₃)₂]⁺ ion at m/z 103 . The absence of a chlorine isotope pattern for this peak confirms the chlorine is not part of the acetal.
-
Alkyl Chain Fragmentation: Cleavage along the long carbon chain will produce a series of smaller fragments separated by 14 amu (-CH₂-).
-
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) at 70 eV is a standard method that induces reproducible fragmentation.
-
Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Caption: Key Fragmentation Pathways for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method for identifying the presence of specific functional groups. While it doesn't provide detailed connectivity information like NMR, it serves as an excellent complementary technique for quick verification.
Anticipated IR Absorption Bands
The analysis of an IR spectrum often involves identifying characteristic absorptions and, just as importantly, confirming the absence of others.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |
| C-H Stretch (sp³ alkane) | 2850 - 2960 | Strong | Confirms the presence of the long alkyl chain and ethoxy groups.[16] |
| C-O Stretch (Acetal/Ether) | 1050 - 1150 | Strong | This is a key diagnostic peak for the acetal/ether functionality. Often, two distinct bands appear for acetals.[4][5][6][17][18] |
| C-Cl Stretch | 600 - 800 | Medium-Weak | Confirms the alkyl halide. This peak can sometimes be difficult to assign as it falls in the complex "fingerprint region." |
| Absence of O-H Stretch | (~3200-3600) | - | Confirms the absence of any starting alcohol or water contamination. |
| Absence of C=O Stretch | (~1680-1750) | - | Confirms the absence of any aldehyde or ketone starting material or byproducts.[19] |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a liquid or low-melting solid, the simplest method is to place a single drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, a modern instrument with an Attenuated Total Reflectance (ATR) accessory can be used, requiring only a small drop of the sample to be placed on the crystal.
-
Acquisition: A background spectrum of the clean accessory/plates is recorded first. Then, the sample spectrum is recorded. The instrument automatically subtracts the background.
-
Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed for the presence and absence of the key functional group absorptions.
Caption: Workflow for Infrared (IR) Spectroscopy.
Comparative Analysis and Conclusion
No single technique provides the complete structural picture. The true power of spectroscopic analysis lies in the triangulation of data from multiple, orthogonal methods.
| Technique | Primary Information Provided | Strengths for This Molecule | Limitations |
| ¹H NMR | C-H framework, connectivity, proton ratios | Unambiguously defines the acetal (-CH(OEt)₂), terminal -CH₂Cl, and alkyl chain environments through chemical shift and coupling. | Complex multiplets for the long alkyl chain can be difficult to resolve completely. |
| ¹³C NMR | Carbon skeleton, number of unique carbons | Confirms the presence of all non-equivalent carbons and clearly identifies the unique acetal carbon at ~104 ppm. | Low sensitivity requires longer acquisition times. Does not provide connectivity information directly. |
| Mass Spec. | Molecular weight, elemental composition (Cl) | The M⁺ / M+2 isotopic pattern (m/z 264/266) is definitive proof of a single chlorine atom. Fragmentation (e.g., m/z 103) confirms the acetal moiety. | The molecular ion may be weak or absent in some ionization methods. Isomers may have similar fragmentation. |
| IR Spec. | Presence of functional groups | Provides rapid confirmation of the C-O ether bonds and the absence of unwanted -OH or C=O groups. | Lacks detailed connectivity information. The C-Cl stretch is in the complex fingerprint region. |
References
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Nukada, K., et al. (1961). NMR Spectra of Formals, Acetals and the Related Compounds. Bulletin of the Chemical Society of Japan, 34(6), 891-892. Available at: [Link]
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Kjonaas, R. A., & Dowey, D. A. (2018). Synthesis and NMR-Spectral Analysis of Achiral O,O- and N,N-Acetals: Anisochronous pro-R and pro-S Ligands in NMR Spectra. Journal of Chemical Education, 96(1), 149-153. Available at: [Link]
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Armarego, W. L. F. (1968). ¹H nuclear magnetic resonance spectra of acetals and thioacetals of 4-piperidones. Journal of the Chemical Society B: Physical Organic, 1087-1091. Available at: [Link]
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A Comparative Guide to the Reactivity of 10-Chloro-1,1-diethoxydecane and Other Haloalkanes for Synthetic Applications
For researchers, scientists, and professionals in drug development, a nuanced understanding of haloalkane reactivity is fundamental to designing efficient and predictable synthetic routes. This guide provides an in-depth, objective comparison of the reactivity of 10-Chloro-1,1-diethoxydecane against other common haloalkanes. We will move beyond simple data presentation to explore the mechanistic principles and experimental causality that govern their chemical behavior, supported by field-proven protocols and data.
Foundational Principles of Haloalkane Reactivity
Haloalkanes are characterized by a polar carbon-halogen (C-X) bond, where the carbon atom is electron-deficient and thus susceptible to attack by electron-rich species known as nucleophiles.[1] This polarity is the cornerstone of their reactivity, which predominantly follows two competing pathways: nucleophilic substitution and elimination.[2][3]
-
Nucleophilic Substitution (SN): The halogen atom (the leaving group) is replaced by a nucleophile. This can occur via two primary mechanisms:
-
SN2 (Substitution Nucleophilic Bimolecular): A single, concerted step where the nucleophile attacks the carbon as the leaving group departs.[4] The reaction rate depends on the concentration of both the haloalkane and the nucleophile.[5] This pathway is highly sensitive to steric hindrance.[6][7]
-
SN1 (Substitution Nucleophilic Unimolecular): A two-step process involving the initial slow departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile.[4] The rate is dependent only on the haloalkane concentration and is favored by substrates that form stable carbocations (e.g., tertiary haloalkanes).[4][5]
-
-
Elimination (E): A proton and the halogen leaving group are removed from adjacent carbon atoms to form an alkene. This pathway also has bimolecular (E2) and unimolecular (E1) variants that compete with SN2 and SN1 reactions, respectively. The choice between substitution and elimination is heavily influenced by the strength and steric bulk of the nucleophile/base and the reaction conditions.[8]
Caption: General mechanisms for SN2 and SN1 nucleophilic substitution reactions.
Reactivity Profile of this compound
Structure: this compound (CAS 1221273-58-0) is a bifunctional organic molecule.[9][10] Its key structural features are:
-
A primary (1°) chloroalkane moiety at the C-10 position.
-
A long, ten-carbon alkyl chain.
-
An acetal functional group (diethoxy) at the C-1 position.
The primary classification of the C-Cl bond is the most critical determinant of its reactivity. Primary haloalkanes are sterically unhindered, which strongly favors the SN2 mechanism for nucleophilic substitution.[2][11] The alternative SN1 pathway is highly unfavorable because it would require the formation of a very unstable primary carbocation.[5][12] The acetal group at the opposite end of the molecule is stable under the neutral or basic conditions typically used for nucleophilic substitution and elimination reactions, making it an inert spectator for the reactions at C-10.
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, we compare it with other haloalkanes based on two key structural variables: the nature of the halogen leaving group and the substitution of the carbon atom bonded to the halogen.
Part A: The Role of the Halogen Leaving Group
The identity of the halogen is a crucial factor. Reactivity in nucleophilic substitution is primarily governed by the strength of the carbon-halogen (C-X) bond, which must be broken during the reaction.[13][14] Weaker bonds are broken more easily, leading to faster reaction rates.
The Trend: C-F > C-Cl > C-Br > C-I This trend reflects decreasing bond strength as the halogen atom increases in size.
Therefore, the reactivity of haloalkanes increases down the group: Fluoroalkanes < Chloroalkanes < Bromoalkanes < Iodoalkanes .[15][16] While the C-Cl bond is more polar than C-Br or C-I, experiments confirm that bond enthalpy is the dominant factor in determining reaction rates.[12][17]
Table 1: Carbon-Halogen Bond Enthalpies and Expected Reactivity
| Haloalkane Type | C-X Bond | Average Bond Enthalpy (kJ/mol) | Relative Rate of Reaction |
|---|---|---|---|
| Iodoalkane | C-I | ~240 | Fastest |
| Bromoalkane | C-Br | ~276 | Fast |
| Chloroalkane | C-Cl | ~328 | Slow |
| Fluoroalkane | C-F | ~452 | Slowest (Often unreactive) |
Data sourced from multiple chemistry resources.[13][16]
Based on this principle, this compound is expected to be significantly less reactive than its bromo- and iodo- analogs in nucleophilic substitution reactions.
Part B: The Influence of Alkyl Group Structure (Steric Effects)
Steric hindrance refers to the physical obstruction caused by bulky substituents around a reaction center.[18][19] In SN2 reactions, the nucleophile must approach the carbon atom from the side opposite the leaving group (a "backside attack").[1] Increasing the number of alkyl groups on the carbon atom shields it from this approach, dramatically slowing the reaction rate.[6][7]
The Trend: Methyl > Primary (1°) > Secondary (2°) >> Tertiary (3°) This trend reflects increasing steric hindrance, which disfavors the SN2 mechanism.
Conversely, for the SN1 mechanism, the rate is determined by the stability of the carbocation intermediate. Alkyl groups are electron-donating and stabilize the positive charge of the carbocation.
The Trend: Tertiary (3°) > Secondary (2°) >> Primary (1°) This trend reflects increasing carbocation stability, which favors the SN1 mechanism.[4][20]
Caption: Steric hindrance impeding nucleophilic attack in an SN2 reaction.
Table 2: Substrate Structure and Preferred Substitution Mechanism
| Substrate Class | Example | Preferred Mechanism | Relative SN2 Rate | Relative SN1 Rate |
|---|---|---|---|---|
| Methyl | CH₃-Br | SN2 | Very Fast | Negligible |
| Primary (1°) | This compound | SN2 | Fast | Very Slow |
| Secondary (2°) | 2-Chlorobutane | SN1 / SN2 Mix | Slow | Slow |
| Tertiary (3°) | tert-Butyl chloride | SN1 | Negligible | Very Fast |
As a primary haloalkane, this compound reacts readily via the SN2 pathway, whereas tertiary haloalkanes do not undergo SN2 reactions at all due to prohibitive steric hindrance.[11]
Experimental Protocol: Comparative Rate of Hydrolysis
To empirically validate these principles, a comparative hydrolysis experiment using aqueous silver nitrate can be performed.[2] In this reaction, the haloalkane is first hydrolyzed by water (acting as a weak nucleophile) to produce a halide ion (X⁻). This halide ion then reacts with silver ions (Ag⁺) from the silver nitrate to form an insoluble silver halide precipitate. The rate at which this precipitate forms is a direct indicator of the haloalkane's reactivity.[17][21]
Objective: To compare the relative reactivity of 1-chlorobutane, 1-bromobutane, and 1-iodobutane. This serves as a direct proxy for comparing this compound with its bromo- and iodo- analogs.
Materials:
-
1-chlorobutane
-
1-bromobutane
-
1-iodobutane
-
0.1 M Silver Nitrate (AgNO₃) in ethanol solution
-
Ethanol (as a co-solvent)
-
Test tubes and rack
-
Water bath set to 50°C
-
Stopwatch
Caption: Experimental workflow for comparative hydrolysis of haloalkanes.
Procedure:
-
Place 1 mL of each haloalkane into three separate, labeled test tubes.[2]
-
Add 2 mL of ethanol to each test tube to ensure the haloalkane dissolves.[2]
-
Place the test tubes in a water bath at 50°C to allow them to reach thermal equilibrium.
-
Simultaneously add 2 mL of the warmed ethanolic silver nitrate solution to each of the three test tubes and start the stopwatch.[2]
-
Observe the test tubes against a dark background and record the time taken for a precipitate to form in each.
Expected Observations and Interpretation:
-
1-Iodobutane: A yellow precipitate of silver iodide (AgI) will form the fastest, likely within a minute. This indicates the C-I bond is the weakest and most easily broken.[2][17][21]
-
1-Bromobutane: A cream-colored precipitate of silver bromide (AgBr) will form at a moderate rate, slower than the iodoalkane.[2]
-
1-Chlorobutane: A white precipitate of silver chloride (AgCl) will form very slowly, potentially requiring extended heating. This demonstrates that the C-Cl bond is the strongest of the three, making it the least reactive.[21]
This experiment provides clear, qualitative evidence that reactivity follows the order I > Br > Cl, confirming the principles discussed in Part A.
Conclusion
This compound exhibits the reactivity profile of a typical primary chloroalkane. Its reactions are dominated by the SN2 mechanism due to the low steric hindrance at the C-10 position. Its reactivity is moderate, being significantly lower than its corresponding bromo- and iodo- analogs due to the higher bond energy of the C-Cl bond. Compared to more sterically hindered haloalkanes, it is far more reactive in SN2 reactions than secondary or tertiary haloalkanes, which either react slowly or favor SN1/E1 pathways. This guide provides the foundational understanding and experimental framework for scientists to effectively utilize this and similar haloalkanes in complex synthetic endeavors.
References
-
AQA A-level chemistry 3.3 Haloalkanes Comparing the reactivity of chloro-, bromo- and iodoalkanes. YouTube. Available from: [Link]
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A Comparative Guide to Bifunctional Building Blocks: Alternatives to 10-Chloro-1,1-diethoxydecane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced chemical synthesis, particularly in the realms of bioconjugation, surface modification, and drug delivery systems, the choice of bifunctional building blocks is a critical determinant of experimental success. These molecules, possessing two distinct reactive functional groups, serve as versatile linkers to construct complex molecular architectures. For years, 10-Chloro-1,1-diethoxydecane has been a staple reagent, offering a terminal alkyl chloride for nucleophilic substitution and a protected aldehyde in the form of a diethyl acetal. However, the evolving demands for greater reaction efficiency, milder conditions, and diverse reactivity have spurred the exploration of alternative building blocks.
This guide provides an in-depth technical comparison of viable alternatives to this compound, grounded in experimental data and established synthetic protocols. We will delve into the synthesis, reactivity, and application of these alternatives, offering field-proven insights to inform your selection of the optimal bifunctional linker for your research needs.
The Benchmark: this compound
This compound is a bifunctional molecule featuring a ten-carbon alkyl chain. At one terminus, a chlorine atom serves as a leaving group for nucleophilic substitution reactions. At the other, a diethyl acetal masks a reactive aldehyde functionality, which can be readily deprotected under acidic conditions.[1][2] This structure allows for a two-stage reaction sequence: first, the attachment of the linker via the alkyl chloride, and second, the unmasking of the aldehyde for subsequent conjugation, for instance, through reductive amination or oxime ligation.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 10-chloro-1-decanol. The first step involves the oxidation of the primary alcohol to the corresponding aldehyde, 10-chlorodecanal. This can be accomplished using a variety of oxidizing agents, such as pyridinium chlorochromate (PCC) or by a Swern oxidation. The subsequent step is the protection of the aldehyde as a diethyl acetal. This is achieved by reacting the 10-chlorodecanal with triethyl orthoformate in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), in an anhydrous alcohol solvent like ethanol.
The Alternatives: A Performance-Based Comparison
The limitations of this compound, primarily the moderate reactivity of the alkyl chloride and the need for acidic deprotection of the acetal, have led to the development of several classes of alternative bifunctional building blocks. We will explore three prominent alternatives: bromo-acetals, alkene-acetals, and azido-acetals.
The More Reactive Halogen: 10-Bromo-1,1-diethoxydecane
A straightforward alternative to the chloro-derivative is its bromo-analog, 10-Bromo-1,1-diethoxydecane. The primary advantage of this building block lies in the enhanced reactivity of the alkyl bromide compared to the alkyl chloride in S(_N)2 reactions.[3][4]
Reactivity and Rationale: The carbon-bromine bond is weaker and longer than the carbon-chlorine bond, and the bromide ion is a better leaving group than the chloride ion.[5] This translates to faster reaction rates and often allows for milder reaction conditions, which can be crucial when working with sensitive substrates.[3][6] For instance, in the alkylation of a thiol to form a thioether, the reaction with an alkyl bromide will typically proceed to completion in a shorter time and at a lower temperature than with the corresponding alkyl chloride.
Synthesis: The synthesis of 10-Bromo-1,1-diethoxydecane mirrors that of its chloro-counterpart, starting from 10-bromo-1-decanol.[7]
The Versatile Double Bond: 11,11-Diethoxyundec-1-ene
Introducing a terminal alkene instead of a halogen offers a completely different mode of reactivity, opening the door to a variety of powerful and selective "click" chemistries. 11,11-Diethoxyundec-1-ene, with its terminal double bond and protected aldehyde, is a prime example of this class of building blocks.
Reactivity and Rationale: The terminal alkene can be functionalized through several highly efficient and orthogonal reactions:
-
Hydroboration-Oxidation: This two-step reaction converts the terminal alkene into a primary alcohol with anti-Markovnikov regioselectivity.[8][9][10] This provides a hydroxyl group for further functionalization, for example, through esterification or conversion to a leaving group.
-
Thiol-Ene Click Chemistry: In the presence of a radical initiator (photo or thermal), a thiol can be added across the double bond to form a stable thioether linkage.[11][12] This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups.[11][13]
Synthesis: 11,11-Diethoxyundec-1-ene can be synthesized from a suitable ω-alkenyl halide, such as 11-bromo-1-undecene, through a Grignard reaction with a protected aldehyde equivalent, followed by acetal formation.
The Bioorthogonal Handle: 10-Azido-1,1-diethoxydecane
For applications in bioconjugation, the introduction of an azide group provides a bioorthogonal handle for highly specific ligation reactions. 10-Azido-1,1-diethoxydecane combines the stability and chemoselectivity of the azide with the latent reactivity of the protected aldehyde.
Reactivity and Rationale: The azide group is the key to one of the most powerful click chemistry reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[14][15] This reaction forms a stable triazole linkage between the azide and a terminal alkyne. The CuAAC reaction is known for its high yields, mild reaction conditions (often performed in aqueous solutions), and exceptional functional group tolerance, making it ideal for modifying complex biomolecules.[16][17]
Synthesis: 10-Azido-1,1-diethoxydecane can be prepared from 10-bromo-1,1-diethoxydecane via nucleophilic substitution with sodium azide in a suitable solvent like dimethylformamide (DMF).
Comparative Data Summary
The following table summarizes the key performance characteristics of this compound and its alternatives.
| Building Block | Reactive Group | Key Advantages | Typical Applications |
| This compound | Alkyl Chloride | Cost-effective, well-established | General surface modification, linker synthesis |
| 10-Bromo-1,1-diethoxydecane | Alkyl Bromide | Higher reactivity than chloride, milder reaction conditions | Nucleophilic substitutions where faster rates are desired |
| 11,11-Diethoxyundec-1-ene | Terminal Alkene | Versatile reactivity (hydroboration, thiol-ene), access to "click" chemistry | Surface functionalization, polymer synthesis, bioconjugation |
| 10-Azido-1,1-diethoxydecane | Azide | Bioorthogonal reactivity, highly specific "click" chemistry with alkynes | Bioconjugation, labeling of biomolecules |
Experimental Protocols
To provide a practical context for the application of these building blocks, we present detailed, step-by-step methodologies for key transformations.
Protocol 1: Acetal Deprotection to Unveil the Aldehyde
This protocol is generally applicable to all the diethoxydecane derivatives discussed.
Materials:
-
Acetal-protected compound (e.g., this compound)
-
Acetone/Water (9:1 v/v) or Tetrahydrofuran/Water (9:1 v/v)
-
p-Toluenesulfonic acid (p-TSA) or dilute HCl (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the acetal-protected compound in the acetone/water or THF/water mixture.
-
Add a catalytic amount of p-TSA or a few drops of dilute HCl.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the aldehyde.
Causality: The acetal is stable under neutral and basic conditions but is readily hydrolyzed in the presence of an acid catalyst and water.[18] The equilibrium of the reaction is driven towards the aldehyde by the use of a large excess of water in the solvent mixture.
Protocol 2: Thiol-Ene "Click" Reaction with 11,11-Diethoxyundec-1-ene
Materials:
-
11,11-Diethoxyundec-1-ene
-
Thiol of interest
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator
-
Anhydrous, degassed solvent (e.g., THF or Dichloromethane)
-
UV lamp (365 nm)
Procedure:
-
In a quartz reaction vessel, dissolve 11,11-Diethoxyundec-1-ene (1.0 eq) and the desired thiol (1.1 eq) in the anhydrous, degassed solvent.
-
Add the photoinitiator DMPA (0.05 eq).
-
Purge the solution with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can inhibit the radical reaction.
-
Irradiate the stirred solution with a 365 nm UV lamp at room temperature.
-
Monitor the reaction by TLC or ¹H NMR spectroscopy.
-
Upon completion, remove the solvent under reduced pressure and purify the product by column chromatography.
Causality: The UV light initiates the decomposition of the photoinitiator, generating radicals. These radicals abstract a hydrogen atom from the thiol to form a thiyl radical, which then adds across the terminal double bond of the alkene in an anti-Markovnikov fashion.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
10-Azido-1,1-diethoxydecane
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., t-BuOH/H₂O or DMF)
Procedure:
-
Dissolve the 10-Azido-1,1-diethoxydecane (1.0 eq) and the alkyne-functionalized molecule (1.0 eq) in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.
-
Stir the reaction at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can often be isolated by precipitation or extraction.
Causality: Sodium ascorbate reduces the Cu(II) to the catalytically active Cu(I) species in situ. The Cu(I) then catalyzes the [3+2] cycloaddition between the azide and the terminal alkyne to form the 1,4-disubstituted triazole product.[14]
Visualization of Workflows and Mechanisms
To further clarify the synthetic pathways and decision-making processes, the following diagrams are provided.
Caption: A simplified workflow for the acid-catalyzed deprotection of the diethyl acetal to reveal the aldehyde functionality.
Caption: A decision-making flowchart to guide the selection of an appropriate bifunctional building block based on the desired reactivity.
Conclusion
The selection of a bifunctional building block is a strategic decision that can significantly impact the efficiency and success of a synthetic route. While this compound remains a useful and cost-effective option for many applications, its limitations have paved the way for a new generation of alternatives. 10-Bromo-1,1-diethoxydecane offers enhanced reactivity for classical nucleophilic substitutions. 11,11-Diethoxyundec-1-ene provides a versatile platform for modern "click" chemistry reactions like thiol-ene additions and hydroboration-oxidation. For the specific demands of bioconjugation, 10-Azido-1,1-diethoxydecane stands out with its bioorthogonal reactivity in CuAAC reactions. By understanding the distinct advantages and synthetic pathways associated with each of these building blocks, researchers can make more informed decisions, leading to more efficient and elegant solutions to complex synthetic challenges.
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A Comparative Guide to Purity Assessment of Synthesized Compounds Derived from 10-Chloro-1,1-diethoxydecane
Introduction: The Criticality of Purity in Long-Chain Aliphatic Synthesis
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the starting material often dictates the trajectory of success. 10-Chloro-1,1-diethoxydecane serves as a versatile C10 building block, featuring a terminal chloro-group for nucleophilic substitution and a protected aldehyde in the form of a diethyl acetal.[1][2] Derivatives synthesized from this precursor are typically long-chain, functionalized molecules whose physicochemical and biological properties are exquisitely sensitive to their absolute purity.
The presence of minute impurities—such as residual starting materials, by-products from incomplete reactions, or degradation products—can drastically alter the efficacy, toxicity, and overall performance of the final compound.[3] Therefore, for researchers, scientists, and drug development professionals, a robust, multi-faceted approach to purity assessment is not merely a quality control checkpoint; it is a fundamental component of generating reliable, reproducible, and safe scientific outcomes.
This guide provides an in-depth comparison of the principal analytical techniques for assessing the purity of these synthesized compounds. We will move beyond procedural lists to explain the causality behind methodological choices, offering field-proven insights into creating a self-validating system for purity determination.
Physicochemical Profile: Tailoring the Analytical Strategy
Compounds derived from this compound share a common structural motif: a long, flexible, and non-polar decane chain.[1][4] This inherent hydrophobicity is the primary determinant for selecting the appropriate chromatographic conditions. The terminal functional group, which will vary depending on the synthesis, introduces a degree of polarity that allows for tailored separation strategies. The key analytical challenges and considerations are:
-
Solubility: High hydrophobicity necessitates the use of organic solvents for sample preparation.
-
Volatility & Thermal Stability: The long alkyl chain generally results in low volatility and potential thermal lability, which can limit the applicability of Gas Chromatography without derivatization.
-
Chromophoric Properties: The basic aliphatic structure lacks a strong UV chromophore. If the synthetic modification does not introduce one, detection can be a challenge, necessitating derivatization or the use of universal detectors like mass spectrometry or charged aerosol detection.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling
HPLC, particularly in its reversed-phase mode, is the cornerstone technique for the purity analysis of non-volatile organic molecules and is exceptionally well-suited for this class of compounds.[5][6]
Expertise & Rationale: Why Reversed-Phase HPLC?
The principle of reversed-phase chromatography relies on a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. For derivatives of this compound, this setup is ideal. The long, non-polar alkyl chain of the analyte strongly interacts with the C18 stationary phase. Elution is achieved by increasing the proportion of a non-polar organic solvent (like acetonitrile or methanol) in the mobile phase.[7] This mechanism provides exquisite separation of the main compound from impurities that differ even slightly in polarity, such as by-products with shorter chains, different functional groups, or unreacted starting materials.
Experimental Protocol: Development and Validation of a Stability-Indicating RP-HPLC Method
This protocol outlines a self-validating system designed to separate the main compound from potential impurities and degradation products, adhering to the principles outlined in ICH guidelines.[8][9]
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
Column Selection Rationale: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the logical starting point due to its strong hydrophobic retention capabilities, which are necessary for these long-chain compounds.[7]
2. Method Development:
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable organic solvent (e.g., acetonitrile) to a concentration of ~1 mg/mL.
-
Mobile Phase Optimization:
-
Start with a mobile phase of Acetonitrile (ACN) and Water. Use a gradient elution from 60% ACN to 100% ACN over 20 minutes to elute a wide range of potential impurities.
-
To improve peak shape for any acidic or basic derivatives, add 0.1% formic acid or trifluoroacetic acid to the aqueous phase.
-
-
Detection: Use a PDA detector to scan a wide UV range (e.g., 200-400 nm). This allows for the selection of an optimal detection wavelength and, critically, enables peak purity analysis to check for co-eluting impurities.
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%, confirming the system is performing correctly.[10]
3. Method Validation:
-
Specificity: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate that the method can separate the analyte from its degradation products.[5]
-
Linearity: Analyze a series of solutions across a range of concentrations (e.g., 50% to 150% of the target concentration) to establish a linear relationship between concentration and detector response.
-
Accuracy & Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method by analyzing samples at different concentrations on different days.[8]
-
Limits of Detection (LOD) and Quantitation (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified, which is crucial for impurity control.[9]
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatiles and Structural Confirmation
While HPLC is the primary tool for purity, GC-MS offers complementary and critical information, especially for identifying volatile impurities and providing definitive structural confirmation.[11]
Expertise & Rationale: The Niche for GC-MS
GC is unparalleled for separating volatile and thermally stable compounds.[12] For this application, its primary role is to detect and identify residual volatile starting materials (like this compound itself) or low-molecular-weight by-products. The coupling with a Mass Spectrometer (MS) is a key advantage; it acts as a universal and highly specific detector, providing a mass spectrum "fingerprint" that can confirm the identity of known compounds and help elucidate the structure of unknowns.[13] The presence of a chlorine atom in the parent compound and some derivatives provides a characteristic isotopic pattern in the mass spectrum, aiding in identification.[14]
Experimental Protocol: Headspace and Direct Injection GC-MS
1. Instrumentation:
-
GC system with a split/splitless injector and a capillary column.
-
Column Selection Rationale: A low-polarity column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms), is suitable for a broad range of analytes.
-
Mass Spectrometer detector (e.g., a single quadrupole).
2. Sample Analysis:
-
Direct Injection (for thermally stable derivatives):
-
Prepare a dilute solution (~100 µg/mL) in a volatile solvent like dichloromethane.
-
Inject 1 µL into the GC with the injector temperature at 250°C.
-
Use a temperature program for the oven, e.g., start at 50°C, hold for 2 minutes, then ramp to 300°C at 10°C/min. This ensures the separation of compounds with different boiling points.[14]
-
-
Chemical Derivatization (for non-volatile derivatives):
-
If the synthesized derivative contains polar functional groups (-OH, -COOH, -NH2), it may not be volatile enough for GC. Derivatization, such as silylation to convert -OH groups to -OTMS ethers, is necessary to increase volatility and thermal stability.[12]
-
-
MS Parameters:
-
Operate in electron ionization (EI) mode at 70 eV.
-
Scan a mass range from m/z 40 to 500 to capture the molecular ion and key fragments.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Absolute Purity
NMR spectroscopy stands apart as it provides unambiguous structural information and can serve as a primary method for determining absolute purity without requiring a reference standard of the analyte itself.[15][16]
Expertise & Rationale: Why qNMR is Definitive
While chromatographic methods measure purity relative to other detectable components, quantitative NMR (qNMR) measures the molar concentration of an analyte against a certified internal standard of known purity and weight.[17] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[16] By comparing the integral of a unique proton signal from the analyte with the integral of a known signal from the internal standard, one can calculate the absolute purity of the synthesized compound. This makes qNMR an exceptionally powerful and trustworthy technique for qualifying reference materials.[15]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
1. Sample Preparation (The Key to Accuracy):
-
Accurately weigh approximately 10-20 mg of the synthesized compound into a vial.
-
Accurately weigh and add a similar mass of a certified internal standard. The standard must have a simple spectrum with peaks that do not overlap with the analyte peaks (e.g., maleic acid, dimethyl sulfone).
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transfer to an NMR tube.
2. Data Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).
-
Critical Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified. This ensures all signals are fully relaxed and the integration is accurate.
-
Acquire the spectrum with a high signal-to-noise ratio.
3. Data Processing and Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal from the analyte (I_analyte) and a signal from the internal standard (I_std).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where: N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P_std = purity of the standard.
Visualization of Workflows
Integrated Purity Assessment Workflow
The following diagram illustrates how HPLC, GC-MS, and NMR are synergistically employed in a comprehensive purity assessment workflow.
Caption: Integrated workflow for purity assessment.
Analytical Method Selection Logic
This diagram provides a logical decision tree for selecting the most appropriate primary analytical technique.
Caption: Decision tree for analytical method selection.
Comparative Summary of Analytical Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Application | Impurity profiling, relative purity determination | Analysis of volatile impurities, identity confirmation | Structural elucidation, absolute purity (qNMR) |
| Analyte Suitability | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds (or derivatives) | Soluble compounds |
| Specificity | High (with PDA for peak purity) | Very high (based on fragmentation pattern) | Extremely high (unique chemical shifts) |
| Sensitivity | High (ng to pg range) | Very high (pg to fg range) | Moderate (µg to mg range) |
| Quantitation | Relative (requires analyte-specific standard) | Semi-quantitative (relative) or quantitative | Absolute (qNMR with internal standard) |
| Key Advantage | Versatile, robust, ideal for routine quality control[6] | Excellent for identifying trace volatile impurities[11][13] | Provides definitive structure and absolute purity[15][18] |
| Key Limitation | Requires a chromophore for sensitive UV detection | Limited to thermally stable and volatile compounds | Lower throughput, requires more sample |
Conclusion: An Integrated, Orthogonal Approach
No single analytical technique can provide a complete picture of a compound's purity. A robust and trustworthy assessment for derivatives of this compound relies on an integrated, orthogonal strategy. Reversed-Phase HPLC should be employed as the primary workhorse for routine purity checks and impurity profiling due to its excellent resolving power for these long-chain molecules. GC-MS serves as an essential complementary technique to screen for residual volatile starting materials and by-products that might be missed by HPLC. Finally, NMR spectroscopy , particularly quantitative ¹H NMR, is the ultimate arbiter, providing unequivocal structural confirmation and an absolute measure of purity. By combining the strengths of these three pillars of analytical chemistry, researchers can ensure the integrity of their synthesized compounds and the validity of their subsequent research.
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- Advances in the Analysis of Persistent Halogenated Organic Compounds. Chromatography Today.
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GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After... UNT Digital Library. Available from: [Link]
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Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. MDPI. Available from: [Link]
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Structure Elucidation and NMR. Hypha Discovery. Available from: [Link]
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Structural elucidation by NMR(1HNMR). Slideshare. Available from: [Link]
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
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- HPLC method for purifying organic compounds. Google Patents.
- A Comparative Guide to Analytical Methods for Purity Determination of 4-Ethoxy-2-hydroxybenzaldehyde. Benchchem.
- This compound CAS 1221273-58-0. LookChem.
-
Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PubMed Central. Available from: [Link]
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α-Chlorocarbonyl Compounds : Their Synthesis and Applications. CORE. Available from: [Link]
- Sample Derivatization in Separation Science. ResearchGate.
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A Senior Application Scientist's Guide to Protecting Groups for Long-Chain ω-Chloroaldehydes: A Comparative Study
For researchers, synthetic chemists, and professionals in drug development, the selective transformation of bifunctional molecules is a frequent yet formidable challenge. Long-chain ω-chloroaldehydes, valuable intermediates in the synthesis of pharmaceuticals, polymers, and other fine chemicals, present a classic case of competing reactivity. The aldehyde's susceptibility to oxidation, reduction, and nucleophilic attack often necessitates its temporary masking to allow for selective manipulation of the terminal chloro group or other functionalities within the molecule. This guide provides an in-depth comparative analysis of two of the most common and effective protecting groups for aldehydes—acetals (specifically 1,3-dioxolanes) and dithioacetals (specifically 1,3-dithianes)—with a special focus on their application to long-chain ω-chloroaldehydes.
The Challenge: Orthogonal Protection in ω-Chloroaldehydes
The core challenge in the synthetic manipulation of ω-chloroaldehydes lies in the principle of orthogonal protection . This strategy requires that the protecting group for the aldehyde can be introduced and, more importantly, removed under conditions that do not affect the chloro functionality, and vice versa. The primary concern is the potential for intramolecular or intermolecular reactions, such as nucleophilic attack on the alkyl chloride by reagents used for deprotection. This guide will dissect the nuances of employing acetals and dithioacetals to achieve this delicate balance.
Acetal Protection: The Oxygen-Based Guardian
Acetals, particularly cyclic acetals like 1,3-dioxolanes, are a cornerstone of carbonyl protection chemistry.[1] Their formation is a reversible, acid-catalyzed reaction between an aldehyde and a diol, typically ethylene glycol.[1]
The Causality Behind Acetal Protection
The protective capacity of acetals stems from the conversion of the electrophilic sp²-hybridized carbonyl carbon into a less reactive sp³-hybridized carbon within an ether-like linkage. This renders the protected aldehyde stable to a wide range of nucleophilic and basic reagents, as well as to hydride reducing agents.[2][3]
Experimental Protocol: Acetal Protection of 6-Chlorohexanal
The following protocol details the formation of 2-(5-chloropentyl)-1,3-dioxolane, a protected form of 6-chlorohexanal.[4]
Materials:
-
6-chlorohexanal
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid (p-TsOH, 0.02 equivalents)
-
Toluene
-
Dean-Stark apparatus
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 6-chlorohexanal in toluene, add ethylene glycol and a catalytic amount of p-TsOH.
-
Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture. Water formed during the reaction is azeotropically removed, driving the equilibrium towards acetal formation.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude acetal.
-
Purify the product by vacuum distillation or column chromatography.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption { label="Acetal Protection Workflow"; font-size=12; }
Deprotection of Acetals: Navigating the Acidic Terrain
The primary lability of acetals lies in their sensitivity to aqueous acid, which hydrolyzes them back to the parent aldehyde and diol.[2] This can be a double-edged sword when dealing with ω-chloroaldehydes, as harsh acidic conditions are to be avoided. Fortunately, a plethora of mild deprotection methods have been developed.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} caption { label="Acetal Deprotection Workflow"; font-size=12; }
Dithioacetal Protection: The Sulfur Shield
Dithioacetals, such as 1,3-dithianes, are the sulfur analogs of acetals and are formed by the reaction of an aldehyde with a dithiol, typically 1,3-propanedithiol, under Lewis or Brønsted acid catalysis.[5]
The Rationale for Dithioacetal Stability
The increased stability of dithioacetals towards acidic conditions compared to their oxygen counterparts is a key advantage.[6] This robustness allows for a broader range of synthetic transformations to be performed on the molecule without premature deprotection. However, this stability comes at the cost of requiring more specialized and often harsher conditions for their removal.[6]
Experimental Protocol: Dithioacetal Protection of an Aldehyde
The following is a general procedure for the formation of a 1,3-dithiane.
Materials:
-
Aldehyde
-
1,3-Propanedithiol (1.1 equivalents)
-
Boron trifluoride etherate (BF₃·OEt₂, 0.1 equivalents) or another suitable Lewis acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the aldehyde in DCM and cool the solution to 0 °C.
-
Add 1,3-propanedithiol followed by the dropwise addition of BF₃·OEt₂.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting dithiane by column chromatography or recrystallization.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption { label="Dithioacetal Protection Workflow"; font-size=12; }
Deprotection of Dithioacetals: The Challenge of Cleavage
The inertness of dithioacetals to acid necessitates the use of specific reagents for their cleavage. These methods often involve oxidative or metal-assisted processes.[7] A key consideration for ω-chloroaldehydes is the compatibility of these deprotection conditions with the alkyl chloride.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];
} caption { label="Dithioacetal Deprotection Workflow"; font-size=12; }
Comparative Analysis: Acetal vs. Dithioacetal for ω-Chloroaldehydes
The choice between an acetal and a dithioacetal protecting group for a long-chain ω-chloroaldehyde is dictated by the planned synthetic route. The following table provides a head-to-head comparison of their key attributes.
| Feature | Acetal (1,3-Dioxolane) | Dithioacetal (1,3-Dithiane) |
| Stability to Acid | Labile | Stable |
| Stability to Base | Stable | Stable |
| Stability to Nucleophiles | Stable | Stable |
| Stability to Reductants | Stable | Stable |
| Formation Conditions | Mildly acidic (e.g., p-TsOH) | Lewis or Brønsted acid (e.g., BF₃·OEt₂) |
| Deprotection Conditions | Aqueous acid, mild Lewis acids | Oxidative or metal-assisted reagents |
| Compatibility with -Cl | Generally good, especially with mild deprotection | Good, but care must be taken with certain deprotection reagents that could be nucleophilic or strongly Lewis acidic. |
Field-Proven Insights and Recommendations
As a Senior Application Scientist, my recommendation is guided by the specific downstream chemistry planned for the ω-chloroaldehyde.
-
Choose Acetal Protection when:
-
Subsequent reactions involve basic, nucleophilic, or reductive conditions.
-
A mild deprotection is desired at the end of the synthetic sequence.
-
The molecule is sensitive to the harsher conditions required for dithioacetal cleavage.
-
-
Choose Dithioacetal Protection when:
-
The planned synthetic route involves acidic conditions that would cleave an acetal.
-
The "umpolung" reactivity of the dithiane (deprotonation to form a nucleophilic acyl anion equivalent) is to be exploited.
-
The stability of the protecting group is paramount through multiple synthetic steps.
-
Self-Validating Protocols: Ensuring Success
The provided protocols are designed to be self-validating through careful monitoring and purification.
-
TLC Monitoring: Regular analysis of the reaction mixture by TLC is crucial to determine the point of complete conversion of the starting material, preventing over-reaction or incomplete protection.
-
Spectroscopic Confirmation: The structure of the protected aldehyde should be unequivocally confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy before proceeding to the next synthetic step.[4]
-
Purification: Thorough purification of the protected intermediate is essential to remove any residual acid catalyst or reagents that could interfere with subsequent reactions.
Conclusion
The selection of an appropriate protecting group is a critical decision in the synthesis of complex molecules like long-chain ω-chloroaldehydes. Both acetals and dithioacetals offer robust protection for the aldehyde functionality, but their distinct stability profiles and deprotection requirements necessitate a careful consideration of the overall synthetic strategy. By understanding the underlying chemical principles and leveraging the mild and selective methodologies available, researchers can confidently navigate the challenges of working with these bifunctional building blocks, paving the way for the successful synthesis of their target molecules.
References
-
Provot, O., et al. (2020). Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. ChemRxiv. [Link]
-
Abe, Y., et al. (2025). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry, 27, 5464-5470. [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
- Movassagh, B., & Mossadegh, A. (2004). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. Bulletin of the Korean Chemical Society, 25(11), 1707-1709.
- Krishnaveni, N. S., et al. (2003). Synthesis of aldehydes by deprotection or hydrolysis. Synthesis, 2003(15), 2295-2297.
- Tani, M., et al. (2005). Developments in the Deprotection of Thioacetals. Journal of Sulfur Chemistry, 26(4-5), 347-383.
- Wu, Y. C., & Zhu, J. (2008). Alcohol-mediated direct dithioacetalization of alkynes with 2-chloro-1,3-dithiane for the synthesis of Markovnikov dithianes. Organic & Biomolecular Chemistry, 6(24), 4589-4591.
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Firouzabadi, H., et al. (2001). Clay-supported nitrate salts (clayn) as efficient reagents for deprotection of dithioacetals. Journal of Chemical Research, Synopses, (11), 464-465.
- Sridhar, M., et al. (2003). Highly efficient deprotection of aromatic acetals under neutral conditions using beta-cyclodextrin in water. The Journal of Organic Chemistry, 68(5), 2018-2019.
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]
- European Patent Office. (1993).
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved from [Link]
- Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
-
Organic Syntheses. (n.d.). 1,3-Dithiane. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
-
Química Orgánica. (n.d.). Síntesis de 1,3-ditianos. Retrieved from [Link]
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- 4. benchchem.com [benchchem.com]
- 5. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 6. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
The Strategic Advantage of 10-Chloro-1,1-diethoxydecane in Complex Molecule Construction: A Comparative Analysis
In the intricate discipline of total synthesis, the selection of appropriate building blocks, or synthons, is a critical determinant of efficiency and overall success. For the construction of complex natural products and active pharmaceutical ingredients (APIs) featuring a linear ten-carbon backbone, 10-chloro-1,1-diethoxydecane emerges as a bifunctional synthon of significant strategic value. This guide provides an in-depth technical comparison of this compound with other commonly employed synthons, supported by experimental data and mechanistic rationale, to inform the choices of researchers, scientists, and drug development professionals.
The Dual Functionality of this compound: A Chemist's Swiss Army Knife
This compound, with the chemical formula C₁₄H₂₉ClO₂, possesses two key functional groups that enable its versatile application in multi-step syntheses.[1] The terminal chloro group serves as a reactive electrophilic site, amenable to a variety of carbon-carbon bond-forming reactions. Concurrently, the diethyl acetal at the other end of the C10 chain acts as a stable protecting group for an aldehyde. This latent carbonyl functionality can be unmasked under specific acidic conditions, allowing for subsequent transformations. This dual nature allows for a modular and convergent approach to the synthesis of complex targets.
The strategic advantage of employing such a bifunctional synthon lies in its ability to streamline synthetic sequences. Rather than introducing the ten-carbon chain in a piecemeal fashion, this compound allows for its incorporation in a single, efficient step, often with high yields.
Comparative Efficacy in Total Synthesis: A Focus on Insect Pheromones
The utility of this compound and its analogs is particularly evident in the synthesis of insect pheromones, many of which are long-chain aliphatic molecules. A pertinent case study is the synthesis of (Z)-5-decenyl acetate, a component of the sex pheromone of various Lepidoptera species.
Experimental Protocol: Synthesis of a Key Intermediate for (Z)-5-decenyl Acetate via Grignard Coupling
A common strategy for the synthesis of unsaturated long-chain alcohols, precursors to pheromones like (Z)-5-decenyl acetate, involves the coupling of a Grignard reagent with an electrophilic partner. Here, we compare the hypothetical use of this compound with a more commonly documented alternative, a C5 acetylenic synthon followed by chain extension.
Methodology A: Hypothetical Route Using this compound
This approach would involve the preparation of a Grignard reagent from a suitable C5 precursor, which would then react with this compound. However, direct Grignard reactions with alkyl chlorides can be sluggish. A more reactive alternative, 10-bromodecanal diethyl acetal, is often preferred.
Methodology B: Established Route via Acetylenic Coupling
A well-established route to (Z)-5-decenol, the precursor to the target pheromone, involves the coupling of 1-pentyne with a functionalized five-carbon electrophile, followed by stereoselective reduction of the resulting alkyne.
Data Presentation and Comparative Analysis
| Metric | Hypothetical Route with this compound Analog | Established Acetylenic Coupling Route |
| Key C-C Bond Formation | Grignard or other cross-coupling reaction. | Alkylation of a terminal alkyne. |
| Overall Yield (estimated) | Moderate to Good (yields for similar Grignard couplings are typically in the 60-80% range). | Good to Excellent (often >70% for the coupling and reduction steps combined). |
| Stereoselectivity | Not directly applicable in the coupling step for this target. Z-selectivity would be introduced in a subsequent step if needed. | High Z-selectivity can be achieved using Lindlar's catalyst for the alkyne reduction. |
| Number of Steps | Potentially fewer steps for the introduction of the C10 backbone. | May involve more steps for functional group manipulations. |
| Reagent Availability | 10-chloro-1-decanol is commercially available and can be converted to the target synthon. | C5 acetylenic precursors are readily available. |
| Reaction Conditions | Grignard reactions require strictly anhydrous conditions. | Handling of acetylene gas or lithiated acetylides requires care. |
Causality Behind Experimental Choices:
The choice between these synthons often hinges on the desired stereochemistry and the overall synthetic strategy. The acetylenic route provides excellent control over the geometry of the double bond, which is crucial for the biological activity of many pheromones. The use of a bifunctional C10 synthon like this compound would be advantageous in syntheses where the introduction of a long, saturated chain is the primary goal, or where the unsaturation is introduced later in the sequence.
Alternative Synthons and Their Performance
Beyond the specific comparison above, a range of other synthons can be employed to introduce a C10 linear chain in total synthesis.
-
1,10-Decanediol Derivatives: Symmetrical diols can be selectively mono-functionalized to generate synthons with orthogonal reactivity at each end. For example, mono-tosylation of 1,10-decanediol provides a C10 building block with a nucleophilic hydroxyl group and an electrophilic tosylate.
-
Wittig Reagents: A C10 aldehyde or ketone can be converted into a phosphonium ylide, which can then be used in a Wittig reaction to form a carbon-carbon double bond and extend a carbon chain. This method offers good control over the location of the double bond.
-
Cross-Metathesis: Olefin metathesis provides a powerful tool for the formation of carbon-carbon double bonds. A terminal alkene on a C10 chain can be reacted with another olefin in the presence of a ruthenium or molybdenum catalyst to construct more complex structures.[2]
The choice among these alternatives depends on factors such as the desired functionality, stereochemistry, and the compatibility of the reagents with other functional groups in the molecule.
Logical Relationships in Synthon Selection
The decision-making process for selecting an appropriate C10 synthon can be visualized as follows:
Caption: Decision workflow for C10 synthon selection in total synthesis.
Conclusion: Strategic Application for Enhanced Synthetic Efficiency
This compound represents a highly valuable, albeit perhaps underutilized, synthon in the arsenal of the synthetic organic chemist. Its bifunctional nature offers a streamlined approach to the introduction of a ten-carbon aliphatic chain, potentially reducing the number of synthetic steps and increasing overall efficiency. While direct comparative data with other synthons in specific total syntheses may be limited in the current literature, a thorough understanding of its reactivity profile allows for its strategic incorporation into synthetic plans.
For syntheses where the primary objective is the efficient installation of a C10 chain with a latent aldehyde functionality, this compound and its bromo- and iodo-analogs present a compelling option. However, for targets requiring precise stereochemical control of double bonds within the C10 chain from the outset, alternative strategies such as those involving acetylenic intermediates may prove more efficacious. Ultimately, the optimal choice of synthon is dictated by the specific structural and stereochemical demands of the target molecule, and a comprehensive understanding of the strengths and limitations of each available building block is paramount for the successful execution of a complex total synthesis.
References
-
PubChem. (Z)-5-Decenyl acetate. [Link]
- Khan, M. A., & Rashid, U. (2016). Synthesis of corn rootworm pheromones from commercial diols. Journal of the Serbian Chemical Society, 81(10), 1125-1131.
- Mehta, G., & Sharma, K. (2011). Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. The Journal of Organic Chemistry, 76(24), 10148-10154.
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A Comparative Guide to the Synthesis of (Z)-9-Tricosene Utilizing 10-Chloro-1,1-diethoxydecane and Alternative Precursors
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of synthetic strategies for producing (Z)-9-tricosene, the primary sex pheromone of the housefly, Musca domestica. We will explore a novel, proposed synthesis commencing with 10-Chloro-1,1-diethoxydecane and contrast it with established, literature-validated methods. This guide emphasizes the characterization of key intermediates, offering field-proven insights into experimental design and execution.
Introduction: The Significance of (Z)-9-Tricosene (Muscalure)
(Z)-9-Tricosene, commercially known as Muscalure, is a vital tool in integrated pest management (IPM) programs.[1][2] Its potent chemo-attractant properties are harnessed to lure houseflies into traps, thereby reducing reliance on broad-spectrum insecticides.[2] The efficacy of Muscalure is intrinsically linked to its stereochemistry; the (Z)-isomer exhibits significant biological activity, while the (E)-isomer is inactive.[1] Consequently, synthetic routes must afford high stereoselectivity to be commercially viable.
This guide will dissect a proposed synthetic pathway originating from this compound, a versatile building block, and compare it against two well-established methods: the Wittig reaction employing oleyl alcohol derivatives and a Grignard coupling approach.
Proposed Synthesis of (Z)-9-Tricosene from this compound
This proposed route leverages the dual functionality of this compound. The chloro group provides a handle for carbon-carbon bond formation via a Wittig reaction, while the diethyl acetal serves as a protected aldehyde, which can be unveiled in the final stages of the synthesis.
Logical Workflow for the Proposed Synthesis
Caption: Proposed synthetic workflow for (Z)-9-tricosene starting from this compound.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 10-(Triphenylphosphonium)-1,1-diethoxydecane Chloride (Intermediate 1)
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add triphenylphosphine (1.1 eq).
-
Reflux the mixture for 48 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to room temperature, allowing the phosphonium salt to precipitate.
-
Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Rationale: The nucleophilic triphenylphosphine displaces the chloride via an SN2 reaction to form the corresponding phosphonium salt.[3] Toluene is a suitable high-boiling solvent for this transformation, and the product conveniently precipitates upon cooling.
Characterization of Intermediate 1:
| Technique | Expected Observations |
| ¹H NMR | Appearance of multiplets in the aromatic region (δ 7.6-7.9 ppm) corresponding to the phenyl protons of the triphenylphosphine group. The methylene protons adjacent to the phosphorus will be shifted downfield and show coupling to ³¹P. |
| ¹³C NMR | Appearance of aromatic carbon signals. The carbon atom bonded to phosphorus will exhibit a characteristic C-P coupling. |
| ³¹P NMR | A single peak around δ 25-30 ppm is expected for the phosphonium salt. |
| Mass Spec (ESI+) | A prominent peak corresponding to the molecular ion of the phosphonium cation. |
Step 2: In situ Generation of the Ylide and Wittig Reaction to form (Z)-9-Tricosene-1,1-diethyl acetal (Intermediate 2)
-
Suspend the phosphonium salt (Intermediate 1, 1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (1.0 eq) via syringe. The solution should develop a characteristic deep red or orange color, indicating ylide formation.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of tridecanal (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale: A strong base like n-butyllithium is required to deprotonate the carbon alpha to the phosphorus, forming the nucleophilic ylide.[3] The subsequent Wittig reaction with tridecanal forms the desired carbon-carbon double bond.[4][5] Performing the reaction at low temperatures and using a non-stabilized ylide favors the formation of the (Z)-alkene.[4]
Characterization of Intermediate 2:
| Technique | Expected Observations |
| ¹H NMR | Appearance of olefinic proton signals around δ 5.3-5.4 ppm, typically as a triplet of triplets for a (Z)-alkene. The acetal proton will appear as a triplet around δ 4.4-4.5 ppm. |
| ¹³C NMR | Olefinic carbon signals in the range of δ 129-131 ppm. The acetal carbon will be observed around δ 103-104 ppm. |
| Mass Spec (GC-MS) | Molecular ion peak corresponding to the acetal. Characteristic fragmentation patterns for long-chain acetals. |
| IR Spectroscopy | A weak C=C stretch around 1650 cm⁻¹ and a C-H stretch for the vinylic protons around 3010 cm⁻¹. |
Step 3: Hydrolysis to (Z)-9-Tricosene
-
Dissolve the acetal (Intermediate 2) in a mixture of THF and 1M hydrochloric acid.
-
Stir the mixture at room temperature for 4 hours.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with hexane, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield (Z)-9-tricosene.
Rationale: The acetal protecting group is readily removed under acidic conditions to reveal the aldehyde, which in this case is the final product, (Z)-9-tricosene.
Established Synthetic Alternatives
Alternative 1: Wittig Reaction from Oleyl Alcohol Derivatives
This is a widely used and well-documented method for the synthesis of (Z)-9-tricosene.[6]
Logical Workflow for the Wittig Synthesis from Oleyl Alcohol
Caption: Established Wittig synthesis of (Z)-9-tricosene from oleyl alcohol.
Brief Protocol Overview:
-
Tosylation: Oleyl alcohol is converted to oleyl tosylate.[6]
-
Ozonolysis: The tosylate is subjected to ozonolysis followed by a reductive workup to yield 1-nonanal.[6]
-
Wittig Reaction: In a separate pathway, 1-bromotetradecane is converted to its corresponding triphenylphosphonium bromide salt. This salt is then treated with a strong base to form the ylide, which reacts with 1-nonanal to produce (Z)-9-tricosene.[6]
Alternative 2: Grignard Coupling Approach
This method involves the coupling of a Grignard reagent with an appropriate electrophile.
Brief Protocol Overview:
A common strategy involves the reaction of a Grignard reagent derived from a long-chain alkyl halide with an epoxide or another suitable electrophile. For instance, a C14 Grignard reagent could be coupled with a C9 epoxide derivative.
Performance Comparison
| Parameter | Proposed Route (from this compound) | Alternative 1 (Wittig from Oleyl Alcohol) | Alternative 2 (Grignard Coupling) |
| Starting Material Availability | Readily available from commercial suppliers. | Oleyl alcohol is a common and relatively inexpensive starting material.[6] | Requires synthesis of specific Grignard and electrophile precursors. |
| Number of Steps | 3 steps. | 3-4 steps, depending on the synthesis of the phosphonium salt.[6] | Variable, typically 2-3 main steps. |
| Stereoselectivity | Potentially high (Z)-selectivity with non-stabilized ylide at low temperatures.[4] | High (Z)-selectivity is achievable with appropriate choice of base and reaction conditions.[6] | Stereochemistry is dependent on the starting materials and coupling method. |
| Key Intermediates | Phosphonium salt, acetal-protected alkene. | Aldehyde, phosphonium salt.[6] | Grignard reagent, epoxide (or other electrophile). |
| Overall Yield | Hypothetically moderate to good, dependent on the efficiency of the Wittig reaction. | Generally good yields have been reported in the literature.[7][8] | Yields can be variable depending on the specific coupling partners and reaction conditions. |
| Purification | Requires chromatographic purification of intermediates. | Chromatographic purification of the final product is typically necessary. | Purification of the final product is required. |
Conclusion
The proposed synthesis of (Z)-9-tricosene from this compound offers a viable and conceptually straightforward alternative to established methods. Its primary advantage lies in the use of a bifunctional starting material that carries a latent aldehyde and a handle for the key carbon-carbon bond-forming reaction. While this route requires experimental validation, the underlying chemical principles of phosphonium salt formation and the Wittig reaction are well-established and suggest a high probability of success.
In comparison, the Wittig reaction starting from oleyl alcohol derivatives is a proven and robust method, benefiting from readily available and inexpensive starting materials. Grignard coupling approaches offer flexibility but may require more intricate synthesis of the coupling partners.
Ultimately, the choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the specific capabilities of the laboratory. This guide provides the necessary framework for researchers to make an informed decision based on a comprehensive understanding of the available synthetic strategies.
References
- Cargill, R. L., & Rosenblum, M. (1973). A Synthesis of Muscalure, the Housefly Sex Attractant.
- Schaner, A. M., & Eiter, K. (1973). A new stereoselective synthesis of (Z)-9-tricosene, the sex attractant of the common housefly. Tetrahedron Letters, 14(3), 185-186.
-
AERU. (2023). Muscalure. University of Hertfordshire. [Link]
- Ho, T. L., & Wong, C. M. (1974). An efficient synthesis of muscalure from jojoba oil or oleyl alcohol. Journal of Chemical Ecology, 5(4), 557-564.
- Marwil, S. J., & Wu, C. C. (1988). U.S. Patent No. 4,749,818. Washington, DC: U.S.
- Tan, Z., et al. (1985). Studies on the Insect Sex Pheromones(Ⅴ)——The Synthesis of the Housefly Sex Attractant Z-9-Tricosene. Acta Chimica Sinica, 43(1), 88-91.
-
Chemtips. (2014). Finding Alkyl Halides in 13C NMR. [Link]
-
The Wittig Reaction: Synthesis of Alkenes. (n.d.). [Link]
- Jeong, I. H., et al. (2010). Practical and Scalable Synthesis of (Z)-9-Tricosene, the Housefly Sex Pheromone. Bulletin of the Korean Chemical Society, 31(11), 3381-3382.
- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 46: Di-, Tri-, and Polyenes. (2010). Georg Thieme Verlag.
-
The Good Scents Company. (n.d.). (Z)-9-tricosene. [Link]
- Eiter, K., & Schaner, A. M. (1974). U.S. Patent No. 3,851,007. Washington, DC: U.S.
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
- Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
-
The Organic Chemistry Tutor. (2021, May 22). Structure Determination from Spectra (4) (H NMR, C NMR, IR) [Alkyl Halides, Nitriles, and Carbonyls]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2021, May 13). Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. YouTube. [Link]
-
Quora. (2022). How to tell if an alkyl halide is primary, secondary, or tertiary using NMR spectroscopy. [Link]
-
Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]
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- 5. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
A Strategic Assessment of 10-Chloro-1,1-diethoxydecane in Complex Synthesis: A Cost-Benefit Analysis for the Modern Laboratory
For researchers, scientists, and professionals in drug development, the selection of building blocks in multi-step synthesis is a critical decision point, balancing efficiency, cost, and overall yield. This guide provides an in-depth analysis of 10-Chloro-1,1-diethoxydecane, a bifunctional building block, offering a comparative perspective against viable alternatives. By examining its application in the synthesis of bioactive molecules, we aim to provide a clear, data-driven framework for its strategic implementation.
Introduction: The Dual Functionality of this compound
This compound is a specialized chemical intermediate that offers two key functionalities within a single molecule: a terminal chloro group, which is a versatile handle for nucleophilic substitution or organometallic reactions, and a diethyl acetal, a robust protecting group for an aldehyde.[1] This combination makes it a potentially valuable reagent for the linear synthesis of long-chain molecules, where the controlled, sequential reaction of different functional groups is paramount.
The core utility of this reagent lies in its ability to introduce a ten-carbon chain with a latent aldehyde functionality. The acetal group is stable under a variety of reaction conditions, particularly those involving strong bases and nucleophiles, which would otherwise react with an unprotected aldehyde.[2] This stability allows for selective transformations at the chloro-terminus, such as the formation of a Grignard reagent, followed by deprotection of the acetal under acidic conditions to reveal the aldehyde for subsequent reactions.
Cost-Benefit Analysis: A Three-Pillar Approach
The decision to incorporate a specialized reagent like this compound into a synthetic route hinges on a careful evaluation of its costs and benefits. This analysis can be structured around three key pillars: Process Efficiency , Economic Viability , and Versatility & Risk Mitigation .
Pillar 1: Process Efficiency
The primary benefit of using a pre-functionalized building block like this compound is the potential to streamline a synthetic sequence. Consider a hypothetical multi-step synthesis where a ten-carbon chain with a terminal aldehyde is required.
Scenario A: Using this compound
This approach involves a more direct route, potentially reducing the number of synthetic steps and associated purifications.
Scenario B: A Step-wise Alternative
This alternative route involves more discrete steps, including a separate protection step.
The use of this compound can, in theory, lead to higher overall yields by minimizing the number of reactions and purification steps, each of which invariably results in some product loss.
Pillar 2: Economic Viability
The direct cost of starting materials is a significant factor in any synthesis, particularly in process development and scale-up. A comprehensive economic analysis must consider not only the per-gram cost of the reagents but also the "hidden costs" associated with a longer synthetic route.
| Reagent/Process | Scenario A: this compound | Scenario B: Step-wise Alternative |
| Key Starting Material | This compound | 10-Chlorodecan-1-ol |
| Additional Reagents | - | Oxidizing agent, Ethanol, Acid catalyst |
| Process Steps | Fewer | More |
| Purification Steps | Fewer | More |
| Labor & Time | Reduced | Increased |
| Solvent & Waste | Reduced | Increased |
While the initial procurement cost of this compound may be higher than that of a simpler precursor like 10-chlorodecan-1-ol, the savings in reagents, solvents, and labor for subsequent steps could offset this initial investment. A detailed cost analysis should be performed on a case-by-case basis, factoring in the scale of the synthesis and the cost of all consumables.
Pillar 3: Versatility & Risk Mitigation
The chloro- functionality of this compound offers good reactivity for the formation of Grignard reagents.[3] However, the corresponding bromo- or iodo- derivatives are often more reactive and may be preferred for certain applications. The choice between a chloro, bromo, or iodo derivative will depend on the specific reaction conditions and the desired reactivity profile. It is worth noting that bromoacetaldehyde diethyl acetal is a commercially available reagent, suggesting that the synthesis of the analogous 10-bromo-1,1-diethoxydecane would be a viable, albeit likely more expensive, alternative.[4]
The use of a pre-formed, quality-controlled bifunctional reagent can also mitigate the risks associated with in-house preparation and purification of intermediates. This can be particularly advantageous in complex syntheses where consistency and reproducibility are critical.
Case Study: Synthesis of (R)-α-Lipoic Acid
While no direct synthesis of (R)-α-lipoic acid using this compound has been found in the reviewed literature, we can extrapolate its potential utility by examining existing synthetic routes. (R)-α-lipoic acid is a biologically important antioxidant, and its synthesis has been the subject of extensive research.[5][6]
Several syntheses of (R)-α-lipoic acid start from precursors containing a C8 chain with functional groups at C6 and C8. For instance, a common intermediate is ethyl 6,8-dichlorooctanoate.[7] A hypothetical application of a molecule like this compound could involve its conversion to a Grignard reagent, followed by coupling with a suitable electrophile to construct the carbon skeleton.
Experimental Protocols
Protocol 1: Formation of a Grignard Reagent from this compound and Subsequent Reaction with an Aldehyde
Objective: To demonstrate the utility of this compound as a precursor to a Grignard reagent for carbon-carbon bond formation.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for activation)
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of this compound in anhydrous diethyl ether dropwise to the magnesium turnings.
-
The reaction is initiated by gentle heating. Once initiated, the addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of the aldehyde in anhydrous diethyl ether dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol product.
-
-
Acetal Deprotection (if desired):
-
Dissolve the crude alcohol in a mixture of acetone and water.
-
Add a catalytic amount of a strong acid (e.g., HCl or p-toluenesulfonic acid).
-
Stir the reaction at room temperature and monitor by TLC until the deprotection is complete.
-
Neutralize the acid, remove the acetone under reduced pressure, and extract the product with a suitable organic solvent.
-
Protocol 2: Alternative Synthesis of a C12 Aldehyde via a Step-wise Approach
Objective: To provide a comparative protocol for the synthesis of a similar target molecule without the use of a pre-functionalized building block.
Materials:
-
10-Chlorodecan-1-ol
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
Dichloromethane
-
Ethanol
-
Catalytic acid (e.g., p-toluenesulfonic acid)
-
Grignard reagent (e.g., ethylmagnesium bromide)
Procedure:
-
Oxidation of the Alcohol:
-
Dissolve 10-chlorodecan-1-ol in dichloromethane.
-
Add PCC in one portion and stir at room temperature until the oxidation is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of silica gel to remove the chromium salts and concentrate the filtrate to yield 10-chlorodecanal.
-
-
Acetal Protection:
-
Dissolve the crude 10-chlorodecanal in ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, neutralize the acid and remove the ethanol under reduced pressure. Purify the resulting this compound by distillation or chromatography.
-
-
Grignard Reaction and Deprotection:
-
Follow the procedures outlined in Protocol 1 for the Grignard reaction and subsequent deprotection.
-
Visualization of Synthetic Pathways
Synthetic Logic: this compound Approach
Caption: Streamlined synthesis using a bifunctional starting material.
Synthetic Logic: Step-wise Alternative Approach
Caption: A multi-step approach requiring discrete functional group manipulations.
Conclusion and Recommendations
The use of this compound in multi-step synthesis presents a compelling case for improved process efficiency, particularly in scenarios where a long alkyl chain with a terminal aldehyde is a key structural motif. The primary advantage lies in the reduction of synthetic steps, which can translate to higher overall yields, reduced waste, and significant time and labor savings.
However, the economic viability of this approach is highly dependent on the relative cost of the bifunctional starting material compared to its simpler precursors. For large-scale industrial applications, a thorough cost analysis is essential. For research and development purposes, where time and the reliability of a synthetic route are often prioritized, the higher upfront cost of this compound may be justified by the increased probability of success and faster access to the target molecule.
Ultimately, the decision to employ this compound should be made on a case-by-case basis, carefully weighing the trade-offs between the cost of starting materials and the overall efficiency and robustness of the synthetic route.
References
-
Aeschlimann, J. A. (1927). LXI.—The reaction between Grignard reagents and 10-chlorophenoxarsine or 10-chloro-5 : 10-dihydrophenarsazine. J. Chem. Soc., 413. [Link]
-
Chen, F., et al. (2023). α-Lipoic acid chemistry: the past 70 years. PMC. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
- Process for the synthesis of r(+)α-lipoic acid. (2005).
-
Ramakrishna, G., et al. (2004). Enantioselective synthesis of R-(+)-α-lipoic acid. RSC Publishing. [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
- Huanggang Meifeng Chemical Technology Co., Ltd. (2014). Synthesis method for bromoacetaldehyde diethyl acetal.
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A Senior Application Scientist's Guide to Long-Chain Alkynyl Acetal Synthesis: Benchmarking 10-Chloro-1,1-diethoxydecane
For researchers, synthetic chemists, and professionals in drug development, the efficient construction of complex molecules is paramount. Bifunctional reagents, which possess two reactive centers, are invaluable tools in this endeavor, allowing for the sequential and controlled elaboration of molecular architecture. This guide provides an in-depth analysis of 10-Chloro-1,1-diethoxydecane , a versatile bifunctional building block, benchmarking its performance in a critical synthetic transformation: alkynyl-de-halogenation . This nucleophilic substitution reaction is a cornerstone for the synthesis of long-chain alkynyl acetals, which are key intermediates in the production of various high-value chemicals, including insect pheromones.[1]
This guide will provide a detailed experimental protocol for a representative reaction, a comparative analysis with alternative reagents, and a discussion of the underlying chemical principles that govern the performance of these reagents.
The Strategic Importance of this compound
This compound is a molecule of significant synthetic utility due to its orthogonal reactivity. It features a primary alkyl chloride at one terminus and a diethyl acetal at the other. The acetal serves as a protecting group for an aldehyde, rendering it inert to nucleophilic and basic conditions.[2][3] This allows for selective chemistry to be performed at the C-10 position, namely the displacement of the chloride leaving group. The long, ten-carbon aliphatic chain provides a substantial hydrophobic backbone, a common structural motif in many biologically active molecules.
The key reaction we will benchmark is the nucleophilic substitution of the chloride by an acetylide anion. This S(_N)2 reaction forms a new carbon-carbon bond, extending the carbon chain and introducing an alkyne functionality, which is a versatile handle for further synthetic transformations.[4][5]
Benchmarking Reaction: Synthesis of 12,12-Diethoxydodec-1-yne
To provide a practical context for performance evaluation, we will consider the synthesis of 12,12-diethoxydodec-1-yne, a precursor in the synthesis of the navel orangeworm pheromone.[1] The reaction involves the displacement of the chloride in this compound by an acetylide anion.
Experimental Workflow Diagram
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 10-Chloro-1,1-diethoxydecane
As researchers and scientists, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture. This guide provides a detailed, field-tested protocol for the safe disposal of 10-Chloro-1,1-diethoxydecane, grounded in the principles of chemical compatibility, regulatory compliance, and operational safety.
Part 1: Hazard Assessment & Chemical Profile
This compound is a halogenated organic compound. Its molecular structure, featuring a terminal chlorine atom and an acetal group, dictates its chemical behavior, potential hazards, and, consequently, its disposal pathway. The presence of chlorine is the single most critical factor for waste segregation, as halogenated compounds require specialized disposal methods to prevent the formation of toxic byproducts during incineration.[1][2]
Many halogenated solvents are known or suspected carcinogens and can pose significant health risks through inhalation, skin absorption, or ingestion.[3][4] While specific toxicological data for this compound is not extensively published, its classification as a chlorinated alkane warrants handling it with appropriate caution.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1221273-58-0 | [5][6] |
| Molecular Formula | C14H29ClO2 | [6] |
| Appearance | Solid | [5][7] |
| Boiling Point | 314.2 ± 12.0 °C at 760 mmHg | [5][6] |
| Flash Point | 64.0 ± 14.7 °C | [5][6] |
| Density | ~0.9 g/cm³ | [5][7] |
| Water Solubility | Practically insoluble (0.09 g/L at 25 °C) | [6] |
Part 2: Personal Protective Equipment (PPE) and Safe Handling
Before beginning any work that will generate this compound waste, ensure the following PPE is worn and engineering controls are in place.
-
Engineering Controls : All transfers and commingling of waste must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Eye Protection : Wear chemical splash goggles or a full-face shield.[8][9]
-
Hand Protection : Use nitrile or neoprene gloves. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[10]
-
Body Protection : A fully buttoned, long-sleeved laboratory coat is mandatory.[4]
Part 3: The Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle for disposing of this compound is strict segregation into a designated halogenated waste stream. Mixing halogenated and non-halogenated waste streams leads to unnecessarily high disposal costs and complicates the incineration process.[1]
Step 1: Identify and Segregate the Waste Stream
-
Immediately identify any waste containing this compound as Halogenated Organic Waste . This includes the pure compound, solutions containing it, and any contaminated materials like pipette tips or absorbent pads used for spills.
-
Causality : Halogenated waste is incinerated at high temperatures with specialized "scrubbers" to neutralize the hydrochloric acid (HCl) gas produced. Non-halogenated waste is often blended into fuel, a process incompatible with halogenated compounds.
Step 2: Select the Appropriate Waste Container
-
Use a dedicated, properly labeled container for halogenated organic waste. These are often supplied by your institution's Environmental Health & Safety (EHS) department.[1][2]
-
The container must be made of a compatible material, typically high-density polyethylene (HDPE). Avoid metal cans, as prolonged contact with halogenated solvents can lead to the formation of acids that corrode the metal.[4]
-
Ensure the container has a secure, screw-top lid to prevent spills and vapor release.[3]
Step 3: Waste Accumulation and Handling
-
Add the waste to the container inside a chemical fume hood.[1]
-
Do not fill the container beyond 75% capacity to allow for vapor expansion and prevent spills during transport.[11]
-
Keep the waste container closed at all times except when actively adding waste.[1][3]
-
Critical : Do not mix this compound waste with incompatible chemicals such as strong acids, bases, or oxidizing agents in the same container.[4][12]
Step 4: Proper Labeling
-
Label the waste container before the first drop of waste is added.[3]
-
The label must, at a minimum, include:
Step 5: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
The SAA must be under the control of the laboratory personnel.
-
Store the container in secondary containment (such as a plastic tub) to contain any potential leaks.[1]
Step 6: Requesting Disposal
-
Once the container is 75% full, or if work on the project is complete, arrange for pickup through your institution's EHS office. This is typically done via an online request form.[1]
-
Do not dispose of this chemical down the drain or allow it to evaporate in the fume hood.[4]
Part 4: Emergency Procedures for Spills and Exposure
Small Spill Management (<100 mL)
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Place the used absorbent material into a sealed, labeled bag or container.
-
This cleanup material must also be disposed of as halogenated hazardous waste.[1][3]
-
Clean the spill area with soap and water.
Large Spills or Releases
Personnel Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][10] Seek medical attention.
-
Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[10][11] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. Seek medical attention.[10]
Part 5: Visual Workflow for Disposal
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- This compound CAS 1221273-58-0. Vertex AI Search.
- This compound [CAS# 1221273-58-0]. chemBlink.
- Halogenated Solvents in Laboratories.
- Hazardous Waste Segreg
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
- Organic Solvents - Waste Disposal. Cornell University Environmental Health and Safety.
- Standard Operating Procedure: Halogenated Solvents. Washington State University Environmental Health & Safety.
- Safety Data Sheet - Diethoxydimethylsilane. Sigma-Aldrich.
- This compound CAS 1221273-58-0. Home Sunshine Pharma.
- 10-Chloro-1-decanol Safety Inform
- Safety Data Sheet - 1-chlorooctane. Sigma-Aldrich.
- Safety D
- Hazardous Materials Disposal Guide. Nipissing University.
- Chemical Hazards - EHSO Manual. University of Georgia.
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A Senior Application Scientist's Guide to Handling 10-Chloro-1,1-diethoxydecane: Essential Safety and Disposal Protocols
This guide provides essential, field-tested safety and logistical information for researchers, scientists, and drug development professionals working with 10-Chloro-1,1-diethoxydecane (CAS No. 1221273-58-0). As a specialized research chemical, comprehensive safety data may be limited. Therefore, this document synthesizes information from its structural class—halogenated ethers and long-chain chloroalkanes—to establish a robust framework for safe handling and disposal, ensuring both personal safety and experimental integrity.
Hazard Assessment: An Evidence-Based Approach
The main risks associated with this class of chemicals include:
-
Skin and Eye Irritation: Halogenated organic compounds can cause irritation upon contact.[1][2] Prolonged exposure may lead to dermatitis.[1]
-
Respiratory Irritation: While the compound is a solid with a very low vapor pressure at room temperature, inhalation of dust or aerosols generated during handling could irritate the respiratory system.[1]
-
Environmental Hazard: Like many halogenated hydrocarbons, this compound is expected to be harmful to aquatic life and should not be released into the environment.[3]
The following table summarizes the known physicochemical properties, which are crucial for assessing exposure risks.
| Property | Value | Source |
| CAS Number | 1221273-58-0 | [4][5][6] |
| Molecular Formula | C₁₄H₂₉ClO₂ | [7] |
| Molecular Weight | 264.83 g/mol | [7] |
| Appearance | Solid | [4][6][8] |
| Boiling Point | 314.2 ± 12.0 °C at 760 mmHg | [4][5][6] |
| Flash Point | 64.0 ± 14.7 °C | [4][5][6] |
| Density | ~0.9 g/cm³ | [4][6] |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [4][6] |
| Water Solubility | Practically insoluble (0.09 g/L at 25°C) | [5] |
The high boiling point and low vapor pressure indicate that at ambient temperature, the risk of inhaling significant quantities of vapor is low. The primary exposure routes are through direct skin or eye contact with the solid and inhalation of aerosols if the material is agitated.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is dictated by a thorough risk assessment. For this compound, a tiered approach based on the quantity and manipulation of the compound is recommended. The minimum required PPE for working in a laboratory with this chemical includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[9]
| Hazard Level | Task Example | Recommended PPE Protocol |
| Low Intensity / Small Scale | Weighing <1g in a fume hood; preparing dilute solutions. | Minimum PPE: Safety glasses with side shields, standard nitrile gloves, fully buttoned laboratory coat. |
| High Intensity / Large Scale | Weighing >1g; transfers with risk of splashing; heating solutions. | Enhanced PPE: Chemical splash goggles, double-layered nitrile gloves or heavy-duty gloves (e.g., Viton for extended contact), a chemical-resistant apron over a lab coat, and a face shield if a significant splash hazard exists.[9][10] |
Core PPE Directives:
-
Engineering Controls: All handling of this compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood.[10] This is the primary method for preventing inhalation exposure.
-
Eye and Face Protection: Chemical splash goggles are mandatory to provide a seal around the eyes, protecting against dust, aerosols, and splashes.[11] For larger-scale operations, a face shield worn over goggles is required to protect the entire face.[9]
-
Hand Protection: Disposable nitrile gloves provide adequate protection for incidental contact but should be removed and replaced immediately if contamination occurs.[9] For tasks with a higher risk of exposure or when handling larger quantities, wearing a second pair of nitrile gloves (double-gloving) is advised.[10] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required. For procedures involving significant splash potential, supplement with a chemical-resistant apron.[11]
-
Respiratory Protection: Not typically required when handling the compound within a properly functioning fume hood.[10][12] If an emergency or spill occurs outside of a hood, appropriate respiratory protection, such as a full-face respirator with organic vapor cartridges, may be necessary.[13]
Operational Workflow: From Preparation to Disposal
This section provides a step-by-step guide for safely handling the chemical during a typical laboratory procedure.
Step-by-Step Handling Protocol
-
Pre-Operation Safety Check:
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Ensure a compatible chemical spill kit and an eyewash/safety shower station are accessible.
-
Designate a specific area within the fume hood for the procedure.
-
-
Donning PPE: Put on all required PPE as outlined in Table 2, starting with the lab coat, followed by eye protection, and finally gloves.
-
Chemical Handling:
-
Perform all manipulations, including weighing and transfers, deep within the chemical fume hood.
-
When weighing the solid, use anti-static weigh paper or a tared container to prevent dispersal of dust.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers of the chemical tightly sealed when not in immediate use.[10]
-
-
Post-Handling:
-
Decontaminate the work surface within the fume hood.
-
Securely seal all containers holding the primary substance or its solutions.
-
-
Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Dispose of contaminated gloves and any other disposable items in the designated halogenated solid waste container.
-
Personal Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.
Handling and Disposal Workflow Diagram
Caption: Workflow for handling this compound.
Spill and Disposal Management
Spill Response
-
Small Spills (in a fume hood): Absorb the spill with a compatible absorbent material (e.g., vermiculite or sand). Collect the contaminated material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Large Spills (or any spill outside a fume hood): Evacuate the immediate area and alert laboratory personnel and the institutional safety officer. Prevent entry and wait for trained emergency responders.
Waste Disposal Plan
As a chlorinated organic compound, all waste streams containing this compound must be treated as halogenated hazardous waste .[10][14]
-
Waste Segregation: Maintain separate, clearly labeled waste containers for halogenated liquid and solid waste. Never mix halogenated waste with non-halogenated organic waste.[15]
-
Container Requirements: Use chemically compatible containers, such as polyethylene carboys for liquids and sealed bags or drums for solids.[10] Ensure containers are kept tightly closed except when adding waste and are stored in a designated secondary containment area away from incompatible materials.[16]
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the accumulation start date.[17]
-
Prohibited Actions: Never dispose of this chemical or its waste down the drain or allow it to evaporate in the fume hood.[10]
By adhering to these protocols, researchers can confidently and safely utilize this compound, ensuring the protection of personnel, the integrity of their research, and compliance with environmental regulations.
References
- This compound CAS 1221273-58-0. (n.d.). X-ING Chemicals.
- This compound [CAS# 1221273-58-0]. (n.d.). chemBlink.
- 10-Klor-1,1-Diethoxydecane CAS 1221273-58-0. (n.d.). Y-Chem Group.
- Personal Protective Equipment. (2025, September 12). US EPA.
- Personal Protective Equipment for Chlor-Alkali Chemicals. (n.d.). dphhs.
- How to Choose PPE for Chemical Work. (2025, October 23). Allan Chemical Corporation.
- Halogenated Solvents. (n.d.). Washington State University.
- Personal Protective Equipment Requirements for Laboratories. (n.d.). Princeton University Environmental Health and Safety.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Safety Data Sheet. (2024, March 2). Sigma-Aldrich.
- Safety Data Sheet - 1-Chlorodecane. (n.d.). Fisher Scientific.
- This compound CAS 1221273-58-0. (n.d.). Home Sunshine Pharma.
- Halogenated Waste. (n.d.). University of Wisconsin-Milwaukee.
- 10-Chloro-1-decanol Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Hazardous Waste Disposal Procedures. (n.d.). Iowa State University.
- This compound. (n.d.). ChemScene.
- Safety data sheet. (n.d.). Carl ROTH.
- 10-Chloro-1-decanol SDS, 51309-10-5 Safety Data Sheets. (n.d.). ECHEMI.
- 1221273-58-0 | this compound. (n.d.). BLD Pharm.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
- Chemical Properties of Decane, 1-chloro- (CAS 1002-69-3). (n.d.). Cheméo.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
